3-Amino-4-hydroxypyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-amino-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBRAGQGFLUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283503 | |
| Record name | 3-Amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-39-4 | |
| Record name | 6320-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: A Versatile Heterocyclic Building Block
CAS Number: 6320-39-4
Introduction
3-Amino-4-hydroxypyridine, a substituted pyridine derivative, is a key heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of this compound, tailored for the scientific community.
Physicochemical Properties
This compound is typically a white to light yellow or brown crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6320-39-4 | [2] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | White to light yellow/brown crystalline powder | [1] |
| Melting Point | 145-149 °C | |
| Boiling Point | 261.3 °C (Estimated) | [3] |
| Solubility | Soluble in water and alcohol, slightly soluble in chloroform and ether. | [2] |
| pKa | Not available | |
| LogP | 0.43 (Estimated for 3-Amino-4-methylpyridine) | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 4-hydroxypyridine. This process includes the nitration of the pyridine ring followed by the reduction of the nitro group to an amino group.
Experimental Protocol: Synthesis via Reduction of 4-Hydroxy-3-nitropyridine
This protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine
-
Materials: 4-Hydroxypyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-hydroxy-3-nitropyridine.
-
Step 2: Reduction of 4-Hydroxy-3-nitropyridine to this compound
-
Materials: 4-Hydroxy-3-nitropyridine, catalyst (e.g., Palladium on carbon (Pd/C)), solvent (e.g., ethanol, methanol), reducing agent (e.g., hydrogen gas, hydrazine).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-hydroxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
-
Caption: Synthesis of this compound.
Chemical Reactivity and Tautomerism
The chemical behavior of this compound is dictated by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of the pyridine ring nitrogen.
Tautomerism
An important characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[4] In the case of this compound, it can exist in equilibrium with its 3-amino-4-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent and pH. The pyridone tautomer can be stabilized by intermolecular hydrogen bonding in the solid state and in polar solvents. This tautomerism significantly impacts the molecule's reactivity.
Caption: Tautomeric equilibrium of this compound.
Reactivity of the Pyridine Ring
The amino and hydroxyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution.[1] However, the pyridine nitrogen is electron-withdrawing and can be protonated under acidic conditions, which deactivates the ring. The overall reactivity is a balance of these opposing effects.
Reactivity of the Functional Groups
-
Amino Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.[5]
-
Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. Its acidity also allows for the formation of salts with bases.
Applications in Drug Discovery and Materials Science
The versatile reactivity of this compound makes it a valuable scaffold in several scientific domains.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The 3-aminopyridine scaffold is a recognized pharmacophore in many biologically active molecules.
-
Kinase Inhibitors: The 3-aminopyridine and related aminopyridinone structures are prevalent in the design of protein kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[6][7] The amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Other Therapeutic Areas: Derivatives of this compound have been explored for their potential as anti-inflammatory, antibacterial, antiviral, and anti-cancer agents.[1]
While specific drugs containing the this compound core are not widely publicized as final drug products, its role as a key building block in the discovery and development of new chemical entities is well-established in the medicinal chemistry literature.
Materials Science
The presence of both amino and hydroxyl groups allows this compound to be used as a monomer in the synthesis of polymers with unique electronic and optical properties.[1] These materials have potential applications in areas such as conductive polymers and organic light-emitting diodes (OLEDs).
Agrochemicals
The pyridine core is a common feature in many pesticides. By modifying the structure of this compound, it is possible to develop novel agrochemicals with improved efficacy and environmental profiles.[1]
Safety and Toxicology
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.
Toxicological Data
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[2]
-
Ventilation: Use in a well-ventilated area or under a fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
This compound is a versatile and valuable heterocyclic compound with a rich chemical profile. Its unique combination of functional groups provides a platform for the synthesis of a wide range of molecules with important applications in medicinal chemistry, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and developers seeking to leverage this powerful building block in their scientific endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- This compound - ChemBK. (2024). ChemBK.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.).
- This compound | 6320-39-4. (n.d.). Benchchem.
- This compound | Properties, Uses, Safety Data & Supplier in China. (n.d.). Alchemist-chem.
- 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.).
- Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. (n.d.). Benchchem.
- Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. (n.d.).
- Preparation method of 3-amino-4-methylpyridine. (2015).
- 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. (2020).
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2017).
- This compound AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-Hydroxy-3-nitropyridine: Properties, Uses, Safety Data & Supplier Inform
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021).
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters. (2022).
- Catalytic hydrogenation of 3- and 4-hydroxy pyridines. (1968).
- 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. (2004). PubMed.
- 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 4-Amino-3-nitropyridine synthesis. (n.d.). ChemicalBook.
- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. (n.d.). Benchchem.
- Evaluation of cationic polyamidoamine dendrimers' dermal toxicity in the rat skin model. (2015).
- A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (2022).
- 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and... (n.d.).
- Evaluation of cationic polyamidoamine dendrimers' dermal toxicity in the rat skin model. (2015).
- Characterizing the LD 50 data set. The curated rat acute oral systemic... (n.d.).
- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014). Cosmetic Ingredient Review.
- Process for preparing 4-hydroxypyridines. (2011).
- Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... (n.d.).
- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. (2003). RSC Publishing.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2016).
- Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies. (n.d.). Benchchem.
- acute oral toxicity: Topics by Science.gov. (n.d.). Science.gov.
- The Chromenopyridine Scaffold: A Privileged Pl
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023).
- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger.
- Kinases Home. (n.d.). RSC Publishing.
- Examples of biologically active compounds and drugs containing three-and four-membered rings. (n.d.).
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. fishersci.com [fishersci.com]
"3-Amino-4-hydroxypyridine" IUPAC name and structure
An In-Depth Technical Guide to 3-Amino-4-hydroxypyridine for Advanced Research Applications
Section 1: Core Principles and Molecular Identity
This compound is a heterocyclic organic compound of significant interest in various scientific domains, particularly in medicinal chemistry and materials science.[1][2] Its bifunctional nature, stemming from the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and drug development professionals.
IUPAC Nomenclature and Structural Isomerism
The formal IUPAC name for this compound is 3-aminopyridin-4(1H)-one .[4] This nomenclature acknowledges the prominent keto-enol tautomerism exhibited by hydroxypyridines. While often referred to as this compound, it exists in equilibrium with its keto tautomer, 3-amino-1H-pyridin-4-one. For the purpose of this guide, the more common name "this compound" will be used.
Key Identifiers:
Molecular Structure
The structure consists of a six-membered pyridine ring with a nitrogen heteroatom, substituted with an amino group at position 3 and a hydroxyl group at position 4.
Caption: 2D structure of this compound.
Section 2: Physicochemical and Reactivity Profile
The utility of this compound in synthesis is dictated by its physical properties and chemical reactivity.
Physicochemical Properties
The compound is typically a white to light yellow or brown crystalline solid.[1][5][6][8] Its solubility is a key characteristic for its application; it is soluble in water and polar organic solvents like methanol and ethanol, but only slightly soluble in non-polar solvents such as chloroform and ether.[1][5] This solubility profile is attributed to the polar amino and hydroxyl groups, which can form hydrogen bonds with protic solvents.[1]
| Property | Value | Source(s) |
| Appearance | White to light yellow/brown crystalline powder | [1][5][6][8] |
| Melting Point | 145 - 244 °C (range varies by source) | [1][8] |
| Boiling Point | ~509 °C (Predicted) | [8] |
| Density | ~1.32 g/cm³ (Predicted) | [8] |
| pKa | ~5.04 (Predicted) | [8] |
| Solubility | Soluble in water, methanol; slightly soluble in chloroform, ether | [1][5][8] |
Chemical Stability and Reactivity
The chemical behavior of this compound is governed by the interplay of its functional groups with the aromatic pyridine ring.
-
Electronic Effects: The amino group is electron-donating, which increases the electron density of the pyridine ring.[1] This electronic effect makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine, but also provides resonance stabilization.[1]
-
Stability: The compound is relatively stable under mild, neutral conditions.[1] However, its stability is compromised in the presence of strong acids or bases.[1] In strongly acidic media, the amino group can be protonated, altering the molecule's charge distribution.[1] In strongly basic media, the hydroxyl group can be deprotonated, enhancing the molecule's nucleophilicity.[1]
-
Reactivity: The presence of two nucleophilic centers (amino and hydroxyl groups) allows it to participate in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions, making it a valuable synthetic intermediate.[6]
Section 3: Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported.[3] A prevalent and reliable method involves the catalytic reduction of a nitropyridine precursor, which is valued for its efficiency and high yield.[7]
Synthetic Workflow: Reduction of 4-Hydroxy-3-nitropyridine
The most direct synthesis involves the reduction of the nitro group of 4-Hydroxy-3-nitropyridine. This transformation is typically achieved through catalytic hydrogenation.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of this compound.[7]
Objective: To synthesize this compound via the catalytic reduction of 4-Hydroxy-3-nitropyridine.
Materials:
-
4-Hydroxy-3-nitropyridine (2.8 g, 20.0 mmol)
-
10% Palladium on Carbon (Pd/C) catalyst (280 mg, 10 wt%)
-
Methanol (150 mL)
-
Hydrogen (H₂) gas supply
-
Standard hydrogenation apparatus or reaction flask suitable for balloon hydrogenation
-
Filtration apparatus (e.g., Buchner funnel with celite or filter paper)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable reaction flask, add 4-Hydroxy-3-nitropyridine (2.8 g).
-
Solvent and Catalyst Addition: Add methanol (150 mL) to dissolve the starting material. Carefully add the 10% Pd/C catalyst (280 mg) to the solution under an inert atmosphere if possible to prevent pre-exposure of the catalyst to air.
-
Hydrogenation: Seal the reaction vessel. Purge the flask by evacuating the air and backfilling with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert, hydrogen-rich atmosphere.
-
Causality Insight: This step is critical to remove oxygen, which can deactivate the palladium catalyst and pose a safety hazard in the presence of hydrogen and a catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for lab scale). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter to remove the solid Pd/C catalyst.
-
Self-Validation: The filtrate should be a clear, colorless to pale yellow solution, indicating the successful removal of the black carbon-supported catalyst.
-
-
Product Isolation: Wash the filter cake with a small amount of fresh methanol to recover any adsorbed product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is this compound. The reported yield for this procedure is approximately 90% (1.98 g).[7]
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use and when dry. Handle with care and do not allow the catalyst to dry in the air. Quench the filtered catalyst promptly under water.
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Section 4: Key Applications in Research and Development
The unique structure of this compound makes it a valuable precursor in several high-value research and industrial sectors.[1]
Caption: Major application areas for this compound.
-
Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate for synthesizing novel drugs.[1][2] Its structure is a scaffold for developing agents with potential antibacterial, antiviral, anti-inflammatory, and anti-cancer properties.[1][6] The pyridine motif is a well-established pharmacophore in drugs targeting a wide range of conditions, including neurological disorders.[2][9]
-
Materials Science: It has applications in the creation of functional materials.[1] Its specific electronic structure and reactivity allow it to be incorporated into conductive polymers, potentially modifying their electrical and optical properties for use in advanced electronic devices.[1][2]
-
Organic Synthesis: Chemists utilize this compound as a fundamental building block.[1] The distinct reactivity of the amino and hydroxyl groups can be leveraged to construct a variety of complex cyclic and acyclic organic molecules.[1]
-
Analytical Chemistry: It can function as a complexing or chelating agent for various metal ions, including copper, mercury, and lead, suggesting its utility in analytical detection and quantification methods.[5]
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Information
The compound is classified as hazardous and requires careful handling.[4]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
GHS Pictograms: Corrosion, Exclamation Mark
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (S37), safety goggles or a face shield (S39), and a lab coat.[5]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust (S22).[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[8][10] Keep in an inert atmosphere if possible for long-term storage.[8]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26).[5] If skin contact occurs, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.
Section 6: References
-
This compound | Properties, Uses, Safety Data & Supplier in China.
-
This compound - ChemBK.
-
3-Amino-4-pyridinol | 6320-39-4 - ChemicalBook.
-
CAS 6320-39-4: this compound | CymitQuimica.
-
Synthesis of 3-Methyl-4-hydroxypyridine: Laboratory Application Notes and Protocols - Benchchem.
-
3-Amino-4-pyridinol CAS#: 6320-39-4 - ChemicalBook.
-
This compound AldrichCPR - Sigma-Aldrich.
-
6320-39-4 | this compound - ChemScene.
-
3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem.
-
This compound AldrichCPR | Sigma-Aldrich.
-
This compound - Chem-Impex.
-
This compound | 6320-39-4 - Benchchem.
-
The Role of Pyridine Amino Acids in Modern Drug Development.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS 6320-39-4: this compound | CymitQuimica [cymitquimica.com]
- 7. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 8. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemscene.com [chemscene.com]
An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4), a versatile heterocyclic organic compound. By virtue of its bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine scaffold, this molecule serves as a crucial building block and key intermediate in a multitude of scientific domains.[1] We will delve into its fundamental physicochemical properties, established synthetic methodologies, diverse applications, and critical safety protocols, offering field-proven insights for its practical use in research and development.
Core Physicochemical Properties
This compound is a pyridine derivative that presents as a solid at room temperature.[2] Its structure, featuring both a hydrogen-bond donor (hydroxyl group) and acceptor (amino group and pyridine nitrogen), dictates its solubility and reactivity profile.
The compound is generally described as a white to off-white or light brown crystalline powder.[1][2][3] It exhibits solubility in water and alcohols, with slight solubility in chloroform and ether.[2][4] A notable discrepancy exists in the reported melting point, with values ranging from 145-149°C to 240-244°C, which may suggest the existence of different polymorphic forms or variations in experimental conditions.[2][3][4]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [3][4][5] |
| Molecular Weight | 110.11 g/mol | [3][5] |
| CAS Number | 6320-39-4 | [1][4] |
| Appearance | White to light yellow/brown crystalline powder | [1][2][3] |
| Melting Point | 145-149°C or 240-244°C | [2][3][4] |
| Solubility | Soluble in water and alcohol | [2][4] |
Synthesis and Purification
The synthesis of this compound is well-documented, with the most common and reliable route involving the reduction of a nitropyridine precursor.[2] This approach is favored due to the accessibility of the starting materials and the high efficiency of the reduction step.
Causality in Synthetic Strategy
The choice of 4-Hydroxy-3-nitropyridine as the precursor is strategic. The nitro group (-NO₂) is an excellent electron-withdrawing group that can be readily and cleanly reduced to an amino group (-NH₂) using standard catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the pyridine ring or the hydroxyl group. Methanol is used as the solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.
Experimental Protocol: Catalytic Hydrogenation
The following protocol describes a standard lab-scale synthesis via the reduction of 4-Hydroxy-3-nitropyridine.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Hydroxy-3-nitropyridine (e.g., 2.8 g, 20.0 mmol) in methanol (150 mL) in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 280 mg, 10 mol%) to the solution.
-
Inerting: Seal the reaction flask and replace the air with hydrogen gas (H₂). This is typically done by evacuating the flask and backfilling with hydrogen several times.
-
Reaction: Maintain a hydrogen atmosphere (a balloon is sufficient for small scale) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet during filtration.
-
Purification: Wash the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by recrystallization if necessary.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications and Mechanisms of Action
The unique arrangement of functional groups makes this compound a valuable building block in several high-value chemical industries.[3]
Pharmaceutical Development
This compound is a cornerstone intermediate for synthesizing a wide array of biologically active molecules.[1]
-
Drug Scaffolding: It serves as a key precursor for pharmaceuticals targeting neurological disorders, as well as for novel anti-inflammatory and anti-cancer agents.[1]
-
Enzyme Inhibition: A significant application is in the development of mechanism-based inhibitors. For instance, analogs of this compound have been designed and synthesized to target BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme essential for biotin synthesis in Mycobacterium tuberculosis.[7] This line of research is critical for developing new anti-tuberculosis therapies.
Agrochemicals and Materials Science
-
Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to effective pest control and crop protection solutions.[1]
-
Polymer Synthesis: In materials science, the amino and hydroxyl groups can participate in polymerization reactions to construct advanced polymers with tailored electrical, optical, or mechanical properties for use in flexible electronic devices.[3]
-
Dyes and Pigments: It is also employed in the production of dyes, where its structure contributes to the formation of stable, colored complexes.[1]
Application Areas Diagram
Caption: Major application areas for this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a suite of spectroscopic techniques is employed. Each method provides a unique piece of structural information, creating a self-validating analytical system.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms and the positions of the amino and hydroxyl substituents on the pyridine ring.[2]
-
Infrared (IR) Spectroscopy: FTIR analysis reveals the presence of key functional groups, such as N-H stretches from the amino group and O-H stretches from the hydroxyl group.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight (110.11 g/mol ) and elemental composition (C₅H₆N₂O) of the molecule.[2][5]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[4][8]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| P261 | Avoid breathing dust. | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Avoid dust formation during handling.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate in fields ranging from medicinal chemistry to materials science. A thorough understanding of its properties, handling requirements, and synthetic pathways, as outlined in this guide, is essential for researchers aiming to leverage its full potential in developing next-generation drugs, materials, and agrochemicals.
References
- This compound | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbQjpq8ZSTfVDUAXblRSAu1WMLfoHkVZVJglK29Fx6PdjTqRi1fO-bSg_qER4vh5dVd16Mk55JtvIEorx_hDLC9Wd-u_j8GThtldiO0WncpqXADHxzps217AiLGnuNWQNom-WLYLtC4Sraio239TQQPMTiSrTCxo9hPOCAdBmFBh2R-g4zFV0=]
- 3-Amino-4-hidroxipiridina. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtURzRDu6fR-X1kqBweNptpaCUZg9f0w5wPwB7m49P9TNjPwjISmx5-IGZ755O-cH6X9sqU55OwsOIYdRL6H4P54v9VI8XyaLjJOxFbHHpX5cu2xqf8ZXI4JzTeN03R1z7yqzJiA==]
- This compound. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCIEF4ef-V73KywO0T4AquK9s9byRRErW3Vmi79htQ4lqO21I16yzsp3xBpduiIEq8IOkdoDR8OLAk_95DPicnz7urk9Y5gFKeIMloIWD85OAmk5x1V5rGjwwnCeGYvQPqlBjT12ymIoL9QO78PGci1o=]
- This compound | 6320-39-4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6S-5g0JF2DmIdNgmaLAhC2WsC-Rp67wfl8IE41KzhDTogfnJ0k_KuN27sScjvNuiE-mQXNnli6tU_hIThwz4d7vN4DJksLugpY2FRaCWOz2Z1mbuoy8TpXsbN4EKb5tvP3Zg=]
- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/233392]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s444250]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4RRDqy1v29LQKc-tFrtBUx1FRWiS3cahKrfFdNGj98CzF9CNzY79l904y7XEQQe_gk9vVqatUid6IhCUjZeTSsLSG6k2A5_G8sxVoUt3aLAQV79uuRcskWh7Co5AKak3DGaIhNSF6O_jeMTxwN5wJwp7ZKcE]
- 6320-39-4 | this compound. ChemScene. [URL: https://www.chemscene.com/products/3-Amino-4-hydroxypyridine-CS-W008020.html]
- 3-Amino-4-pyridinol Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9763784_EN.htm]
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59ZjZYBV1vBgmxztLvdK5ELiQVtlGM3LyDxa1j60mj01-OY-EfqFhamzTYyApxA-2_OXl486aCeswJqSLLXnVsIq2lZA14g9VIpNcF3yOFJy-16QUyZ26QPShLbhrFrW99WCSG63Q61V58CUfwfxS-uyEOPeyG0qP9cMAK8xOtDC0GHrBFE3J4Y9dB2r_xL7pkbEfNOtbyE-WPtkX5taUWsOq70IcMHhpmtHKYyATvdh-3_ogUX3aRzXYrbAPj5LzsXlFaAOL9kDlfT8=]
- Safety data sheet - 2-Amino-3-Hydroxypyridine. ChemDmart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3IA5OYVuwCSlhr89H-LI9nt1-bsYuWWiLKwRFH8EQU1ZlKYEGpW1JV5i9bf0nO0C0tkRx4YDxuatQCm6tTyBEvgfl_F9RIqPEUZzdXyTUZxManblQbVPij_ylOj7Xmg-K-IcPc3y50h8A_66u0BEjXwyObQuLBiJ3nmHkgP9t5HPrj3Alol_YRcna65_PlyeLw==]
- SAFETY DATA SHEET - 2-Amino-3-hydroxypyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
- 3-Amino-4-pyridinol synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEn4ib480WHXBpcKgSoQqLaGHufgrLMjKYll0GtipFUQxk1V307V8Pkvu6Agp7B3ggfv9OTpEMCMzHhtJsEGlnUXckicm-5wc271E_1G_27JqJJqq8e0sT6ufnNRExEpykJJxHME-hfqoc343WthOxPh7LRrhMQVg=]
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004278/]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. chembk.com [chembk.com]
- 5. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemscene.com [chemscene.com]
Synthesis of 3-Amino-4-hydroxypyridine from Pyridine: A Comprehensive Technical Guide
Introduction: The Significance of 3-Amino-4-hydroxypyridine
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridine ring's aromaticity with the electron-donating amino and hydroxyl substituents, make it a sought-after intermediate in the synthesis of a diverse array of functional molecules. In the pharmaceutical realm, this scaffold is integral to the development of novel therapeutic agents, including, but not limited to, inhibitors of key enzymes and modulators of cellular receptors. Its utility also extends to the creation of advanced materials, where it can be incorporated into polymers to imbue them with specific electronic or optical properties.
This technical guide provides an in-depth exploration of a robust and well-documented synthetic pathway to this compound, commencing from the readily available starting material, pyridine. The narrative is structured to not only present detailed experimental protocols but also to elucidate the underlying chemical principles and rationale that govern each synthetic transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the laboratory-scale preparation of this valuable compound.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound from pyridine is a multi-step process that necessitates the sequential introduction of the required functional groups onto the pyridine ring. The chosen strategy is designed to navigate the regioselectivity challenges inherent in pyridine chemistry. The overall transformation can be dissected into four key stages:
-
Functionalization of the 4-position: Direct functionalization of pyridine at the 4-position can be challenging. A reliable approach involves the initial preparation of 4-aminopyridine from pyridine.
-
Conversion to the Hydroxyl Moiety: The amino group at the 4-position is then transformed into a hydroxyl group via a diazotization reaction followed by hydrolysis.
-
Regioselective Nitration: The resulting 4-hydroxypyridine is subjected to electrophilic nitration. The hydroxyl group directs the incoming nitro group to the adjacent 3-position.
-
Reduction of the Nitro Group: Finally, the nitro group at the 3-position is selectively reduced to the desired amino group, yielding the target molecule, this compound.
This strategic sequence ensures high regiochemical control at each step, leading to an efficient and reproducible synthesis.
Figure 1: Overall synthetic strategy from pyridine to this compound.
Part 1: Synthesis of 4-Aminopyridine from Pyridine
The synthesis of 4-aminopyridine from pyridine is a critical first step. While the direct amination of pyridine at the 4-position via the Chichibabin reaction is challenging and typically favors the 2-position[1][2], a more reliable and scalable two-stage process is often employed in laboratory and industrial settings. This involves the formation of a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate.[3]
Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
This reaction proceeds by the activation of pyridine with thionyl chloride to form a reactive intermediate which is then attacked by a second molecule of pyridine.
Experimental Protocol:
-
To a round-bottom flask containing pyridine (500 g), add boron trifluoride etherate (3-4% by weight).
-
Slowly add thionyl chloride (174 g) to the solution at a temperature of 25-30 °C.
-
Heat the reaction mixture under reflux for 4 hours.
-
After the reaction period, add dimethylformamide (DMF, 600 g) and continue to heat at reflux for an additional 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, recover the excess pyridine and DMF by distillation. The resulting solid is the 1-(4-pyridyl)pyridinium chloride hydrochloride.
Amination to 4-Aminopyridine
The pyridinium salt is then reacted with an amine source, typically ammonia or a derivative, to yield 4-aminopyridine.
Experimental Protocol:
-
The crude 1-(4-pyridyl)pyridinium chloride hydrochloride is subjected to amination. A common method involves heating the salt with a source of ammonia under pressure.
-
Alternatively, the salt can be treated with a solution of sodium hydroxide to liberate the free base, which is then extracted.[4]
-
The crude 4-aminopyridine can be purified by crystallization.
A semipreparative scale synthesis involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and subsequent reduction. This route can offer a total yield of around 65%.[3]
Part 2: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine
The conversion of the 4-amino group to a hydroxyl group is achieved through a well-established diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Underlying Chemistry: The Diazotization Reaction
In the presence of a strong acid and a source of nitrous acid (generated in situ from sodium nitrite), the primary aromatic amine is converted to a diazonium salt. This salt is generally unstable and is immediately hydrolyzed in the aqueous reaction mixture to the corresponding phenol (in this case, a hydroxypyridine).
Figure 2: Simplified workflow for the conversion of 4-aminopyridine to 4-hydroxypyridine.
Experimental Protocol
The following protocol is adapted from a high-yield synthesis of 4-hydroxypyridine.
Preparation of Diazonium Solution:
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
Slowly and carefully, add 140 mL of 98% concentrated sulfuric acid while cooling and maintaining the temperature between 20-40°C.
-
Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.
-
Prepare a solution of butyl nitrite (150.8 g) and add it slowly to the reaction mixture over approximately 120 minutes, ensuring the temperature is strictly controlled.
-
Monitor the reaction until completion by taking samples for analysis.
Hydrolysis and Neutralization:
-
Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water.
-
Add a solution of barium hydroxide to neutralize the acid, maintaining the reaction temperature between 30-60°C until the pH of the solution reaches 7.5-8.
-
Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.
-
Filter the mixture and wash the solid to obtain a crude solution of 4-hydroxypyridine.
-
The product can be further purified by treatment with activated carbon and vacuum distillation, achieving a purity of over 99% and a yield of approximately 92%.
Part 3: Nitration of 4-Hydroxypyridine
The directing effect of the hydroxyl group facilitates the regioselective nitration of 4-hydroxypyridine at the 3-position.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution. In the case of 4-hydroxypyridine, the positions ortho to the hydroxyl group are the 3- and 5-positions. The nitronium ion (NO₂⁺), generated from the mixture of concentrated nitric and sulfuric acids, will preferentially attack these electron-rich positions.
Experimental Protocol
-
In a 20 L flask, under a nitrogen atmosphere, add concentrated sulfuric acid (1500 mL).
-
In batches, add 4-hydroxypyridine (300 g, 3.15 mol) to the sulfuric acid.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring and cooling.
-
Carefully transfer the nitrating mixture to the reactor containing the 4-hydroxypyridine solution.
-
Heat the reaction mixture to 60-70°C for 3 hours.
-
Allow the mixture to cool to room temperature over 16 hours.
-
Pour the reaction mixture into 10 L of ice water.
-
The precipitated crude product is collected by filtration.
-
The crude product is slurried in water to remove residual inorganic impurities, filtered, and dried to yield 4-hydroxy-3-nitropyridine. A yield of 76% has been reported for this step.
Part 4: Reduction of 4-Hydroxy-3-nitropyridine to this compound
The final step in this synthesis is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
The Chemistry of Catalytic Hydrogenation
In this reaction, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The hydrogen adsorbs onto the surface of the catalyst and is transferred to the nitro group, which is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group.
Figure 3: The final reduction step to yield the target compound.
Experimental Protocol
-
Dissolve 4-hydroxy-3-nitropyridine (2.8 g, 20.0 mmol) in 150 mL of methanol in a suitable reaction flask.
-
Add 280 mg of a 10% Pd/C catalyst to the solution.
-
Replace the air in the reaction flask with hydrogen gas (this should be done with appropriate safety precautions, such as using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the filter cake with methanol and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to obtain this compound. A yield of 90% has been reported for this step.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |
| 1 | Pyridine | Thionyl chloride, DMF, Amine source | Pyridine, DMF | Reflux | Variable |
| 2 | 4-Aminopyridine | NaNO₂, H₂SO₄, Ba(OH)₂ | Water | 0-60 | ~92 |
| 3 | 4-Hydroxypyridine | Conc. HNO₃, Conc. H₂SO₄ | - | 60-70 | 76 |
| 4 | 4-Hydroxy-3-nitropyridine | H₂, 10% Pd/C | Methanol | Room Temp. | 90 |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and high-yielding route to this compound from pyridine. Each step has been selected based on established chemical transformations that offer good control over regioselectivity and yield. The provided experimental protocols, coupled with an understanding of the underlying chemical principles, should empower researchers to successfully synthesize this valuable building block for their research and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken at all times in the laboratory.
References
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
- Process For Producing 4 Aminopyridines. Quick Company.
- Chichibabin amination: Easy mechanism. Chemistry Notes.
- Chichibabin reaction. Wikipedia.
Sources
An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4), a versatile heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and its significant applications in medicinal chemistry and materials science.
Molecular Structure and Identification
This compound is an organic compound featuring a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.[1] This core structure is substituted with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses.[1][2]
The presence of both an acidic hydroxyl group and a basic amino group, in addition to the pyridine nitrogen, allows for a rich and varied chemical behavior. The molecule can exist in tautomeric forms, primarily the pyridinol form and the pyridone form, with the equilibrium being influenced by the solvent environment.[3]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [4][5][6] |
| Molar Mass | 110.11 g/mol | [4][5][6] |
| Appearance | White to light yellow or brown crystalline powder | [1][4][5][7] |
| Melting Point | 145-149 °C or 220-225 °C | [4][5][7] |
| Boiling Point (Predicted) | 508.9 ± 35.0 °C | [8] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [7][8] |
| Solubility | Soluble in water, methanol, and alcohol. Slightly soluble in chloroform and ether. | [4][5][7] |
| pKa (Predicted) | 5.04 ± 0.18 | [7][8] |
| Stability | Stable under normal conditions, but may react with strong oxidizing agents. Sensitive to air. | [4][7] |
Note: Discrepancies in reported melting points may be due to different measurement conditions or the presence of different crystalline forms.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the reduction of a nitropyridine precursor.[5] Specifically, it can be prepared from 4-Hydroxy-3-nitropyridine.[8][9]
Experimental Protocol: Synthesis of this compound [8]
-
Dissolution: Dissolve 4-Hydroxy-3-nitropyridine (2.8 g, 20.0 mmol) in 150 mL of methanol.
-
Catalyst Addition: Add 280 mg of Pd/C catalyst to the solution.
-
Hydrogenation: Replace the air in the reaction flask with hydrogen gas.
-
Reaction: Carry out the reaction at room temperature, monitoring its progress using thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture and wash the filter cake with methanol.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure to yield this compound.
Caption: Synthesis workflow for this compound.
Reactivity
The chemical behavior of this compound is dictated by its amino and hydroxyl functional groups.[1][4]
-
Basicity and Acidity: The amino group imparts basic properties, while the hydroxyl group is acidic. This amphoteric nature allows it to react with both acids and bases.[4]
-
Nucleophilic Reactions: The amino group is a nucleophile and can participate in substitution reactions.[1]
-
Oxidation: The presence of both amino and hydroxyl groups makes the compound susceptible to oxidation, especially in the presence of strong oxidizing agents.[4]
-
Stability: While relatively stable under normal conditions, its stability can be compromised in the presence of strong acids or bases.[4]
Applications in Research and Development
This compound is a valuable building block in organic synthesis and has found applications in several fields.
Medicinal Chemistry:
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4] Its unique structure allows it to interact with biological targets, leading to its use in the development of:
-
Antibacterial, antiviral, and anti-cancer drugs.[4]
-
Anti-inflammatory agents.[2]
-
Inhibitors for specific biochemical pathways.[4]
-
Targeted therapies for diseases like tuberculosis, where related dihydropyridone scaffolds have shown promise as enzyme inhibitors.[10]
The development of new 3-hydroxypyridine-4-one analogs has shown promising antimicrobial activity, highlighting the therapeutic potential of this chemical class.[11]
Materials Science:
The electronic structure and reactivity of this compound make it suitable for the preparation of functional materials.[4] It can be used as a monomer in the synthesis of polymers with unique electrical, optical, or mechanical properties, with potential applications in flexible electronic devices.[4] Additionally, it is employed in the production of dyes and pigments.[2]
Agrochemicals:
It is also utilized as a starting material for the creation of new pesticides, aiming for high efficacy and low environmental impact.[2][4]
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed or in contact with skin.[6][7][8][12] It can cause skin, eye, and respiratory irritation.[6][7][8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]
-
Ventilation: Use in a well-ventilated area or under a fume hood.[13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7][8]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[7][8]
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move the victim to fresh air.[8]
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the positions of the substituents on the pyridine ring.[5] The tautomeric equilibrium between the pyridinol and pyridone forms can significantly influence the observed NMR spectra and is dependent on the solvent used.[3]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present, such as the N-H and O-H stretches.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.[5][14]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The ongoing exploration of its derivatives continues to open new avenues for innovation in various scientific disciplines.
References
- This compound | Properties, Uses, Safety Data & Supplier in China. (n.d.).
- This compound - ChemBK. (2024-04-09).
- This compound | 6320-39-4 - Benchchem. (n.d.).
- CAS 6320-39-4: this compound | CymitQuimica. (n.d.).
- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem. (n.d.).
- 3-Amino-4-hidroxipiridina - Chem-Impex. (n.d.).
- This compound AldrichCPR - Sigma-Aldrich. (n.d.).
- 3-Amino-4-pyridinol | 6320-39-4 - ChemicalBook. (n.d.).
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.).
- 3-Amino-4-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- 3-Amino-4-pyridinol CAS#: 6320-39-4 - ChemicalBook. (n.d.).
- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction | Bentham Science Publishers. (2024-06-04).
- Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine - Benchchem. (n.d.).
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
Sources
- 1. CAS 6320-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3-Amino-4-pyridinol | 6320-39-4 [amp.chemicalbook.com]
- 9. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 10. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lehigh.edu [lehigh.edu]
A Comprehensive Technical Guide to the Solubility and Stability of 3-Amino-4-hydroxypyridine
This guide provides an in-depth exploration of the critical physicochemical properties of 3-Amino-4-hydroxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical synthesis.[1] As a key building block, understanding its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and analytical method development. This document offers both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this molecule.
Introduction to this compound: A Profile
This compound (CAS No. 6320-39-4) is a white to light yellow crystalline solid with a molecular formula of C₅H₆N₂O and a molecular weight of 110.11 g/mol .[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts a unique combination of acidic and basic properties, making it a valuable intermediate in the synthesis of a range of more complex molecules, including potential drug candidates.[3] The presence of these functional groups also dictates its solubility and stability characteristics, which are crucial for its handling, storage, and application.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | White to off-white or light yellow to brown powder/crystal | [1], [5] |
| Melting Point | 145-149 °C | [1] |
| pKa (Predicted) | 5.04 ± 0.18 | [5] |
Solubility Profile: From Qualitative Assessment to Quantitative Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in formulation development.[6] this compound is reported to be soluble in water and alcohol, and slightly soluble in chloroform and ether.[7] However, for scientific and developmental purposes, a more quantitative understanding is essential.
Understanding Solubility: Thermodynamic vs. Kinetic
Two key types of solubility are relevant in drug discovery and development:
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium.[8] It is a crucial parameter for pre-formulation and understanding the fundamental properties of the compound. The shake-flask method is the gold standard for its determination.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a shorter period.[6][9][10] It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[10][11]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the most reliable technique for determining the thermodynamic solubility of a compound. The causality behind this choice lies in its principle of allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol, ethanol) in a sealed, temperature-controlled container (e.g., a glass vial or flask).[12]
-
The use of a significant excess of the solid is crucial to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] The duration of agitation should be sufficient to ensure that the concentration of the dissolved compound in the supernatant does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[12] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
A calibration curve generated with standard solutions of known concentrations is essential for accurate quantification.[12]
-
-
Data Reporting:
-
Report the solubility in mg/mL or µg/mL at the specified temperature and in the specific solvent.
-
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Expected Solubility Data Presentation:
| Solvent | Temperature (°C) | Solubility (µg/mL) (Example Data) |
| Water | 25 | 5000 |
| Phosphate Buffer (pH 7.4) | 25 | 4500 |
| Methanol | 25 | 15000 |
| Ethanol | 25 | 10000 |
| Dimethyl Sulfoxide (DMSO) | 25 | >100000 |
| Acetonitrile | 25 | 800 |
Stability Profile: Ensuring Integrity and Shelf-Life
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3] Stability testing is a regulatory requirement and is crucial for determining storage conditions and shelf-life. This compound is generally stable under normal conditions but can be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents.[3]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[15]
Experimental Protocol for Forced Degradation Studies:
A systematic approach is taken to expose this compound to various stress conditions. A concentration of 1 mg/mL of the compound in a suitable solvent is a common starting point.
-
Acidic and Basic Hydrolysis:
-
Treat the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C) for a defined period (e.g., up to 5 days).[16] Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[14] The choice of peroxide concentration and duration depends on the compound's susceptibility to oxidation.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control sample should be stored under the same conditions to serve as a baseline.[17]
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from all degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is free from co-eluting degradants.
-
Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Proposed Degradation Pathway
Based on the known reactivity of aminopyridines and hydroxypyridines, a potential degradation pathway for this compound under oxidative conditions could involve the formation of N-oxides or further oxidation of the ring, leading to ring opening. Hydrolysis under strong acidic or basic conditions may be less likely to cleave the stable pyridine ring but could lead to salt formation or other subtle changes. The amino group is a primary site for oxidation.
Hypothetical Oxidative Degradation Pathway:
Caption: Hypothetical Oxidative Degradation Pathway.
Expected Stability Data Summary (Forced Degradation):
| Stress Condition | % Degradation (Example) | Number of Degradants | Observations |
| 0.1 M HCl (60 °C, 24h) | < 5% | 1 | Minor degradation |
| 0.1 M NaOH (60 °C, 24h) | ~10% | 2 | Moderate degradation |
| 3% H₂O₂ (RT, 24h) | ~15% | 3 | Significant degradation |
| Heat (80 °C, 48h) | < 2% | 0 | Stable |
| Light (ICH Q1B) | < 5% | 1 | Minor degradation |
Analytical Method Validation: Ensuring Trustworthy Data
All analytical procedures used to determine solubility and stability must be validated to ensure they are suitable for their intended purpose.[18] The validation should be conducted in accordance with ICH Q2(R1) guidelines and USP General Chapter <1225>.[19][20][21]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.[21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This guide has outlined the essential theoretical and practical considerations for determining the solubility and stability of this compound. While specific quantitative data for this compound is not extensively published, the provided methodologies offer a robust framework for its comprehensive characterization. By applying these detailed protocols, researchers and drug development professionals can generate reliable data to support formulation development, process optimization, and regulatory submissions, ultimately ensuring the quality and efficacy of the final product.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BA Sciences. (n.d.). USP <1225> Method Validation.
- USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- BioDuro. (n.d.). ADME Solubility Assay.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Alchemist-chem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Science.gov. (n.d.). forced degradation study: Topics.
- International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MedCrave. (2016). Forced Degradation Studies.
- Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- ChemBK. (n.d.). This compound.
- Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- PubMed Central. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway.
- MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway.
- ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity.
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- ResearchGate. (n.d.). Temperature dependence of amino acid hydrophobicities.
- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- Semantic Scholar. (n.d.). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pharmasm.com [pharmasm.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. longdom.org [longdom.org]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. uspbpep.com [uspbpep.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of our daily work. This guide is designed to provide a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the heterocyclic compound 3-Amino-4-hydroxypyridine. This molecule, with its bifunctional nature, serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities, particularly in the pharmaceutical and materials science sectors.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel compounds. This document moves beyond a simple recitation of data, offering insights into the interpretation of the spectra and the experimental considerations for acquiring high-quality data.
Molecular Structure and Key Features
This compound (also known as 3-amino-4-pyridinol) is an organic compound with the chemical formula C₅H₆N₂O and a molecular weight of 110.11 g/mol .[2][3] The molecule consists of a pyridine ring substituted with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position. This arrangement of functional groups dictates its chemical reactivity and is the foundation for interpreting its spectroscopic data. The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (the pyridine nitrogen and the oxygen of the hydroxyl group) suggests the potential for significant intermolecular interactions in the solid state and in solution.
Below is a diagram illustrating the structure of this compound with conventional atom numbering, which will be referenced in the subsequent NMR data analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is electron-donating through resonance, while the amino group is also an activating group. The pyridine nitrogen is electron-withdrawing.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.5 - 7.7 | Doublet | ~5 - 6 |
| H5 | ~6.7 - 6.9 | Doublet of Doublets | ~5 - 6, ~1 - 2 |
| H6 | ~7.8 - 8.0 | Doublet | ~1 - 2 |
| -NH₂ | Variable (broad) | Singlet | - |
| -OH | Variable (broad) | Singlet | - |
Note: Specific experimental ¹H NMR data for this compound was not available in the searched literature. The data presented here is predictive and based on general principles of NMR spectroscopy and data from similar compounds.
Interpretation and Causality:
-
H6: This proton is adjacent to the electron-withdrawing pyridine nitrogen and is expected to be the most deshielded (highest chemical shift) of the aromatic protons.
-
H2: This proton is also adjacent to the pyridine nitrogen but is influenced by the electron-donating amino group at the meta position, leading to a slightly lower chemical shift compared to H6.
-
H5: This proton is ortho to the electron-donating hydroxyl group and meta to the amino group, which would cause it to be the most shielded (lowest chemical shift) of the aromatic protons.
-
-NH₂ and -OH Protons: The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water. They typically appear as broad singlets and may not always be observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~140 - 145 |
| C3 | ~120 - 125 |
| C4 | ~155 - 160 |
| C5 | ~110 - 115 |
| C6 | ~145 - 150 |
Note: Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The data presented here is predictive and based on general principles of NMR spectroscopy and data from similar compounds.
Interpretation and Causality:
-
C4: The carbon atom bearing the hydroxyl group is expected to have the highest chemical shift due to the deshielding effect of the oxygen atom.
-
C6 and C2: These carbons, being adjacent to the nitrogen atom, will also be significantly deshielded.
-
C3 and C5: The chemical shifts of these carbons are influenced by the interplay of the electron-donating amino and hydroxyl groups and the overall aromatic system.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the O-H, N-H, C=C, C=N, and C-O bonds.
Typical IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | O-H, N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1640 - 1580 | Medium - Strong | C=C, C=N | Ring Stretching |
| 1500 - 1400 | Medium | C=C | Ring Stretching |
| 1300 - 1200 | Strong | C-O | Stretching |
| ~1600 | Medium | N-H | Bending |
Note: While IR spectra for this compound are available in databases such as those on PubChem, a detailed table of peak assignments is not explicitly provided in the initial search results.[4][5] The data presented here is a general representation of the expected absorption regions.
Interpretation and Causality:
-
O-H and N-H Stretching: The broad band in the 3400-3200 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations. The broadness is a direct consequence of the varying strengths of hydrogen bonds in the sample.
-
Aromatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are typical for C-H bonds in aromatic systems.
-
Ring Stretching: The bands in the 1640-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. These are often complex and characteristic of the specific substitution pattern.
-
C-O Stretching: A strong absorption in the 1300-1200 cm⁻¹ region is indicative of the C-O stretching of the hydroxyl group.
-
N-H Bending: The N-H bending vibration of the primary amine is expected to appear around 1600 cm⁻¹.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to slow down the exchange of -OH and -NH protons, sometimes allowing for their observation as sharper signals.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The collected data will be a ratio of the sample spectrum to the background spectrum, resulting in a transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Sources
3-Amino-4-hydroxypyridine: A Versatile Heterocyclic Building Block in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry and organic synthesis, found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Among the myriad of functionalized pyridines, 3-Amino-4-hydroxypyridine stands out as a particularly valuable and versatile building block. Its unique arrangement of an electron-donating amino group and a reactive hydroxyl group on the pyridine core imparts a rich and tunable reactivity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices, present detailed protocols, and highlight its significance in the development of biologically active agents.
Core Characteristics and Physicochemical Properties
This compound, with the molecular formula C₅H₆N₂O, is a heterocyclic organic compound that typically appears as a white to light yellow or brown crystalline powder.[4][5][6] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of O-alkylation, O-acylation, or directing metallation, makes it a strategic starting point for diverse synthetic endeavors.[4][6]
The electronic properties of the pyridine ring are significantly influenced by these substituents. The amino group, being an electron-donating group, increases the electron density of the pyridine ring, which can affect its susceptibility to electrophilic attack and its behavior in metal-catalyzed cross-coupling reactions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [5][7] |
| Molecular Weight | 110.11 g/mol | [7][8] |
| Appearance | White to light yellow/brown crystalline powder | [4][5][6][7] |
| Melting Point | ~145-149 °C or ~220-225 °C | [4][7] |
| Solubility | Soluble in water and alcohol; slightly soluble in chloroform and ether. | [5][7] |
| CAS Number | 6320-39-4 | [5][9][10] |
Note: The reported melting point varies across sources, which may be due to different crystalline forms or measurement conditions.
Synthesis of the Building Block
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a readily available nitro-precursor, 4-Hydroxy-3-nitropyridine. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.
Key Synthetic Pathway: Catalytic Hydrogenation
The preferred method is palladium-catalyzed hydrogenation, valued for its high yield, clean conversion, and operational simplicity. The reaction proceeds by the catalytic transfer of hydrogen gas to the nitro group, reducing it to an amine.
Caption: Synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[9][10]
Materials:
-
4-Hydroxy-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 0.1 w/w eq)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-Hydroxy-3-nitropyridine (e.g., 2.8 g, 20.0 mmol) in methanol (150 mL) in a suitable reaction flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst (e.g., 280 mg) to the solution. Causality Note: Pd/C is an excellent catalyst for this transformation because it provides a high surface area for the reaction and is easily removed by filtration. It is pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: Seal the flask and replace the air with hydrogen gas. This is typically done by evacuating the flask and backfilling with H₂ several times. Maintain a positive pressure of H₂ (a balloon is sufficient for small scale).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed. Expertise Note: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is this compound, which can be used directly or purified further if necessary. The reported yield for this procedure is high, around 90%.[9][10]
Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations and the stepwise construction of more complex scaffolds, particularly those of interest in medicinal chemistry.[4][6]
Caption: Reactivity map for this compound.
Reactions at the Amino Group
The amino group is a potent nucleophile and can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This is often used as a protecting group strategy or to introduce specific side chains.
-
Condensation: Reaction with aldehydes or ketones to form imines, which can be further reduced or cyclized to generate novel heterocyclic systems like pyridopyrimidines.[11]
Reactions at the Hydroxyl Group
The hydroxyl group behaves as a typical phenol, allowing for:
-
O-Alkylation/O-Acylation: Formation of ethers and esters under standard conditions (e.g., Williamson ether synthesis).
-
O-Arylation: Copper-catalyzed cross-coupling reactions with aryl halides can be used to form diaryl ethers.[12]
-
Activation for Cross-Coupling: The hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group. This "activates" the C4 position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of carbon-based substituents.[1]
Application in Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[3] The specific substitution pattern of this compound makes it an ideal precursor for compounds targeting a range of biological pathways. It serves as a key intermediate for synthesizing molecules for anti-cancer, anti-inflammatory, antibacterial, and antiviral applications.[4][6]
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a bicyclic heteroaromatic core. This compound is an excellent starting material for constructing fused pyridopyrimidine systems, which are central to drugs like Palbociclib.[11] The general workflow involves a condensation reaction followed by cyclization.
Caption: General workflow for building pyridopyrimidine scaffolds.
This strategy leverages the nucleophilicity of the amino group and the inherent reactivity of the pyridine ring to efficiently build molecular complexity. Such scaffolds are frequently explored as inhibitors of cyclin-dependent kinases (CDKs) and phosphatidylinositol-3-kinases (PI3K).[11]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant, affecting the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[5][9]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area or a fume hood.[5][9]
-
Storage: Store in a cool, dry place, locked up and away from strong oxidizing agents.[6][9]
Conclusion
This compound is a powerful and economically viable building block in organic chemistry. Its well-defined reactivity allows for predictable and selective functionalization, providing a reliable pathway to complex molecular targets. For researchers in drug development, its ability to serve as a precursor to privileged medicinal scaffolds, such as kinase inhibitors, makes it an indispensable tool. The synthetic protocols are robust and high-yielding, ensuring its accessibility for both academic and industrial research. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic importance of this compound is set to increase even further.
References
- Vertex AI Search. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ChemBK. (2024, April 9). This compound.
- ChemicalBook. (n.d.). 3-Amino-4-pyridinol | 6320-39-4.
- Chem-Impex. (n.d.). 3-Amino-4-hidroxipiridina.
- Benchchem. (n.d.). This compound | 6320-39-4.
- MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- ChemicalBook. (2025, July 24). 3-Amino-4-pyridinol | 6320-39-4.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- ACS Publications. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.
- MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-4-pyridinol | 6320-39-4 [amp.chemicalbook.com]
- 10. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Applications of 3-Amino-4-hydroxypyridine in Drug Discovery
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast array of pyridine derivatives, 3-Amino-4-hydroxypyridine stands out as a particularly valuable scaffold. Its intrinsic chemical functionalities—a nucleophilic amino group and a hydroxyl group on an electron-deficient pyridine ring—offer a rich platform for chemical modification and the development of novel therapeutics.[2][3] This in-depth technical guide explores the potential applications of this compound in drug discovery, providing insights into its synthesis, derivatization strategies, and its role in the generation of compounds targeting a spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for leveraging this versatile chemical entity.
Introduction: The Strategic Importance of the this compound Core
The this compound scaffold, with its unique arrangement of functional groups, presents a compelling starting point for the design of biologically active molecules. The amino and hydroxyl groups are not merely passive substituents; they are key players in molecular interactions with biological targets, capable of forming crucial hydrogen bonds and serving as handles for a multitude of chemical transformations.[2][3] This bifunctional nature allows for the construction of diverse chemical libraries with a wide range of physicochemical properties, enhancing the probability of identifying lead compounds with desirable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[4]
The inherent reactivity of the amino and hydroxyl groups allows for their modification to fine-tune the biological activity and selectivity of the resulting molecules.[3] This guide will delve into specific examples of how this scaffold has been successfully employed to generate potent inhibitors of key enzymes and compounds with significant therapeutic potential.
Synthetic Strategies and Derivatization Potential
The utility of this compound as a scaffold is underpinned by its synthetic accessibility and the ease with which it can be derivatized. The core itself can be synthesized through various routes, often involving the nitration or carbamoylation of 3-hydroxypyridine followed by reduction.[5]
General Derivatization Workflow
The true power of this scaffold lies in the differential reactivity of its amino and hydroxyl groups, allowing for selective modifications. A general workflow for generating a library of derivatives is outlined below.
Figure 1: General derivatization strategies for the this compound scaffold.
This workflow highlights the modularity of the scaffold, enabling the systematic exploration of chemical space around the core structure to establish robust Structure-Activity Relationships (SAR).
Therapeutic Applications and Case Studies
The versatility of the this compound scaffold is best illustrated through its application in various therapeutic areas.
Neurodegenerative Disorders: Targeting Catechol-O-Methyltransferase (COMT)
In the treatment of Parkinson's disease, inhibiting the peripheral metabolism of levodopa is a key therapeutic strategy. Catechol-O-methyltransferase (COMT) is a primary enzyme involved in this process.[6] Derivatives of 3-hydroxypyridin-4-one, which can be readily synthesized from this compound precursors, have emerged as promising non-nitrocatechol COMT inhibitors.[6][7]
Experimental Protocol: Synthesis of 3-Hydroxypyridin-4-one COMT Inhibitors [8][9]
This protocol describes a general, single-step synthesis of N-substituted 3-hydroxypyridin-4-ones from maltol, a related starting material. This approach can be adapted for precursors derived from this compound.
-
Reaction Setup: In a round-bottom flask, dissolve maltol (1.0 eq) and a suitable primary amine (1.1 eq) in a mixture of water and ethanol (9:1).
-
Acidification: Add a catalytic amount of hydrochloric acid (HCl) to the mixture.
-
Reflux: Heat the reaction mixture to 110 °C and reflux for 72 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 3-hydroxypyridin-4-one.
| Compound | R Group | IC50 (µM) for COMT Inhibition |
| 1 | Benzyl | 4.55 |
| 2 | 4-Methylbenzyl | 5.76 |
| 3 | Phenethyl | 10.2 |
| 4 | 3-Phenylpropyl | 19.8 |
| Data sourced from de Beer et al., 2021.[6] |
The data clearly indicates that the nature of the substituent on the pyridine nitrogen significantly influences the inhibitory potency against COMT.
Infectious Diseases: Antimalarial Iron Chelators
The malaria parasite, Plasmodium falciparum, has a high demand for iron for its growth and replication. 3-Hydroxypyridin-4-ones are potent iron chelators and have been investigated as antimalarial agents.[10][11] By introducing basic nitrogen centers into the 3-hydroxypyridin-4-one scaffold, researchers have aimed to target the acidic food vacuole of the parasite, enhancing the efficacy of these compounds.[11]
Hybrid molecules combining the 4-aminoquinoline core of chloroquine with a 3-hydroxypyridin-4-one moiety have shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.[10]
| Hybrid Compound | Linker | IC50 (µM) vs. K1 (CQ-resistant) | IC50 (µM) vs. 3D7 (CQ-sensitive) |
| 8c | C3 alkyl chain | 0.13 | 0.004 |
| 8d | C4 alkyl chain | 0.08 | 0.01 |
| 7g | C7 alkyl chain | 0.07 | 0.03 |
| Data sourced from Chellan et al., 2013.[10] |
This hybridization strategy demonstrates a powerful approach to overcoming drug resistance by combining the targeting properties of one pharmacophore with the mechanism of action of another.
Oncology: Development of Anticancer Agents
The this compound scaffold is a valuable starting point for the synthesis of fused heterocyclic systems with anticancer activity. For instance, pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents, showing selective activity against breast and renal cancer cell lines.[12]
Experimental Protocol: Synthesis of 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidines [12]
This protocol outlines the final steps in the synthesis of a library of pyrido[3,4-d]pyrimidine derivatives from a common chlorinated intermediate, which can be prepared from precursors related to this compound.
-
Reaction Setup: To a solution of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.5 eq) and a base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).
-
Suzuki Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired 4-substituted 2-amino pyrido[3,4-d]pyrimidine.
Figure 2: Proposed mechanism of action for anticancer 3-hydroxypyridine derivatives targeting the MAPK signaling pathway.
Some 3-hydroxypyridine derivatives have been shown to target the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is often dysregulated in cancer.[13] The diagram above illustrates a potential mechanism where these compounds inhibit key kinases in this pathway, such as RAF, leading to a downstream blockade of signals that promote cancer cell proliferation and survival.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly productive starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the versatile reactivity of its functional groups provide a robust platform for medicinal chemists to design and synthesize diverse compound libraries. The successful application of this scaffold in developing inhibitors for COMT, antimalarial agents, and anticancer compounds underscores its broad therapeutic potential.
Future research in this area should continue to explore novel derivatization strategies to access unexplored chemical space. The integration of computational modeling and structure-based drug design will be crucial in guiding the rational design of more potent and selective inhibitors. Furthermore, a deeper understanding of the ADME and toxicological profiles of these derivatives will be essential for their successful translation into clinical candidates. The this compound core, with its inherent drug-like properties, is poised to remain a valuable asset in the ongoing quest for new and effective medicines.
References
- de Beer, J., Petzer, J. P., Lourens, A. C. U., & Petzer, A. (2021). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Molecular Diversity, 25(2), 753–762. [Link]
- Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. (2024). [Link]
- Chellan, P., et al. (2013). Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids. ACS Medicinal Chemistry Letters, 4(7), 649–653. [Link]
- de Beer, J., Petzer, J. P., Lourens, A. C. U., & Petzer, A. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase.
- General synthetic route for the synthesis of 3-hydroxypyridin-4-one...
- de Beer, J., Petzer, J. P., Lourens, A. C. U., & Petzer, A. (2021). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Molecular Diversity, 25(2), 753–762. [Link]
- This compound | Properties, Uses, Safety Data & Supplier in China. LookChem. (n.d.). [Link]
- Chellan, P., et al. (2013). Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids.
- Dehkordi, L. S., Liu, Z. D., & Hider, R. C. (2008). Basic 3-hydroxypyridin-4-ones: potential antimalarial agents. European Journal of Medicinal Chemistry, 43(5), 1035–1047. [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4322. [Link]
- Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway.
- Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)
- Aldrich, C. C., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 10(9), 2063–2072. [Link]
- Process for preparing 4-hydroxypyrimidine.
- Mao, D. T., Driscoll, J. S., & Marquez, V. E. (1985). Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents. Journal of Medicinal Chemistry, 28(11), 1704–1708. [Link]
- 3-aminopyridine. Organic Syntheses. (n.d.). [Link]
- Al-Tel, T. H. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085–12105. [Link]
- This compound. ChemBK. (n.d.). [Link]
- Huang, P.-S., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Acta Pharmaceutica Sinica B, 4(1), 70–78. [Link]
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors.
- Synthetic route of target compounds 12a–12r (Series B) and 12A–12F...
- Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. (n.d.). [Link]
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. (n.d.). [Link]
Sources
- 1. Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3-hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic 3-hydroxypyridin-4-ones: potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Integration of 3-Amino-4-hydroxypyridine in Advanced Materials Synthesis: A Technical Guide
This guide provides an in-depth technical exploration of 3-Amino-4-hydroxypyridine, a versatile precursor molecule, and its burgeoning role in the landscape of materials science. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, properties, and applications of this compound, with a particular focus on its utility in the creation of high-performance polymers and functional coordination materials. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and practical applicability.
Introduction to this compound: A Multifaceted Building Block
This compound is a heterocyclic organic compound characterized by a pyridine ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. This unique bifunctionality is the cornerstone of its utility in materials science, offering multiple reactive sites for polymerization and coordination chemistry. The presence of the electron-donating amino and hydroxyl groups on the pyridine ring also modulates its electronic properties, influencing the characteristics of the resulting materials.[1][2]
The strategic placement of the amino and hydroxyl groups allows this compound to act as a versatile monomer in step-growth polymerization and as a chelating ligand in the formation of coordination complexes. Its rigid aromatic structure is a key contributor to the thermal stability and mechanical strength of the polymers derived from it.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | ~220-225 °C | |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol); slightly soluble in chloroform and ether. | [1][3] |
Synthesis of this compound
The synthesis of this compound can be approached through various routes, with a common method involving the derivatization of a pyridine precursor. One established pathway begins with the nitration of 3-hydroxypyridine, followed by a reduction of the nitro group to an amino group.[3]
A general synthetic scheme involves the halogenation of pyridine, followed by nucleophilic substitution to introduce the amino group, and subsequent oxidation to introduce the hydroxyl group.[2] Careful control of reaction conditions is crucial to achieve high yields and purity.[2]
This compound in the Synthesis of High-Performance Polymers
The dual functionality of this compound makes it an excellent candidate for the synthesis of high-performance polymers such as aromatic polyamides and polyimides. The amino group provides a nucleophilic site for reaction with electrophilic monomers like diacyl chlorides or dianhydrides, leading to the formation of robust amide or imide linkages. The pyridine and hydroxyl functionalities can impart desirable properties such as improved solubility, thermal stability, and the potential for post-polymerization modification.
Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength. The incorporation of the rigid pyridine ring from this compound into the polymer backbone is expected to enhance these properties. While specific data for polyamides derived directly from this compound is limited, we can extrapolate from the extensive research on aromatic polyamides containing other pyridine moieties.[5][6]
Expected Properties of Polyamides Derived from this compound:
-
High Thermal Stability: The aromatic and heterocyclic nature of the polymer backbone contributes to high glass transition temperatures (Tg) and decomposition temperatures, likely exceeding 400°C.[5]
-
Excellent Mechanical Properties: The rigid polymer chains and potential for strong intermolecular hydrogen bonding would result in high tensile strength and modulus.[5][7]
-
Improved Solubility: The presence of the polar hydroxyl group and the pyridine nitrogen may disrupt chain packing, leading to enhanced solubility in organic solvents compared to traditional aramids, which would be advantageous for processing.[7]
-
Film-Forming Capability: These soluble polyamides are expected to be cast into tough, flexible films with good mechanical integrity.[7][8]
Table 2: Typical Properties of Aromatic Polyamides Containing Pyridine Moieties
| Property | Typical Value Range | Source |
| Glass Transition Temperature (Tg) | 230 - 323 °C | [5] |
| 10% Weight Loss Temperature (Td10) | 362 - 433 °C (in N₂) | [5] |
| Tensile Strength | 72.5 - 109 MPa | [5] |
| Tensile Modulus | 2.15 - 2.87 GPa | [5] |
| Elongation at Break | 5.3 - 25 % | [5] |
Experimental Protocol: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of aromatic polyamides from a diamine and a diacyl chloride, which can be adapted for this compound.
Materials:
-
This compound
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP under a gentle stream of argon.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride to the stirred solution.
-
Add a small amount of anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the resulting polyamide by pouring the viscous solution into a vigorously stirred excess of methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is carried out at low temperatures to prevent side reactions and to control the high reactivity of the acyl chloride, which helps in achieving a high molecular weight polymer.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as acyl chlorides are highly susceptible to hydrolysis, which would terminate the polymer chain growth.
-
Inert Atmosphere: An inert atmosphere of argon or nitrogen is maintained to prevent side reactions with atmospheric moisture and oxygen.
-
LiCl: Lithium chloride is added to enhance the solubility of the aromatic polyamide in the organic solvent by preventing the aggregation of polymer chains through hydrogen bonding.
-
Pyridine: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the polycondensation reaction, which would otherwise protonate the amino groups and inhibit further reaction.
Caption: Two-Step Synthesis of Polyimides.
This compound as a Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound can act as donor atoms, enabling it to function as a bidentate chelating ligand. [9]The amino group can also participate in coordination, potentially making it a tridentate ligand under certain conditions. [9]This chelating ability makes it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs).
While specific MOFs based on this compound are not extensively reported, research on the structurally similar 3-amino-4-hydroxybenzoic acid has demonstrated the successful synthesis of multifunctional lanthanide-based MOFs. [10]These MOFs exhibit interesting magnetic and luminescent properties, suggesting that MOFs derived from this compound could also possess valuable functionalities.
Experimental Protocol: General Synthesis of a Metal-Organic Framework
This protocol provides a general guideline for the solvothermal synthesis of MOFs, which would need to be optimized for this compound and specific metal ions.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate, Copper nitrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Diethylformamide - DEF, Ethanol)
-
Teflon-lined autoclave or sealed glass vial
Procedure:
-
Dissolve the metal salt and this compound in the chosen solvent or a mixture of solvents in a glass vial.
-
The molar ratio of metal to ligand is a critical parameter and needs to be optimized.
-
Seal the vial and place it in a programmable oven or a Teflon-lined autoclave.
-
Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from hours to several days).
-
Allow the vessel to cool slowly to room temperature.
-
Crystals of the MOF, if formed, can be isolated by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by removing the solvent molecules from the pores, often by heating under vacuum.
Caption: General Workflow for MOF Synthesis.
Concluding Remarks and Future Outlook
This compound stands out as a precursor with significant potential in materials science. Its unique combination of a rigid pyridine core with reactive amino and hydroxyl groups offers a versatile platform for the design of novel high-performance polymers and functional coordination materials. While direct experimental data for materials derived specifically from this compound is still emerging, the established principles of polymer and coordination chemistry, along with data from analogous systems, strongly suggest a promising future.
Further research should focus on the systematic synthesis and characterization of polyamides, polyimides, and MOFs from this compound to fully elucidate their structure-property relationships. Such investigations will undoubtedly unlock new avenues for the development of advanced materials with tailored thermal, mechanical, and functional properties for a wide range of applications, from aerospace and electronics to catalysis and gas storage.
References
- de la Campa, J. G., de Abajo, J., & García, J. M. (2018). Functional Aromatic Polyamides. Polymers, 10(5), 536. [Link]
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
- Yoshioka, A. (2012).
- AZoM. (2021). Polyimides: Definition, Properties and Applications.
- Vallejo, J., García-López, V., & Pérez-Yáñez, S. (2022). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Inorganic Chemistry, 61(33), 12977–12990. [Link]
- Yang, F., Wang, J., Chen, L., & Zhang, X. (2015). Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine.
- Park, J. H., Kim, J. H., & Lee, Y. M. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3824. [Link]
- Li, M., Zhang, Y., & Liu, X. (2020). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Polymers for Advanced Technologies, 31(12), 3045-3055. [Link]
- Mondal, B., & Ghosh, S. K. (2020). Terpyridine-Based 3D Metal–Organic-Frameworks: A Structure–Property Correlation. Chemistry – An Asian Journal, 15(23), 3999-4011. [Link]
- ChemBK. (n.d.). This compound.
- El-Gahami, M. A., & Al-Hazmi, G. A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(8), 9686–9697. [Link]
- Kricheldorf, H. R., & Schmidt, B. (1994). Studies on polyamide 3 - Synthesis, characterization and properties. Macromolecules, 27(21), 5891-5895. [Link]
- Abdel-Nasser, E., & El-Sabbagh, S. H. (2016). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. Polymers, 8(11), 394. [Link]
- Sarkar, A. (2006). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Mondal, B., & Ghosh, S. K. (2020). Frontispiece: Terpyridine‐Based 3D Metal–Organic‐Frameworks: A Structure–Property Correlation. Chemistry – An Asian Journal, 15(23). [Link]
- ChemBeast. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- Yang, F., Wang, J., Chen, L., & Zhang, X. (2015). Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. High Performance Polymers, 27(6), 713-723. [Link]
- Zhang, Y., Li, M., & Liu, X. (2018). Solubility of prepared fully imidized polyamide-imide films.
- ChemBeast. (n.d.). This compound.
- Wang, C., Ke, S., Chen, K., Hsieh, Y., Wang, T., Lee, G., & Chuang, Y. (2018).
- Zhu, J., Samperisi, L., & Kalaj, M. (2021). Metal-Hydrogen-Pi-Bonded Organic Frameworks. Dalton Transactions, 50(44), 15995-16004. [Link]
- Wróblewska, A., & Rydzkowski, T. (2022). Analysis of Mechanical and Thermal Properties of Polymer Materials Derived from Recycled Overprinted Metallized PP Films.
- Mondal, B., & Ghosh, S. K. (2020). Frontispiece: Terpyridine‐Based 3D Metal–Organic‐Frameworks: A Structure–Property Correlation. Chemistry – An Asian Journal, 15(23). [Link]
- Lee, S., Kim, D., & Kim, H. (2022). Improvement of the Thermal Conductivity and Mechanical Properties of 3D-Printed Polyurethane Composites by Incorporating Hydroxylated Boron Nitride Functional Fillers. Polymers, 14(25), 5539. [Link]
- Weiss, G., & Ritter, H. (2017). Table 2 : Polymer thermal and mechanical properties.
- Kunasundari, B., & Sudesh, K. (2011). Mechanical and thermal properties of P(3HB) and P(3HB-co-4HB) polymer films.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. protocols.io [protocols.io]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: Discovery, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-Amino-4-hydroxypyridine, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its emergence within the broader field of pyridine chemistry, its detailed physicochemical properties, and established synthetic methodologies. A robust, field-tested experimental protocol for its laboratory-scale synthesis is presented, accompanied by mechanistic insights and a complete spectroscopic profile for structural verification. Furthermore, this guide explores the compound's significant applications as a versatile intermediate in the pharmaceutical, agrochemical, and material science sectors. Through a blend of technical data and scientific narrative, this document aims to serve as an authoritative resource for the scientific community.
A Historical Perspective on the Emergence of this compound
The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry, which began in the mid-19th century with the isolation of pyridine from bone oil by the Scottish chemist Thomas Anderson. The subsequent decades saw a burgeoning interest in the synthesis and derivatization of the pyridine ring, a core scaffold in numerous natural products and biologically active molecules.
While the precise first synthesis of this compound is not readily apparent in singular seminal publications, its development can be understood as a logical progression in the field of heterocyclic chemistry. The foundational work on pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for creating a wide array of substituted pyridines.
The synthesis of aminohydroxypyridines, in particular, gained traction as chemists sought to create bifunctional molecules that could serve as versatile building blocks. The introduction of both an amino and a hydroxyl group onto the pyridine ring creates a molecule with multiple reactive sites, enabling a diverse range of subsequent chemical transformations. A common and enduring method for the synthesis of this compound involves the nitration of a 4-hydroxypyridine precursor, followed by the reduction of the nitro group to an amine. This well-established synthetic route highlights the strategic, step-wise functionalization of the pyridine core that became a hallmark of mid-20th-century organic synthesis.
Physicochemical and Structural Characteristics
This compound is a stable, crystalline solid at room temperature, typically appearing as a white to off-white or light yellow powder.[1][2] Its bifunctional nature, possessing both a basic amino group and a weakly acidic hydroxyl group, governs its chemical reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molar Mass | 110.11 g/mol | [3] |
| Melting Point | 240 - 244 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Moderately soluble in water | [1] |
The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) allows for the formation of intermolecular hydrogen bonds, contributing to its crystalline nature and moderate water solubility.
Synthesis and Mechanistic Insights
The most prevalent and reliable method for the synthesis of this compound is a two-step process commencing from 4-hydroxypyridine. This process involves an electrophilic aromatic substitution to introduce a nitro group, followed by a reduction of the nitro functionality.
Prevailing Synthetic Strategy: Nitration and Subsequent Reduction
The synthesis begins with the nitration of 4-hydroxypyridine. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group. Therefore, direct nitration will preferentially occur at the 3- and 5-positions. Subsequent reduction of the resulting 4-hydroxy-3-nitropyridine yields the desired this compound.
Caption: Primary synthetic route to this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a self-validating system for the synthesis of this compound via the reduction of 4-hydroxy-3-nitropyridine.
Step 1: Reduction of 4-Hydroxy-3-nitropyridine
-
To a solution of 4-hydroxy-3-nitropyridine (500 mg, 3.58 mmol) in methanol (25 mL), add 100 mg of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere for 10 hours.
-
Upon completion, filter the solution to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to obtain this compound.
This procedure has been reported to yield the product in approximately 89% yield.
Caption: Experimental workflow for the synthesis.
Mechanistic Considerations
The reduction of the nitro group is a well-established transformation. In catalytic hydrogenation, the nitro group is reduced to the amine in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates. The palladium catalyst provides a surface for the reaction to occur, facilitating the addition of hydrogen across the nitrogen-oxygen bonds.
Spectroscopic and Analytical Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: FTIR spectra provide information about the key functional groups, namely the O-H, N-H, and C=C/C=N stretches.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound.[4]
| Technique | Key Features |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |
| FTIR | Broad O-H stretch, N-H stretching vibrations, and aromatic ring stretches. |
| Mass Spec (ES+) | [M+H]⁺ peak corresponding to the protonated molecule. |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules due to its bifunctional nature.[1][4]
Pharmaceutical Intermediate
The compound serves as a key building block in the synthesis of various pharmaceuticals.[1] Its structure is a precursor to more elaborate heterocyclic systems that can interact with biological targets. It has been utilized in the development of potential antibacterial, antiviral, and even anti-cancer agents.[1]
Agrochemical Synthesis
In the field of agrochemicals, this compound is used as a starting material for the creation of novel pesticides.[1] By modifying its structure, chemists can develop high-efficiency, low-toxicity pesticides that target specific physiological processes in pests.[1]
Material Science and Dyes
The amino and hydroxyl groups allow this compound to be incorporated into polymers, imparting unique properties to the resulting materials.[1] For example, it can be used in the synthesis of conductive polymers for applications in flexible electronic devices. It is also used in the production of dyes and pigments.
Conclusion
This compound stands as a testament to the enduring importance of substituted pyridines in modern chemistry. From its conceptual origins in the rich history of pyridine synthesis to its contemporary applications in cutting-edge research, this versatile molecule continues to be a valuable tool for chemists across various disciplines. The straightforward and efficient synthetic protocol, coupled with its diverse reactivity, ensures that this compound will remain a relevant and frequently utilized building block in the pursuit of novel and functional molecules.
References
- This compound | Properties, Uses, Safety Data & Supplier in China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG69QqDpAKgdb5R_ISxtPZI5KHvyUgXVEN7XmHXSMqIdQbBCbAAQi7RSWqmBdWLGZFtVh_H_9Yu41_bxlMaK7CI6TOoWZQclUtRE7qYoCabTDkl60L53hxRIAzR29fCOO01DXZGSJioyVXaS4MERt80qPtiOlQJrGS_64a-deJxe9azSEEUf4=]
- This compound | 6320-39-4 - Benchchem. [URL: https://www.benchchem.com/product/b1248350]
- Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 - Benchchem. [URL: https://www.benchchem.com/product/B1248351]
- This compound - ChemBK. [URL: https://www.chembk.com/en/chem/3-Amino-4-hydroxypyridine]
- 3-aminopyridine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0027]
- This compound AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000021]
- The curious case of the colored crystals of N‐ substituted 2‐oxo‐1,2‐dihydropyridinyl‐3‐yl amines and amides: Self‐association in the solid state - ResearchGate. [URL: https://www.researchgate.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1441]
- Advances In Heterocyclic Chemistry, Vol. 11 [PDF] [45pu9ls54oa0] - VDOC.PUB. [URL: https://vdoc.pub/documents/advances-in-heterocyclic-chemistry-vol-11-45pu9ls54oa0]
- How to synthesizer of 3-hydroxy pyridine? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_synthesizer_of_3-hydroxy_pyridine]
- Global this compound Market Report 2019 - Market .... [URL: https://www.marketresearch.com/Doo-Group-v3820/Global-Amino-hydroxypyridine-Report-History-12629739/]
- 3-Amino-4-pyridinol synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6320-39-4.htm]
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. [URL: https://patents.google.
- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/233392]
- US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. [URL: https://patents.google.
Sources
Unraveling the Chameleon-like Nature of 3-Amino-4-hydroxypyridine: A Guide to its Tautomerism and Isomeric Forms
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Amino-4-hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its versatile chemical structure and reactivity.[1][2] A critical aspect of its chemistry, which dictates its interaction with biological targets and its synthetic utility, is its existence in multiple tautomeric forms. This guide provides a comprehensive exploration of the prototropic tautomerism of this compound, delving into the structural nuances of its principal isomeric forms. We will examine the dynamic equilibrium between the hydroxy-pyridone and amino-imino tautomers, including the influential zwitterionic species. This document synthesizes experimental and computational findings to elucidate the factors governing this equilibrium, such as solvent polarity, pH, and temperature. Furthermore, it offers detailed, field-proven protocols for the characterization of these tautomeric systems using spectroscopic and computational methodologies, providing researchers with a robust framework for their own investigations.
Part 1: The Tautomeric Landscape of this compound
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry.[3] In the case of this compound, the presence of both an acidic hydroxyl group and a basic amino group, in addition to the ring nitrogen, creates a complex and fascinating tautomeric landscape. The molecule primarily exhibits two types of prototropic tautomerism: hydroxy-pyridone and amino-imino.
Hydroxy-Pyridone Tautomerism
Analogous to other hydroxypyridines, this compound exists in a dynamic equilibrium between its enol (hydroxypyridine) form and its keto (pyridone) form.[4][5] For the related 4-hydroxypyridine, the pyridone tautomer is generally favored in solution.[6] Research on 3-amino-4-pyridone specifically has shown that it exists predominantly in the pyridone form by a significant margin.[7]
This equilibrium is not merely a shift of a proton from oxygen to the ring nitrogen. In polar, protic solvents like water, the pyridone form is often stabilized as a zwitterion, where the hydroxyl proton has migrated to the ring nitrogen, creating formal positive and negative charges within the molecule.[8][9] This zwitterionic character significantly influences the molecule's solubility and intermolecular interactions.
Caption: Hydroxy-Pyridone equilibrium, including the zwitterionic resonance form.
Amino-Imino Tautomerism
The exocyclic amino group introduces a second layer of tautomeric complexity, allowing for an equilibrium between the amino form and the imino form.[10][11] For most neutral aminopyridines, the amino tautomer is overwhelmingly favored under standard conditions.[11] However, factors such as photoexcitation or substitution can shift this balance.[10] While less prevalent than the pyridone form, the imino tautomer represents a potential, reactive species that cannot be disregarded, particularly in photochemical or enzymatic contexts.
Caption: Amino-Imino equilibrium shown for the more stable pyridone backbone.
Part 2: Factors Influencing Tautomeric Equilibrium
The predominance of a specific tautomer is not an intrinsic, immutable property but is instead highly dependent on its environment. Understanding the interplay of these external factors is crucial for predicting and controlling the molecule's behavior in drug development and chemical synthesis.
Solvent Effects
Solvent polarity is a primary determinant of the tautomeric equilibrium.[12][13] The general principle is that polar solvents will preferentially stabilize the more polar tautomer.
-
Non-polar Solvents (e.g., Cyclohexane, Dioxane): In these environments, the neutral, less polar enol (hydroxy) form is favored. The formation of charged or highly polar species is energetically unfavorable.[6][14]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize the polar pyridone form through dipole-dipole interactions.[13]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents have the most dramatic effect. Through hydrogen bonding, they can extensively solvate and stabilize the highly polar zwitterionic form of the pyridone tautomer.[12][15] For the related 3-hydroxypyridine, the zwitterionic keto form coexists in nearly equal proportions with the enol form in aqueous solutions.[9]
Table 1: Expected Predominant Tautomer in Various Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomeric Form | Rationale |
|---|---|---|---|
| Cyclohexane | 2.0 | This compound (Enol) | Low polarity favors the neutral enol form.[6] |
| Chloroform | 4.8 | 3-Amino-1H-pyridin-4-one (Keto) | Increased polarity begins to favor the more polar keto form.[16] |
| Acetonitrile | 37.5 | 3-Amino-1H-pyridin-4-one (Keto) | High polarity stabilizes the charge-separated keto form.[13] |
| Water | 80.1 | 3-Amino-1H-pyridin-4-one (Zwitterionic) | Strong H-bonding and high polarity heavily favor the zwitterionic species.[15] |
pH Effects
The concentration of hydrogen ions directly influences the protonation state of the molecule, thereby shifting the tautomeric equilibrium.[17]
-
Acidic Conditions (Low pH): The ring nitrogen and potentially the exocyclic amino group will become protonated. This locks the molecule into a cationic form, and the equilibrium will be dictated by the relative acidities of the N-H and O-H protons.
-
Basic Conditions (High pH): The hydroxyl proton will be removed, forming an anionic species. This eliminates the hydroxy-pyridone tautomerism, leaving a resonance-stabilized anion.
Part 3: Characterization Methodologies
A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for accurately characterizing the tautomeric system of this compound.
Experimental Characterization: Spectroscopic Analysis
A. UV-Vis Spectroscopy Protocol for Tautomeric Ratio Determination
UV-Vis spectroscopy is a powerful, non-destructive technique for quantifying tautomeric equilibria in solution, as different tautomers possess distinct electronic transitions and thus unique absorption spectra.[17][18] The zwitterionic form of 3-hydroxypyridine, for instance, shows characteristic peaks that are absent for the enol form.[14]
Workflow: UV-Vis Analysis
Caption: Step-by-step workflow for analyzing tautomeric equilibrium using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of this compound in a Class A volumetric flask using a suitable solvent (e.g., methanol). Create a series of dilute solutions (e.g., 1x10⁻³ M to 1x10⁻⁵ M) in the solvents of interest (e.g., water, dioxane, acetonitrile) via serial dilution.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument and run a baseline correction using a cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorption spectrum for each solution from approximately 200 nm to 400 nm. Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Analysis:
-
Identify the λ_max for the characteristic absorption bands corresponding to the enol and keto/zwitterionic forms.[9][14]
-
Apply spectral deconvolution algorithms to separate overlapping bands.
-
The ratio of the integrated areas of the assigned peaks provides a quantitative measure of the tautomeric equilibrium constant (K_T).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural information.[19] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers. In cases of slow exchange, distinct sets of signals may be observed for each tautomer. For fast exchange, averaged signals are seen, and their chemical shifts can be used to estimate the equilibrium position.
Computational Chemistry Workflow
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[20][21]
Workflow: Computational Analysis
Caption: A typical workflow for determining tautomer stability using DFT calculations.
Step-by-Step Protocol:
-
Model Building: Construct the initial 3D coordinates for the enol, keto, and imino tautomers of this compound.
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. A common level of theory is B3LYP with a Pople-style basis set like 6-311++G(d,p).[22] The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation or a full re-optimization including a solvent model (e.g., Polarizable Continuum Model, PCM) for each solvent of interest.
-
Thermodynamic Analysis: Extract the Gibbs free energies from the output files. The relative free energies (ΔG) between tautomers indicate their relative populations at equilibrium. The equilibrium constant can be calculated using the equation ΔG = -RT ln(K_T).
Conclusion
References
- Benchchem. (n.d.). This compound | 6320-39-4.
- Akai, N., Harada, T., Shin-Ya, K., Ohno, K., & Aida, M. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022.
- ResearchGate. (n.d.). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix.
- Journal of the Chemical Society B: Physical Organic. (1967). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone.
- Molbase. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- Abdel-Sattar, A. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed.
- The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.
- Exploring Chemistry 3rd edition. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube.
- Wikipedia. (n.d.). 4-Pyridone.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine.
- ElectronicsAndBooks. (n.d.). An NMR study of the tautomerism of 2-acylaminopyridines.
- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Physical Chemistry Chemical Physics, 11(27), 5377–5384.
- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- El-Faham, A., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(1), 1-15.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- Metzler, D. E., et al. (1973). Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibriums. Biochemistry, 12(26), 5377-5392.
- ResearchGate. (n.d.). Some important 3-hydroxy-4-pyridones.
- Paulus, B., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1963-1974.
- TheTruthLabs.com. (n.d.). 3 -Amino-4- Hydroxypyridine.
- Katritzky, A. R. (1967). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry, 21(10), 439-447.
- Zhang, J., et al. (2012). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed.
- ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping....
- Filarowski, A., et al. (2014). Supramolecular stabilization of metastable tautomers in solution and the solid state. Chemistry – A European Journal, 21(5), 2097-2106.
- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Metzler, D. E., et al. (1973). Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria. PubMed.
- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
- Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
- National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568-3571.
- Semantic Scholar. (n.d.). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.
- Wikipedia. (n.d.). Tautomer.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. thetruthlabs.com [thetruthlabs.com]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. | Semantic Scholar [semanticscholar.org]
- 22. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Theoretical studies on "3-Amino-4-hydroxypyridine" electronic structure
An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Amino-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound (3A4HP), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the electronic properties of 3A4HP is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document delves into the application of robust computational methodologies, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and spectroscopic characteristics. Key areas of focus include geometric optimization, tautomeric stability analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the theoretical prediction of spectroscopic signatures (IR, Raman, UV-Vis). The causality behind methodological choices is explained, and protocols are presented to ensure a self-validating system of inquiry. The insights derived from these theoretical studies are crucial for guiding rational drug design and the synthesis of novel derivatives with tailored properties.
Introduction: The Significance of this compound
This compound (C₅H₆N₂O) is a substituted pyridine derivative whose bifunctional nature, containing both an amino (-NH₂) and a hydroxyl (-OH) group, makes it a versatile building block in organic synthesis.[1][2] The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical drugs.[3][4] The specific arrangement of the amino and hydroxyl groups in 3A4HP allows for complex hydrogen bonding patterns and potential coordination with metal ions, influencing its pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of its electronic structure is essential. It governs the molecule's stability, dictates its preferred sites for electrophilic and nucleophilic attack, and determines its interaction with biological targets such as enzymes and receptors.[5] Furthermore, properties like the HOMO-LUMO energy gap are indicative of its potential in optoelectronic applications.[5][6] This guide focuses on the theoretical and computational approaches that allow us to probe these fundamental characteristics with high precision.
Theoretical Methodologies: The Computational Chemist's Toolkit
The investigation of molecular electronic structure relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the workhorse methodology due to its favorable balance of computational cost and accuracy for medium-sized organic molecules.[7][8]
The Choice of Density Functional and Basis Set
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), are frequently employed.[9][10] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the prediction of thermochemistry, molecular geometries, and vibrational frequencies.[10] Other functionals like CAM-B3LYP may be used for specific applications like studying long-range interactions or charge-transfer excitations.[5]
-
Basis Sets: The basis set is the set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are common choices. The inclusion of polarization functions (d,p) allows for anisotropy in electron distribution, crucial for describing bonding in cyclic systems. Diffuse functions (++) are important for accurately describing anions, lone pairs, and hydrogen bonding interactions.[7]
The selection of a specific functional and basis set represents a trade-off. While larger basis sets and more complex functionals yield higher accuracy, they also demand greater computational resources. A common and validated approach is to use B3LYP with the 6-311++G(d,p) basis set for geometry optimization and electronic property calculations of pyridine derivatives.[7]
Simulating the Environment: Solvation Models
Reactions and biological processes typically occur in solution. To account for the influence of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often applied.[6][10] The IEF-PCM (Integral Equation Formalism) variant is particularly robust.[5] These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a more realistic environment.
Core Structural Analysis: Geometry and Tautomerism
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure.
Optimized Molecular Geometry
Geometry optimization is performed to find the minimum energy conformation of the molecule. For this compound, the pyridine ring is planar, a characteristic feature of aromatic systems.[11] The optimized structure provides key geometric parameters.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths & Angles) (Note: These are representative values. Actual values depend on the level of theory.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (ring) | 1.39 - 1.41 Å |
| C-N (ring) | 1.34 - 1.38 Å | |
| C-O | 1.36 Å | |
| C-NH₂ | 1.37 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| C-C-O | ~121° | |
| C-C-NH₂ | ~120° |
The Critical Role of Tautomerism
Hydroxypyridines exist in equilibrium with their pyridone tautomers.[12][13] This is a critical consideration for this compound, as the position of the labile proton significantly alters the molecule's electronic properties and hydrogen bonding capabilities. The primary tautomeric equilibrium is between the hydroxy form and the pyridone (keto) form.
Computational chemistry is an invaluable tool for predicting the relative stability of these tautomers. By calculating the total electronic energy (often including zero-point vibrational energy corrections) of each tautomer, we can determine the predominant form in the gas phase. Studies on related hydroxypyridines show that the pyridone form is often more stable, particularly in polar solvents, due to its greater polarity and amide-like resonance.[12][14] The relative stability can be quantified by the energy difference, ΔE = E(pyridone) - E(hydroxy). A negative ΔE indicates the pyridone form is more stable.
Probing the Electronic Landscape
Once the stable geometry is established, we can investigate the electronic properties that dictate the molecule's behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital acts as the electron donor. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: This orbital acts as the electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[6][9]
Table 2: Representative FMO Properties for this compound
| Property | Description | Significance |
| E(HOMO) | Energy of the highest occupied molecular orbital | Related to ionization potential; ability to donate electrons. |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Related to electron affinity; ability to accept electrons. |
| ΔE Gap | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. |
The distribution of these orbitals is typically visualized as 3D lobes around the molecule. For 3A4HP, the HOMO is generally characterized by π-electron density distributed across the pyridine ring and the exocyclic amino and hydroxyl groups, indicating these are the primary sites for electron donation. The LUMO is typically a π* anti-bonding orbital located over the pyridine ring system.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electronic potential on the van der Waals surface of a molecule. It provides a powerful visual tool for identifying reactive sites.[7]
-
Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs on heteroatoms (like the pyridine nitrogen and the hydroxyl oxygen). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms attached to electronegative atoms (the -OH and -NH₂ protons). These are the most likely sites for nucleophilic attack and hydrogen bond donation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist's-eye view of the electronic structure, translating the complex wave function into localized bonds, lone pairs, and atomic charges.[6][15][16] This analysis is critical for quantifying effects like charge distribution and intramolecular charge transfer (hyperconjugation). The calculated atomic charges (e.g., Mulliken or NBO charges) pinpoint the most electropositive and electronegative atoms, complementing the qualitative picture provided by the MEP map.
Computational Protocol and Experimental Validation
The trustworthiness of theoretical predictions hinges on their validation against experimental data. Spectroscopic properties are ideal for this purpose.
Step-by-Step Computational Workflow
-
Structure Preparation: An initial 3D structure of this compound is drawn using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
Electronic Property Calculation: A single-point energy calculation on the optimized geometry is used to compute properties like FMOs, MEP, and NBO charges.
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[6]
Spectroscopic Comparison
-
Vibrational Spectra: Calculated vibrational frequencies (often scaled by a factor of ~0.96 for B3LYP functionals) are compared with experimental FTIR and FT-Raman spectra.[1][17] A good match in the positions and relative intensities of key peaks (e.g., O-H stretch, N-H stretch, C=C ring modes) validates the accuracy of the computed geometry.
-
UV-Vis Spectra: The calculated maximum absorption wavelength (λmax) from TD-DFT should correlate with the experimental spectrum. This confirms that the model accurately describes the electronic transitions between the ground and excited states.[6]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[5] These can be compared directly with experimental data obtained in the same solvent.
Implications for Drug Development and Materials Science
The detailed electronic picture derived from these theoretical studies has profound practical implications:
-
Rational Drug Design: MEP and FMO analysis can identify the key pharmacophoric features of 3A4HP, predicting how it will interact with a protein's active site. This knowledge guides the design of more potent and selective inhibitors or agonists.[5]
-
Predicting Metabolism: Reactive sites identified on the molecule can suggest potential sites of metabolic transformation by enzymes like Cytochrome P450.
-
Synthesis Guidance: Understanding the molecule's reactivity helps chemists design more efficient synthetic routes to novel derivatives.[2]
-
Materials Science: Properties like the HOMO-LUMO gap and hyperpolarizability (a measure of non-linear optical response) can be calculated to assess the potential of 3A4HP derivatives as NLO materials.[6]
Conclusion
Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. Through the systematic application of Density Functional Theory, we can reliably predict its geometry, tautomeric preferences, electronic properties, and spectroscopic signatures. This in-depth analysis not only validates and explains experimental observations but also provides a predictive engine to guide future research. For scientists in drug discovery and materials science, leveraging these computational tools is no longer an option but a necessity for accelerating innovation and achieving rational design.
References
- PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information.
- Kartal, Y., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry.
- Vural, H., Ozdogan, T., & Orbay, M. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Indian Journal of Physics.
- Al-Soufi, W., & Al-Kaabi, K. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing.
- Orbay, M. (2023). Molecular Docking Study of 3-Amino-4-(Boc-Amino) Pyridine. ResearchGate.
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
- Sathish, M., et al. (2018). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR.
- ChemBK. (2024). This compound.
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool.
- Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC - PubMed Central.
- Molbase. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- Bîrdeanu, M., & Duda-Seiman, D. (2017). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI.
- Dagdag, O., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. NIH.
- Yagmur, R. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology.
- Harrison, J. F. (2022). The Electronic Structure and Bonding in Some Small Molecules. MDPI.
- Baklanova, L. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. chemtube3d.com [chemtube3d.com]
- 13. researchgate.net [researchgate.net]
- 14. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
"3-Amino-4-hydroxypyridine" reactivity with electrophiles and nucleophiles
An In-Depth Technical Guide to the Reactivity of 3-Amino-4-hydroxypyridine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its rich functionality, stemming from the interplay between an electron-donating amino group, a hydroxyl group, and an electron-deficient pyridine core, imparts a complex and versatile reactivity profile. This guide provides a detailed exploration of the molecule's reactivity towards both electrophiles and nucleophiles. We will dissect the critical role of tautomerism in dictating reaction pathways, analyze the regioselectivity of electrophilic aromatic substitution, and detail strategies for chemoselective functionalization at the exocyclic nitrogen and oxygen atoms. This document serves as a technical resource for researchers and drug development professionals, offering mechanistic insights and practical methodologies for leveraging this valuable synthetic building block.
Introduction to this compound
This compound is a bifunctional pyridine derivative that serves as a key intermediate and structural motif in a wide range of applications. Its structure is a cornerstone in the development of novel pharmaceuticals, including antibacterial, antiviral, and anti-cancer agents, where its functional groups can interact with biological targets.[1] In materials science, the amino and hydroxyl moieties allow it to be incorporated into polymers, bestowing unique electrical and optical properties.[1]
Physicochemical Properties
The compound typically appears as a white to light yellow crystalline solid with good solubility in water and polar organic solvents like methanol and ethanol, a consequence of its ability to form hydrogen bonds.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [2][4] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | Light yellow to Brown powder/crystal | [2][3] |
| Melting Point | 145-149 °C | [2] |
| Solubility | Soluble in water and alcohol | [2][3] |
| SMILES | Nc1cnccc1O | [4] |
| InChI Key | OIIBRAGQGFLUFI-UHFFFAOYSA-N | [4] |
The Electronic Landscape: Tautomerism and Reactivity
The reactivity of this compound cannot be understood without first considering its tautomeric nature. Like other hydroxypyridines, it exists in equilibrium between its hydroxyl and pyridone forms.
The 4-Hydroxypyridine <=> 4-Pyridone Equilibrium
For the parent 4-hydroxypyridine, the equilibrium strongly favors the 4-pyridone tautomer.[2][5] This form benefits from the formation of a strong carbonyl bond and retains aromaticity through the delocalization of the nitrogen lone pair into the ring.[6] This tautomerism is a critical determinant of the molecule's chemical behavior.
Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.
For this compound, the 4-pyridone tautomer is also considered the dominant form in solution. The presence of the C3-amino group, a strong electron-donating group, further enriches the ring with electron density, influencing the subsequent reactivity profile.
Reactivity with Electrophiles: Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups strongly activates the ring, overcoming its innate deactivation and making EAS feasible.[1][2]
General Principles and Regioselectivity
Both the amino group and the hydroxyl group are ortho-, para-directing activators. In the context of the 3-amino-4-pyridone tautomer, these groups work synergistically to direct incoming electrophiles.
-
The 3-amino group directs to the C2 and C5 positions.
-
The 4-oxo group (via the enamine-like system) also directs to the C5 and C3 positions.
The combined effect strongly activates the C5 position , making it the most probable site for electrophilic attack. The C2 position is also activated, though to a lesser extent.
Caption: Predicted sites of electrophilic attack on 3-amino-4-pyridone.
Halogenation
Halogenation of activated pyridines can be achieved under mild conditions. Reagents like N-bromosuccinimide (NBS) are often preferred over elemental bromine to avoid over-reaction and harsh acidic conditions.[7]
This protocol is a representative procedure adapted from methodologies for activated pyridines.[7]
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent dropwise over 15-20 minutes.
-
Causality: Using a slight excess of NBS ensures complete consumption of the starting material. Slow, cold addition helps to control the exothermic nature of the reaction and prevent potential di-substitution.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 5-bromo-3-amino-4-pyridone.
Reactivity with Nucleophiles
This compound exhibits dual behavior in reactions with nucleophiles. The molecule itself can act as a nucleophile via its amino and hydroxyl groups, or its derivatives can undergo nucleophilic aromatic substitution (SNAr) on the ring.
This compound as a Nucleophile
The exocyclic amino and hydroxyl groups are the primary nucleophilic centers. The relative reactivity of these sites can be controlled by adjusting the reaction conditions, particularly pH.
-
N-Functionalization: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. It readily reacts with electrophiles like acyl chlorides, anhydrides, and alkyl halides to form N-acylated or N-alkylated products.[8]
-
O-Functionalization: The hydroxyl group's nucleophilicity is significantly enhanced upon deprotonation with a base. The resulting pyridone-oxide is a potent nucleophile for reactions like O-alkylation (Williamson ether synthesis) or O-arylation.[1]
The ability to selectively functionalize one group over the other is a powerful tool in synthesis.
Caption: Controlling chemoselectivity of functionalization via reaction pH.
This protocol leverages the difference in basicity between the amino and hydroxyl groups. By protonating the more basic amino group, it is effectively "protected" as a non-nucleophilic ammonium salt, allowing the less basic hydroxyl group to react.[9]
-
Salt Formation: Suspend 1.0 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 equivalents of a strong acid (e.g., concentrated HCl or methanesulfonic acid) and stir until a clear solution or a uniform suspension of the ammonium salt is formed.
-
Causality: This step is critical for deactivating the highly reactive amino group, preventing self-condensation or N-acylation.
-
-
Acylating Agent Addition: Cool the mixture to 0 °C. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Trustworthiness: The neutralization step must be performed slowly as it is exothermic and will release CO₂ gas. This step deprotonates the product, rendering it soluble in the organic phase.
-
-
Extraction & Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting O-acyl product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Direct SNAr on the C-H bonds of this compound is not feasible. However, if a good leaving group (such as a halide) is present at an activated position (C2 or C6), SNAr can occur. The pyridine nitrogen is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, a feature that is most effective for leaving groups at the 2- and 4-positions.[10][11][12]
For a derivative like 5-bromo-3-amino-4-pyridone , nucleophilic attack at C5 is disfavored. However, a leaving group at C2 or C6 would be readily displaced by strong nucleophiles (e.g., alkoxides, amines) in a process often requiring heat.[13] The synthesis of such precursors would first require a directed functionalization or a de novo ring synthesis strategy.
Summary and Outlook
This compound is a molecule with a finely balanced reactivity profile.
-
Electrophilic Attack: The ring is highly activated towards electrophiles, with a strong preference for substitution at the C5 position due to the synergistic effects of the amino and pyridone functionalities.
-
Nucleophilic Reactivity: The molecule itself is an excellent nucleophile. The site of reaction (N vs. O) can be effectively controlled by manipulating the reaction pH, a key strategic consideration for synthetic planning.
-
SNAr Reactions: The pyridine core can undergo nucleophilic aromatic substitution, but this requires the pre-installation of a leaving group at an electronically activated position (C2 or C6).
Understanding this nuanced reactivity is essential for harnessing the full potential of this compound as a versatile building block. Future research will likely focus on developing novel catalytic methods for its selective functionalization and incorporating this valuable scaffold into complex molecular architectures for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- Gevorgyan, V., et al. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- Orie, K. J., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.
- Benchchem. (n.d.). This compound | 6320-39-4.
- Kukkonen, E., et al. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- Kukkonen, E., et al. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- Dobado, J.A. (2022). Nucleophilic substitution of pyridines. Chemistry Online.
- Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- ChemBK. (2024). This compound.
- Jørgensen, K. A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Safety and handling precautions for "3-Amino-4-hydroxypyridine"
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safety and Handling Precautions for 3-Amino-4-hydroxypyridine
Introduction: Understanding the Compound
This compound (CAS No: 6320-39-4) is a heterocyclic aromatic organic compound with significant utility as a key intermediate and building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts unique chemical properties that make it valuable for synthesizing a range of biologically active molecules, including potential antibacterial, antiviral, and anti-cancer agents.[1] However, these same reactive functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the critical safety and handling procedures for this compound. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets (SDS), chemical databases, and established laboratory safety practices to ensure the well-being of personnel and the integrity of research.
Physicochemical Properties
A foundational aspect of safe handling is understanding the compound's physical and chemical identity. The data below has been consolidated from multiple supplier and database sources.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆N₂O | [1][3][4][5][6][7] |
| Molar Mass | 110.11 g/mol | [1][4][5][6][7] |
| Appearance | White to off-white, light yellow, or brown solid/crystalline powder. | [1][3][4] |
| Melting Point | 145-149°C[4] / 220-225°C[1] / 240-244°C[1] | [1][4] |
| Solubility | Moderately soluble in water; soluble in methanol.[1][3][4] | [1][3][4] |
| Stability | Stable under normal conditions.[1] May be affected by strong acids and strong bases.[1] Can react with strong oxidizing agents.[1] | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere.[4][8] | [4][8] |
Note: The variance in reported melting points highlights the importance of consulting the specific documentation for the batch in use.
Section 1: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical.[6] A comprehensive understanding of its specific risks is paramount for mitigating exposure and preventing accidents. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, with potential for more severe effects upon ingestion.[3][6]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following classifications have been reported for this compound:
| Hazard Class | Hazard Category | GHS Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | [5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [5][6] |
Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][6] Symptoms can include coughing, shortness of breath, and irritation of the mucous membranes.
-
Skin Contact: Causes skin irritation.[3][6] Prolonged or repeated contact may lead to redness, itching, and inflammation.
-
Eye Contact: Poses a risk of serious eye irritation or damage.[3][5][6] Direct contact can cause pain, redness, and potentially irreversible injury.
-
Ingestion: Harmful if swallowed.[3][5][6] May cause gastrointestinal irritation and other systemic effects. The acute oral LD50 in rats has been reported as 500 mg/kg.[9]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a combination of engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE). The causality is clear: to prevent the hazards identified in Section 1 from causing harm, physical barriers must be placed between the researcher and the chemical.
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[10][11] A certified chemical fume hood is required when weighing, transferring, or performing any procedure that could generate dust.[10]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[10][11][12] This ensures immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The following equipment is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[10] A face shield should be worn if there is a splash hazard. | Protects against dust particles and splashes, preventing serious eye irritation or damage (H318/H319).[10][13] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a chemically resistant lab coat.[3][10] Protective clothing should be worn to prevent skin exposure.[10] | Prevents direct contact with skin, mitigating the risk of skin irritation (H315).[3][10] |
| Respiratory Protection | For operations likely to generate significant dust, a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) is required.[10][12] | Prevents inhalation of airborne particles, addressing the respiratory irritation hazard (H335).[10] |
Experimental Workflow: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.
Caption: Correct sequence for donning and doffing PPE.
Section 3: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the chemical's stability and preventing accidental exposure or incompatible reactions.
Handling Procedures
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[11][14] Use appropriate tools (e.g., spatulas) for transfers. Do not dry sweep; if cleaning is required, follow spill procedures.
-
Grounding: Ground and secure containers when transferring material to prevent static discharge, which can aerosolize fine powders.[11]
-
Hygiene: Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[10][11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11][15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a dark place to protect from light and maintain stability.[4][8]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[10][11]
Section 4: Emergency Procedures
A prepared response to an emergency is a self-validating system of safety. All personnel must be familiar with these procedures before beginning work with the compound.
First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10][15] | [3][10][15] |
| Skin Contact | Take off immediately all contaminated clothing.[10][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][15] If skin irritation occurs, get medical advice/attention.[11] | [10][11][15] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[10][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[10][16] | [10][11][16] |
| Ingestion | Rinse mouth with water.[10][11] Do NOT induce vomiting.[11][17] Call a POISON CENTER or doctor immediately.[10][11] | [10][11][17] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[11][16][18] Water spray can be used to cool fire-exposed containers.[11]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[11]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[16][18][19][20]
Accidental Release and Spill Cleanup Protocol
A prompt and correct response to a spill minimizes hazards to personnel and the environment. The following decision workflow and protocol should be followed.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. cir-safety.org [cir-safety.org]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. aksci.com [aksci.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis and Optimization of 3-Amino-4-hydroxypyridine: An Application Note for Researchers
Introduction
3-Amino-4-hydroxypyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the pyridine ring with amino and hydroxyl substituents, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutics, including but not limited to, agents targeting neurological disorders, anti-inflammatory compounds, and anti-cancer agents. The strategic placement of the amino and hydroxyl groups allows for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
This application note provides a comprehensive and technically detailed guide for the synthesis of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering a robust, two-step synthetic protocol starting from the readily available 4-hydroxypyridine. The protocol is presented with an emphasis on procedural safety, optimization of reaction conditions, and mechanistic understanding to ensure high yield and purity of the final product.
Synthetic Strategy: A Two-Step Approach
The most established and reliable synthetic route to this compound involves a two-step sequence:
-
Electrophilic Nitration: The selective introduction of a nitro group at the C3 position of the 4-hydroxypyridine ring.
-
Catalytic Reduction: The subsequent reduction of the nitro group to the corresponding primary amine.
This strategy is favored due to the accessibility of the starting material and the generally high yields achievable for both steps.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Electrophilic Nitration of 4-Hydroxypyridine
The introduction of a nitro group onto the pyridine ring is a critical first step. Due to the electron-withdrawing nature of the pyridine nitrogen, the ring is deactivated towards electrophilic aromatic substitution. However, the hydroxyl group at the C4 position acts as an activating group, directing the incoming electrophile to the ortho positions (C3 and C5). The reaction is typically performed under harsh acidic conditions using a mixture of concentrated nitric acid and sulfuric acid.
Mechanistic Rationale
The nitration proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The 4-hydroxypyridine, or more accurately its protonated form under the strongly acidic conditions, is then attacked by the nitronium ion. The hydroxyl group's directing effect favors substitution at the 3-position.
Caption: Simplified mechanism of the nitration of 4-hydroxypyridine.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-nitropyridine
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It is an exothermic reaction that can lead to a runaway reaction if not properly controlled. Strict adherence to safety protocols is mandatory.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Have an emergency eyewash and shower station readily accessible.
-
Use an ice bath for cooling and to control the reaction temperature.
-
Quench the reaction by slowly and carefully pouring it onto ice.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Volume/Mass |
| 4-Hydroxypyridine | 95.10 | 1.0 eq | 3.15 mol | 300 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~5 vol | - | 1500 mL |
| Concentrated Nitric Acid (70%) | 63.01 | - | - | Varies |
| Ice Water | - | - | - | 10 L |
| Acetone | 58.08 | - | - | 6600 mL |
| Water (for slurry) | 18.02 | - | - | 1250 mL |
Procedure:
-
Preparation of the Reaction Mixture: In a 20 L flask equipped with a mechanical stirrer and under a nitrogen atmosphere, cautiously add 300 g (3.15 mol) of 4-hydroxypyridine in batches to 1500 mL of concentrated sulfuric acid. The addition should be slow to control the initial exotherm.
-
Preparation of the Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring and cooling in an ice bath. The exact volumes will depend on the concentration of the nitric acid used, but a molar excess of nitric acid is required.
-
Nitration Reaction: Cautiously transfer the prepared nitrating mixture to the 20 L reactor containing the 4-hydroxypyridine solution. Heat the reaction mixture to 60-70°C for 3 hours.[1]
-
Reaction Quenching and Product Isolation: After 3 hours, cool the reaction mixture to room temperature over a period of 16 hours. Carefully and slowly pour the reaction mixture into 10 L of ice water with vigorous stirring. This will cause the product to precipitate.
-
Purification:
-
Filter the precipitated solid.
-
Stir the crude solid in 6600 mL of acetone for 1.5 hours to remove impurities.
-
Filter the solid and dry for 16 hours.
-
For further purification and to remove residual inorganic salts, create a slurry of the crude product in 1250 mL of water and stir for 60 minutes.
-
Filter the purified product and dry for 72 hours to obtain 4-hydroxy-3-nitropyridine.[1]
-
Expected Yield: Approximately 76%.[1]
Characterization: The product can be characterized by ¹H NMR spectroscopy. (DMSO-d₆): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[1]
Optimization Strategies for Nitration
-
Temperature Control: Precise control of the reaction temperature is crucial. Lower temperatures may lead to incomplete reaction, while higher temperatures can result in the formation of dinitrated byproducts and increase safety risks.
-
Rate of Addition: The slow and controlled addition of the nitrating mixture is essential to manage the exothermic nature of the reaction and prevent localized overheating.
-
Purity of Reagents: The use of high-purity starting materials and reagents is important for achieving a clean reaction profile and high yield.
Part 2: Catalytic Reduction of 4-Hydroxy-3-nitropyridine
The second step in the synthesis is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the most efficient and widely used method for this transformation, offering high yields and clean conversion. Palladium on carbon (Pd/C) is the catalyst of choice for this reaction.
Mechanistic Rationale
The catalytic reduction of a nitro group involves the transfer of hydrogen from the catalyst surface to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine product is formed. The palladium catalyst facilitates the dissociation of molecular hydrogen and its subsequent addition to the nitro group.
Caption: Simplified pathway for the catalytic reduction of the nitro group.
Detailed Experimental Protocol: Synthesis of this compound
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under an inert atmosphere or as a wet paste.
-
Use appropriate equipment for hydrogenation reactions, such as a Parr shaker or a similar hydrogenation apparatus.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Volume/Mass |
| 4-Hydroxy-3-nitropyridine | 140.10 | 1.0 eq | 20.0 mmol | 2.8 g |
| 10% Palladium on Carbon (Pd/C) | - | 10% w/w | - | 280 mg |
| Methanol (MeOH) | 32.04 | - | - | 150 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | - | - |
Procedure:
-
Reaction Setup: Dissolve 2.8 g (20.0 mmol) of 4-hydroxy-3-nitropyridine in 150 mL of methanol in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add 280 mg of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Product Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield this compound as a black to orange oily liquid.
Expected Yield: Approximately 90%.
Optimization Strategies for Reduction
-
Catalyst Loading: The amount of Pd/C catalyst can be optimized. While 10% w/w is a common starting point, lower loadings may be sufficient, reducing costs.
-
Hydrogen Pressure: The reaction can be run at various hydrogen pressures. Higher pressures may increase the reaction rate but also require more specialized equipment.
-
Solvent Choice: Methanol is a common solvent, but others like ethanol or ethyl acetate can also be explored. The choice of solvent can affect the reaction rate and solubility of the starting material and product.
-
Reaction Time and Temperature: While the reaction is typically run at room temperature, gentle heating may be employed to increase the rate if necessary. Reaction time should be monitored to avoid over-reduction or side reactions.
Conclusion
This application note provides a detailed and optimized two-step protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical research and development. By following the outlined procedures for nitration and catalytic reduction, researchers can reliably produce this valuable compound with high yield and purity. The emphasis on safety, mechanistic understanding, and optimization strategies is intended to empower scientists to not only replicate this synthesis but also to adapt and refine it for their specific needs. The successful synthesis of this compound opens the door to the exploration of a wide range of novel chemical entities with therapeutic potential.
References
Sources
Characterization techniques for "3-Amino-4-hydroxypyridine" derivatives
An Application Guide to the Comprehensive Characterization of 3-Amino-4-hydroxypyridine Derivatives
Introduction: The Critical Role of Characterization
This compound and its derivatives represent a vital class of heterocyclic compounds, serving as fundamental building blocks in medicinal chemistry and materials science.[1][2] Their versatile structure, featuring amino and hydroxyl functional groups on a stable pyridine ring, allows for diverse chemical modifications, leading to the synthesis of novel Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[3][4] The presence of these reactive sites, however, also necessitates a rigorous and multi-faceted analytical characterization strategy.
For researchers in drug development, ensuring the structural integrity, purity, and stability of these derivatives is not merely a procedural step but a prerequisite for safety and efficacy.[5][6] A comprehensive characterization profile is essential for regulatory compliance, enabling accurate impurity profiling and guaranteeing reproducible scientific outcomes.[1][5] This guide provides an in-depth overview of the core analytical techniques and field-proven protocols for the complete characterization of this compound derivatives, designed for scientists who require both procedural accuracy and a deep understanding of the underlying analytical principles.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule. The typical workflow begins with spectroscopic methods for structural elucidation, followed by chromatographic separation for purity assessment and impurity identification, and thermal analysis to determine stability.
Caption: Integrated workflow for the characterization of this compound derivatives.
Part 1: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the chemical structure of a synthesized derivative. They provide direct evidence of the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed to establish the carbon skeleton and proton environments.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this compound derivatives due to their good solubility and its ability to slow the exchange of labile N-H and O-H protons, allowing them to be observed in the ¹H spectrum.[7] In contrast, solvents like D₂O would cause these signals to disappear due to rapid deuterium exchange.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Chemical Shift (δ): Analyze the positions of the signals. Aromatic protons on the pyridine ring will typically appear between 7.0 and 8.5 ppm.[7][8] The chemical shifts are highly sensitive to the position and nature of other substituents.
-
Integration: The relative area under each signal corresponds to the number of protons it represents.
-
Multiplicity (Splitting): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of adjacent protons, which is crucial for confirming substituent positions.
-
Labile Protons: Look for broad signals corresponding to the -NH₂ and -OH protons. Their chemical shifts can vary significantly based on concentration and temperature.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum so that each unique carbon atom appears as a single line.
-
Data Analysis: Identify the signals for the pyridine ring carbons (typically 100-160 ppm) and any carbons in the derivative's side chains.[9]
| Group | Typical ¹H NMR Shift (ppm, in DMSO-d₆) | Typical ¹³C NMR Shift (ppm) | Key Characteristics |
| Pyridine Ring H | 7.0 - 8.5 | 100 - 160 | Specific shifts and coupling patterns confirm substitution pattern. |
| Amino (-NH₂) H | 3.5 - 6.0 (broad) | N/A | Often a broad singlet; position is concentration-dependent. |
| Hydroxyl (-OH) H | 9.0 - 11.0 (broad) | N/A | Broad singlet; position is concentration-dependent. |
| Alkyl H (on a sub) | 0.5 - 4.5 | 10 - 70 | Varies based on proximity to electronegative atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3]
Expertise & Causality: For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to KBr pellets. ATR requires minimal sample preparation, is non-destructive, and avoids potential complications from moisture absorption by the KBr matrix, which can obscure the important O-H stretching region.[10]
ATR-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount (a few milligrams) of the solid derivative directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. The presence of hydrogen bonding in these molecules often leads to broadened N-H and O-H bands.[11]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Strong, broad band.[3] |
| N-H (Amino) | Stretching | 3300 - 3500 | Medium, often two bands for -NH₂.[12][13] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak. |
| C=C, C=N (Ring) | Stretching | 1500 - 1650 | Medium to strong, multiple bands.[14] |
| C-O | Stretching | 1200 - 1300 | Medium to strong. |
| N-H | Bending (Scissoring) | 1580 - 1650 | Medium, can overlap with ring stretches.[11] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. When coupled with liquid chromatography (LC-MS), it is an indispensable tool for impurity identification.[15]
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization method for these derivatives as they are polar and can be readily protonated.[16] Running the analysis in positive ion mode will generate the protonated molecular ion [M+H]⁺, which is typically the most abundant ion and directly confirms the molecular weight.[17][18]
LC-MS (ESI-QTOF) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[19]
-
Instrument Setup: Use a system combining a liquid chromatograph with a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).
-
Infusion Analysis: Directly infuse the sample solution into the mass spectrometer to quickly determine the molecular weight.
-
Data Analysis:
-
Molecular Ion: Identify the peak corresponding to the [M+H]⁺ ion.
-
High-Resolution Data: Use the accurate mass measurement (to four or more decimal places) to calculate the elemental formula, confirming the expected atomic composition.[20]
-
Fragmentation: For structural confirmation, induce fragmentation (MS/MS) of the molecular ion. The resulting fragment ions can provide evidence for specific structural motifs.[21]
-
Part 2: Chromatographic Techniques for Purity and Impurity Analysis
Chromatography is the gold standard for assessing the purity of a compound and for separating, detecting, and quantifying any impurities.[6]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing pyridine derivatives due to its high resolution and sensitivity.[19]
Expertise & Causality: A C18 column is the workhorse for separating aromatic compounds like these.[19] The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is crucial. It protonates the basic nitrogen of the pyridine ring and any residual silanols on the silica support, leading to sharp, symmetrical peak shapes and reproducible retention times.[22] Formic acid is particularly advantageous as it is volatile and compatible with mass spectrometry detection.[19][22]
General RP-HPLC Protocol for Purity Assessment:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector is required.[19]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Degas both solvents thoroughly before use.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the derivative at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare the working sample for injection at a concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[19]
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical runs. |
| Detection | UV/PDA at λmax (e.g., 270 nm) | Monitor at the wavelength of maximum absorbance for best sensitivity. A PDA detector allows for peak purity analysis. |
| Gradient Program | Time (min) | % Solvent B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 |
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (%RSD) for retention time and peak area should be less than 2.0%.
-
Data Analysis:
-
Purity: Calculate the purity of the main peak using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Profiling: Identify and quantify any impurity peaks. The use of a validated reference standard is required for accurate quantification.[1] Any unknown peaks can be further investigated using LC-MS.
-
Caption: Decision process for developing an HPLC method for pyridine derivatives.
Part 3: Thermal Analysis
Thermal analysis techniques like TGA and DSC provide crucial information about the material's stability, melting point, and decomposition profile.[23]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions.[24]
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the derivative into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[23]
-
Data Analysis:
-
Melting Point (Tm): The sharp endothermic peak corresponds to the melting of the crystalline solid. The peak onset is typically reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the energy required to melt the sample.
-
Purity: The shape of the melting endotherm can give a qualitative indication of purity. Impure samples tend to show broader melting peaks at lower temperatures.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as it is heated, revealing its thermal stability and decomposition pattern.[23][24]
TGA Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[23]
-
Data Analysis:
-
Thermal Stability: The temperature at which significant mass loss begins (the onset temperature) is a key indicator of thermal stability.
-
Decomposition Stages: The TGA curve may show one or more distinct steps, indicating a multi-stage decomposition process. The derivative of the curve (DTG) shows the temperature of maximum decomposition rate for each step.[23]
-
Residual Mass: The mass remaining at the end of the experiment indicates the amount of non-volatile residue.
-
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- ResearchGate. (2025). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry.
- Al-Amiery, A. A., et al. (2018). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 23(11), 2999.
- ResearchGate. (n.d.). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain....
- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- ResearchGate. (2025). A reducing-difference IR-spectral study of 4-aminopyridine.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Journal of Chemical and Pharmaceutical Research. (2021). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
- Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- MassBank. (2008). 3-Pyridone.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry.
- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- TheTruthLabs.com. (n.d.). This compound.
- International Journal of Nanoscience and Nanotechnology. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thetruthlabs.com [thetruthlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. jocpr.com [jocpr.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]
- 9. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. massbank.jp [massbank.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. helixchrom.com [helixchrom.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Challenge of 3-Amino-4-hydroxypyridine
An In-Depth Guide to the Derivatization of 3-Amino-4-hydroxypyridine for Advanced Analytical Applications
This compound is a heterocyclic organic compound of significant interest in pharmaceutical development, materials science, and biochemical research.[1][2] Its structure, featuring a pyridine ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, makes it a versatile intermediate for chemical synthesis.[3][4] However, these very functional groups—while valuable for synthesis—present a considerable challenge for quantitative analysis. The polarity imparted by the amino and hydroxyl groups results in low volatility, poor thermal stability, and a tendency for strong interaction with chromatographic stationary phases, leading to issues like poor peak shape and low sensitivity.
Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these challenges.[5] By converting the polar -NH₂ and -OH groups into less polar, more stable, and more readily detectable moieties, we can unlock robust and sensitive analytical methods. This guide provides a comprehensive overview of derivatization strategies for this compound, complete with detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Physicochemical Profile and Rationale for Derivatization
Understanding the properties of this compound is fundamental to selecting an appropriate analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [4][6] |
| Molecular Weight | 110.11 g/mol | [6] |
| Appearance | White to light yellow/light brown crystalline powder | [1][4] |
| Melting Point | Approx. 220-225 °C | [1] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol); slightly soluble in non-polar solvents. | [1][4] |
| Reactivity | The amino and hydroxyl groups are active sites for derivatization. The molecule's stability can be affected by strong acids and bases. | [1][3] |
The primary reasons for derivatizing this compound are:
-
To Increase Volatility for Gas Chromatography (GC): The polar nature and hydrogen-bonding capability of the -NH₂ and -OH groups make the native molecule non-volatile. Derivatization is mandatory for GC analysis to ensure the analyte can be vaporized without thermal decomposition.[7][8][9]
-
To Enhance Detector Response for Liquid Chromatography (HPLC): this compound lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or Fluorescence detectors. Derivatization introduces a chemical tag that significantly enhances the detector's response.[5][10]
-
To Improve Chromatographic Behavior: Derivatization masks the polar functional groups, reducing tailing and improving peak symmetry, which is crucial for accurate quantification.[9]
Core Derivatization Strategies: Targeting the Functional Groups
The amino and hydroxyl groups of this compound are the primary targets for derivatization. The choice of reagent depends on the analytical technique (GC or HPLC) and the desired sensitivity.
Caption: Derivatization pathways for this compound.
For Gas Chromatography (GC) Analysis
Derivatization for GC aims to replace the active hydrogens on the amino and hydroxyl groups to increase volatility and thermal stability.[8][9]
-
Silylation: This is the most common GC derivatization method.[7] A silylating reagent, such as N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA), replaces the active hydrogens with a non-polar trimethylsilyl (TMS) group.[11] This reaction is versatile and can derivatize both the hydroxyl and amino groups, often simultaneously.
-
Acylation: Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) react with the amino and hydroxyl groups to form amides and esters, respectively.[3] These derivatives are more volatile and thermally stable than the parent compound.
For High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is primarily used to introduce a moiety that can be detected with high sensitivity.[10]
-
Fluorescent Labeling (Pre- or Post-Column): This approach offers exceptional sensitivity.
-
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), OPA reacts rapidly with the primary amino group to form a highly fluorescent isoindole derivative.[10][12] The reaction is fast and occurs at room temperature, making it ideal for automation.[12][13]
-
Dansyl Chloride (DNS-Cl): Reacts with the primary amino group under alkaline conditions to yield a stable, fluorescent derivative.[10]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form intensely fluorescent derivatives.[5][10]
-
-
UV-Visible Labeling: For routine analysis where the highest sensitivity is not required, derivatization with a UV-absorbing tag is a robust option.
-
Benzoyl Chloride: This reagent reacts with both amino and hydroxyl groups to form benzoyl derivatives that can be detected by UV absorbance around 240-260 nm.[10]
-
4-Iodobenzoyl Chloride: A specialized reagent used to introduce an iodine atom, enabling detection by highly sensitive techniques like ICP-MS. A study on the related 3-hydroxy-4-aminopyridine demonstrated quantitative derivatization of both the amino and hydroxyl groups for metabolite profiling.[14]
-
Table 2: Comparison of Common Derivatization Reagents for this compound
| Reagent | Technique | Target Group(s) | Advantages | Considerations |
| MSTFA | GC-MS | -OH, -NH₂ | Highly volatile derivatives, reacts with both groups, widely used. | Moisture-sensitive reagent, requires anhydrous conditions. |
| Acetic Anhydride | GC-MS, HPLC-UV | -OH, -NH₂ | Forms stable derivatives, cost-effective. | Can produce by-products, may require heating. |
| OPA / Thiol | HPLC-FLD | Primary -NH₂ | Very fast reaction, high fluorescence, ideal for automation. | Derivatives can have limited stability, does not react with hydroxyl group. |
| Dansyl Chloride | HPLC-FLD | -NH₂ | Forms stable fluorescent derivatives. | Slower reaction time (30-120 min), reagent itself is fluorescent.[10] |
| Benzoyl Chloride | HPLC-UV | -OH, -NH₂ | Robust, forms UV-active derivatives, stable. | Lower sensitivity than fluorescence, reagent must be removed.[10] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many derivatizing reagents are corrosive, toxic, or irritants.[4]
Protocol 1: Silylation for GC-MS Quantification
Principle: This protocol uses MSTFA to convert both the hydroxyl and amino groups of this compound into their volatile trimethylsilyl (TMS) derivatives for analysis by GC-MS.
Caption: OPA derivatization reaction mechanism.
Reagents & Materials:
-
This compound standard or sample extract
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water and adjust pH to 10.2 with a concentrated NaOH solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is stable for about one week when stored in a dark, sealed vial at 4°C.
-
HPLC system with a fluorescence detector and autosampler capable of pre-column derivatization.
Procedure (Automated via Autosampler):
-
Program the Autosampler: The following steps are programmed into the autosampler injection sequence.
-
Reagent Aspiration: Aspirate 5 µL of the OPA reagent.
-
Sample Aspiration: Aspirate 1 µL of the sample (or standard).
-
Mixing: Mix the sample and reagent in the injection loop or a mixing coil for 1-2 minutes at room temperature. The reaction is nearly instantaneous.
-
Injection: Inject the entire reaction mixture onto the HPLC column.
Procedure (Manual):
-
In a microvial, mix 50 µL of OPA reagent with 10 µL of the sample.
-
Vortex briefly and let it react for 2 minutes at room temperature.
-
Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.
Typical HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: Start at 10% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation = 340 nm, Emission = 455 nm. [10]
Method Validation and Practical Insights
A robust analytical method requires more than just a protocol; it demands validation and an understanding of potential pitfalls.
-
Optimizing the Reaction: Always verify the completeness of the derivatization. Key parameters to optimize include the molar excess of the derivatizing reagent (typically a 4-6x excess is needed for complete reaction), pH, temperature, and reaction time. Insufficient reagent can lead to incomplete derivatization and inaccurate quantification.
-
Derivative Stability: The stability of the formed derivative is critical, especially for OPA derivatives which can degrade over time. Analyze samples promptly after derivatization or conduct a stability study to define the window for accurate analysis. Benzoylated or silylated derivatives generally exhibit higher stability. [7][10]* Handling Biological Matrices: When analyzing samples from biological matrices like plasma or urine, sample preparation is crucial to avoid interference and matrix effects. [15] * Sample Cleanup: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) should be employed to remove endogenous components (salts, lipids, proteins) that can interfere with the derivatization reaction or the analysis itself. [16][17] * Matrix Effects Assessment: The influence of co-eluting matrix components on the ionization or detection of the analyte derivative must be evaluated. This is typically done by comparing the response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution. [18]
Conclusion
The derivatization of this compound is an indispensable step for its reliable quantification in various analytical applications. For GC-MS analysis, silylation with reagents like MSTFA provides the necessary volatility and thermal stability. For highly sensitive HPLC analysis, fluorescent labeling of the primary amino group with OPA offers an excellent combination of speed, sensitivity, and amenability to automation. By understanding the underlying chemical principles and carefully validating the chosen method, researchers can develop robust and accurate assays to support pharmaceutical, clinical, and materials science investigations.
References
- [1]2.
- ResearchGate. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
- SciSpace. (2012).
- ResearchGate. (2012).
- PubMed Central (PMC). (2021).
- RSC Publishing. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
- PubMed Central (PMC). (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitering. [Link]
- [21]13. Waters Corporation.
- Vertex AI Search Result [22]16. Vertex AI Search Result [23]17. ResearchGate. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
- [24]19. MDPI. (2022).
- Vertex AI Search Result [25]21. Vertex AI Search Result [26]22. Vertex AI Search Result [27]23. Vertex AI Search Result [28]24. PubChem. 3-Aminopyridin-4-ol. [Link]
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
- MDPI. (2022).
- Chromatography Online. (2012). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. [Link]
- Brazilian Chemical Society. (2020).
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis [abq.org.br]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective N-acylation of 3-Amino-4-hydroxypyridine
Introduction: The Significance of N-Acylated 3-Amino-4-hydroxypyridine Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridine ring and the amino and hydroxyl substituents, make it a valuable building block for a diverse range of functional molecules. N-acylation of the 3-amino group is a critical transformation that allows for the introduction of a wide variety of functionalities, profoundly influencing the molecule's biological activity, solubility, and material properties. These N-acylated derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
This guide provides a detailed protocol for the selective N-acylation of this compound, delving into the chemical principles that govern the reaction's selectivity and offering practical insights for researchers in organic synthesis and drug development.
Guiding Principles: Achieving Selective N-Acylation
The primary challenge in the acylation of this compound lies in achieving chemoselectivity for the amino group over the hydroxyl group. The success of this selective transformation hinges on the inherent difference in nucleophilicity between the nitrogen of the amino group and the oxygen of the hydroxyl group.
Under neutral or basic conditions, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the electrophilic acylating agent compared to the lone pairs on the more electronegative oxygen atom. This intrinsic difference in reactivity forms the basis for selective N-acylation. Conversely, to achieve selective O-acylation, the reaction is typically conducted under acidic conditions. In an acidic environment, the amino group is protonated to form an ammonium salt, rendering it non-nucleophilic and thereby directing the acylation to the hydroxyl group.
This protocol will focus on leveraging the higher nucleophilicity of the amino group to achieve selective N-acylation under basic conditions.
Reaction Mechanism: N-Acylation of this compound
The N-acylation of this compound with an acylating agent, such as acetic anhydride in the presence of a base like pyridine, proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-acylation of this compound.
Detailed Step-by-Step Protocol for N-Acetylation
This protocol provides a general method for the N-acetylation of this compound using acetic anhydride and pyridine. Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | |
| Pyridine | Anhydrous, ≥99.8% | e.g., Acros Organics, Sigma-Aldrich | Store over molecular sieves. |
| Acetic Anhydride | ≥99% | e.g., Alfa Aesar, Sigma-Aldrich | |
| Toluene | ACS Grade | For azeotropic removal of pyridine. | |
| Ethyl Acetate | ACS Grade | For extraction and chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |
| Deionized Water | |||
| 1 M Hydrochloric Acid | For work-up. | ||
| Saturated Sodium Bicarbonate Solution | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Sodium Sulfate or Magnesium Sulfate | For drying organic layers. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of deionized water.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Workflow for the N-Acylation Process
Caption: A streamlined workflow for the N-acylation of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive reagents- Insufficient reaction time or temperature | - Use freshly distilled/opened reagents.- Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for side products. |
| Formation of di-acylated product (N,O-diacylation) | - Excess acylating agent- Prolonged reaction time or high temperature | - Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the acylating agent.- Perform the reaction at a lower temperature (0 °C to room temperature) and monitor closely. |
| Difficult purification | - Co-elution of product and starting material- Residual pyridine in the crude product | - Optimize the solvent system for column chromatography.- Ensure complete removal of pyridine by azeotropic distillation with toluene and thorough aqueous washes with dilute acid. |
Characterization of the N-Acylated Product
The structure and purity of the synthesized 3-acetamido-4-hydroxypyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the acetyl group and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide C=O stretch (typically around 1650-1680 cm-1), the N-H stretch (around 3200-3400 cm-1), and the O-H stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the product.
Conclusion
The selective N-acylation of this compound is a fundamental and versatile transformation for the synthesis of a wide array of functional molecules. By carefully controlling the reaction conditions and leveraging the inherent nucleophilicity of the amino group, researchers can achieve high yields of the desired N-acylated product. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel compounds based on the this compound scaffold.
References
- Ueno, Y., Takaya, T., & Imoto, E. (1964). A Novel Method of Acetylation Using Acetoxypyridines. Bulletin of the Chemical Society of Japan, 37(6), 864-867. [Link]
- Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
- Pfleiderer, W., & Strauss, G. (1958). Synthesen in der Pyrimidinreihe, V. Mitteil.: Über die Acetylierung von Aminopyrimidinen. Justus Liebigs Annalen der Chemie, 612(1), 173-185.
- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed.. John Wiley & Sons.
Introduction: The Strategic Importance of 3-Amino-4-hydroxypyridine
An in-depth guide to the versatile chemistry of 3-Amino-4-hydroxypyridine, this document provides researchers, scientists, and drug development professionals with a detailed overview of its properties, reactivity, and core synthetic protocols. As a key building block in medicinal and materials chemistry, understanding its handling and reaction landscape is paramount for innovation.
This compound is a heterocyclic organic compound of significant interest due to its bifunctional nature. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring makes it a versatile intermediate for synthesizing a wide array of more complex molecules.[1][2][3] Its unique electronic and structural properties allow it to serve as a foundational scaffold in the development of novel pharmaceuticals, particularly in anti-inflammatory and anti-cancer research, as well as in the creation of agrochemicals and specialized dyes.[2][3] This guide details the fundamental reactions involving this compound, providing experimentally grounded protocols and the rationale behind key procedural steps.
Physicochemical Properties and Safety Data
Accurate knowledge of a compound's properties is essential for safe handling and successful experimentation. This compound is typically a white to light yellow or brown crystalline solid.[1][4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1][5] |
| Molecular Weight | 110.11 g/mol | [1][4] |
| Appearance | White to light yellow/brown crystalline powder | [1][4][5] |
| Melting Point | ~220-225 °C (may vary, e.g., 145-149 °C reported) | [1][4] |
| Solubility | Soluble in water and alcohols; slightly soluble in chloroform and ether. | [1][5] |
| CAS Number | 6320-39-4 | [5][6] |
Safety & Handling:
As with any chemical intermediate, proper safety protocols are mandatory. This compound is classified as an irritant and can be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Handling: Avoid breathing dust.[5] Use only in a well-ventilated area, such as a chemical fume hood.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a dry, cool, and well-ventilated place, protected from light.[6][7]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the person to fresh air.[8] If swallowed, call a poison center or doctor.[9]
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay of its amino and hydroxyl groups, and the pyridine ring itself.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and is the primary site for reactions such as acylation, alkylation, and diazotization.[1] Its basicity allows it to be protonated in strong acids, which can deactivate the ring towards electrophilic attack but is a key step in reactions like diazotization.[4]
-
The Hydroxyl Group (-OH): This group has a dual nature. It is a weak acid and can be deprotonated by strong bases to form a highly nucleophilic phenoxide-like species, facilitating O-alkylation or O-arylation. The electron-donating nature of the hydroxyl group also influences the aromatic system's reactivity.
-
Environmental Stability: The compound is relatively stable under normal conditions but can be affected by strong acids, strong bases, and strong oxidizing agents.[4] In strong bases, deprotonation of the hydroxyl group enhances the molecule's overall nucleophilicity.[4]
Key Synthetic Protocols
The following sections provide detailed, step-by-step protocols for common and essential transformations of this compound.
Protocol 1: N-Acylation with Acetic Anhydride
N-acylation is a fundamental reaction to protect the amino group, introduce a new functional moiety, or synthesize amide derivatives. This protocol uses a common and efficient acylating agent.
Principle: The nucleophilic amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. A base is often used to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous NaHCO₃ to remove excess pyridine and acetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Expert Insights: The use of pyridine as both a solvent and a base is a classic and effective choice. It scavenges the acetic acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Cooling the initial addition helps to control the exothermic nature of the reaction.
Protocol 2: Diazotization and Azo Coupling
This two-step process first converts the primary amino group into a diazonium salt, which is a potent electrophile. This intermediate is then immediately reacted with an electron-rich coupling partner to form a stable azo compound, which are often highly colored dyes.
Principle: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[10] This unstable salt is then subjected to an electrophilic aromatic substitution reaction with a suitable partner (e.g., phenol, aniline).
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Coupling partner (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice, water
-
Beakers, magnetic stirrer, thermometer
Step-by-Step Methodology: Part A: Diazotization
-
Dissolve this compound (1.0 eq) in an aqueous solution of HCl (approx. 2.5-3.0 eq) in a beaker, cooling to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C at all times.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.
Part B: Azo Coupling 5. In a separate beaker, dissolve the coupling partner, such as 2-naphthol (1.0 eq), in an aqueous NaOH solution. Cool this solution to 0-5 °C. 6. Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling partner with vigorous stirring. 7. A colored precipitate (the azo dye) should form immediately. 8. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion. 9. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Expert Insights: Temperature control is the most critical parameter in this reaction. If the temperature rises above 5-10 °C, the diazonium salt can decompose, releasing N₂ gas and forming undesired byproducts. The in situ generation of nitrous acid is necessary because it is unstable. The coupling reaction is typically performed under basic conditions to deprotonate the coupling partner (like a phenol), making it more electron-rich and thus more reactive toward the electrophilic diazonium ion.
Analytical Characterization
Characterization of the starting material and products is essential for confirming identity and purity. Spectroscopic techniques are invaluable for this purpose.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data Type | Key Features |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the aromatic protons on the pyridine ring and exchangeable protons for -NH₂ and -OH groups. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the five distinct carbon atoms of the pyridine ring. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic stretches for O-H and N-H bonds (broad, ~3100-3400 cm⁻¹), C=C and C=N bonds of the aromatic ring (~1400-1600 cm⁻¹). |
| Mass Spec (MS) | m/z | A molecular ion peak confirming the molecular weight of 110.11 g/mol . |
Note: Specific peak locations can vary based on the solvent and instrument used.[1]
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. Its dual functionality allows for a wide range of selective chemical modifications at either the amino or hydroxyl positions. The protocols detailed in this guide for N-acylation and diazotization represent fundamental, reliable methods for leveraging this reactivity. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can effectively utilize this compound to construct novel molecules for applications in drug discovery, materials science, and beyond.
References
- This compound | Properties, Uses, Safety D
- This compound | 6320-39-4 - Benchchem. Benchchem.
- This compound - ChemBK. ChemBK.
- This compound - Chem-Impex. Chem-Impex.
- This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
- 6320-39-4 | this compound - ChemScene. ChemScene.
- Safety d
- 3-Amino-4-hidroxipiridina - Chem-Impex. Chem-Impex.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
- Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemdmart.com [chemdmart.com]
- 10. Diazotisation [organic-chemistry.org]
Application Note: A Scalable and Robust Synthesis of 3-Amino-4-hydroxypyridine
Abstract & Introduction
3-Amino-4-hydroxypyridine is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules. Its bifunctional nature, featuring both a nucleophilic amino group and a reactive hydroxyl group on a pyridine scaffold, makes it an invaluable intermediate in medicinal chemistry and materials science.[1][2] It serves as a key precursor for developing novel antibacterial, antiviral, and even anti-cancer therapeutic agents.[1] Furthermore, its utility extends to the formulation of agrochemicals and the development of new materials with unique thermal and conductive properties.[2]
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the rationale behind procedural choices, addresses critical safety considerations, and outlines robust in-process controls (IPCs) to ensure a reproducible and high-yielding process suitable for drug development and manufacturing environments. The primary synthetic pathway discussed involves the nitration of a 4-hydroxypyridine precursor followed by catalytic hydrogenation, a route selected for its reliability and scalability.[3][4]
Strategic Overview of the Synthetic Pathway
The most established and scalable route to this compound proceeds via a two-step sequence starting from 4-hydroxypyridine.[3] This strategy is predicated on the well-understood principles of electrophilic aromatic substitution followed by a clean and efficient reduction.
-
Step 1: Electrophilic Nitration. 4-Hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone, undergoes electrophilic nitration to regioselectively install a nitro group at the 3-position, yielding the intermediate 4-hydroxy-3-nitropyridine.[3]
-
Step 2: Catalytic Hydrogenation. The nitro-intermediate is subsequently reduced to the target primary amine, this compound, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] This method is favored in scale-up operations for its high efficiency and the ease of removing the heterogeneous catalyst by filtration.
Sources
The Versatile Scaffold: Harnessing 3-Amino-4-hydroxypyridine for the Synthesis of Novel Heterocyclic Compounds
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the myriad of building blocks available to the synthetic chemist, 3-Amino-4-hydroxypyridine stands out as a particularly versatile and valuable precursor for the construction of a diverse array of heterocyclic compounds. Its unique arrangement of a nucleophilic amino group ortho to a hydroxyl function on a pyridine core provides a reactive handle for a multitude of cyclization strategies, leading to fused ring systems of significant pharmacological interest, including pyridopyrimidines, pyrido-oxazines, and other complex polycyclic structures.
This comprehensive guide delves into the practical applications of this compound in heterocyclic synthesis. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the causal factors guiding experimental choices. The information presented herein is intended to empower researchers to confidently and efficiently utilize this powerful synthetic tool in their own laboratories.
Core Properties and Reactivity of this compound
This compound is a crystalline solid, soluble in water and alcohols[1]. Its synthetic utility is rooted in the ortho-disposition of the amino and hydroxyl groups, which can act in concert or selectively in cyclocondensation reactions. The amino group serves as a potent nucleophile, while the hydroxyl group can also participate in cyclizations, often after activation or under specific reaction conditions. The pyridine nitrogen influences the reactivity of the ring, modulating the nucleophilicity of the amino group. One common method for its synthesis involves the nitration of 3-hydroxypyridine, followed by reduction of the nitro group[1].
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | White to yellow crystalline solid |
| Solubility | Soluble in water and alcohol |
Application in the Synthesis of Pyrido[4,3-d]pyrimidines
Fused pyrimidine ring systems are prevalent in a vast number of biologically active molecules and approved drugs[2][3]. The synthesis of pyridopyrimidines, in particular, has garnered significant attention. This compound serves as an excellent starting material for the construction of the pyrido[4,3-d]pyrimidine scaffold, a core structure found in various kinase inhibitors and other therapeutic agents.
The Gould-Jacobs Reaction: A Classic Approach to Fused Pyrimidines
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines and related fused 4-hydroxypyrimidine systems[4][5][6][7][8]. The reaction sequence involves the condensation of an aromatic amine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. When applied to this compound, this reaction provides a direct route to the pyrido[4,3-d]pyrimidin-4(3H)-one core.
The causality behind this reaction lies in the initial nucleophilic attack of the amino group of this compound on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an intermediate enamine. Subsequent thermal cyclization is driven by the intramolecular nucleophilic attack of a ring nitrogen onto one of the ester carbonyls, leading to the fused pyrimidinone ring after elimination of a second molecule of ethanol. The 4-hydroxy group of the pyridine ring remains intact during this process.
Protocol 1: Synthesis of 7-hydroxypyrido[4,3-d]pyrimidin-4(3H)-one via Gould-Jacobs Reaction
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (for optional hydrolysis and decarboxylation)
-
Hydrochloric acid (for optional hydrolysis and decarboxylation)
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion of the initial condensation, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization product will precipitate from the hot solution.
-
Isolation: Allow the reaction mixture to cool to room temperature. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation. Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum.
-
(Optional) Hydrolysis and Decarboxylation: For the synthesis of the unsubstituted pyrido[4,3-d]pyrimidin-4-ol, the ester group at the 3-position can be removed.
-
Hydrolysis: Suspend the product from step 4 in a 10% aqueous sodium hydroxide solution and heat at reflux until a clear solution is obtained (typically 1-2 hours).
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate. Collect the solid and heat it at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final product.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | DEEM | 3-Carbethoxy-7-hydroxypyrido[4,3-d]pyrimidin-4(3H)-one | Diphenyl ether | 250 | 1 | ~70-80 |
Diagram of the Gould-Jacobs Reaction Pathway:
Caption: Gould-Jacobs reaction of this compound with DEEM.
Synthesis via Reaction with DMF-DMA
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent in heterocyclic synthesis, often serving as a one-carbon synthon[9][10][11][12]. Its reaction with active methylene compounds and amines can lead to a variety of heterocyclic systems. In the case of this compound, reaction with DMF-DMA followed by cyclocondensation with a suitable partner offers another efficient route to pyridopyrimidines.
The initial reaction of this compound with DMF-DMA results in the formation of a formamidine intermediate by reaction with the amino group. This intermediate can then be reacted with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base to construct the fused pyrimidine ring. The choice of the active methylene compound allows for the introduction of different substituents on the pyrimidine ring.
Protocol 2: Synthesis of 4-Amino-7-hydroxypyrido[4,3-d]pyrimidine-3-carbonitrile
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Dioxane
Procedure:
-
Formamidine Formation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in dry dioxane. Add DMF-DMA (1.2 equivalents) dropwise at room temperature. Stir the mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Cyclocondensation: To the solution containing the formamidine intermediate, add malononitrile (1 equivalent) and a solution of sodium ethoxide in ethanol (1.2 equivalents).
-
Reaction: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the mixture with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Data Presentation:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | DMF-DMA | Malononitrile | 4-Amino-7-hydroxypyrido[4,3-d]pyrimidine-3-carbonitrile | Dioxane/Ethanol | Reflux | 5 | ~65-75 |
Diagram of the DMF-DMA Reaction Pathway:
Caption: Synthesis of a pyridopyrimidine using DMF-DMA and malononitrile.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly fused pyrimidine systems like pyridopyrimidines. The protocols detailed in this guide, based on the Gould-Jacobs reaction and the use of DMF-DMA, represent robust and adaptable methods for accessing these important molecular scaffolds. The choice of reaction conditions and co-reactants allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for biological screening.
Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, such as one-pot multi-component reactions[13]. Furthermore, the exploration of novel cyclization partners for this compound will undoubtedly lead to the discovery of new heterocyclic systems with unique biological activities. The continued application of this versatile building block will be instrumental in advancing the fields of medicinal chemistry and drug discovery.
References
- Synthesis of pyrimidine derivatives. (n.d.).
- Gould–Jacobs reaction. (2023, December 2). In Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
- Gould-Jacobs Reaction. (n.d.). Name-Reaction.com.
- Fisyuk, A. S., Kulakov, I. V., Goncharov, D. S., Nikitina, O. S., Bogza, Y. P., & Shatsauskas, A. L. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][15]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50(2), 217–224. [Link]
- Gould–Jacobs reaction. (n.d.). ResearchGate.
- Ismail, A. G., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613. [Link]
- Shaikh, A. Z., Jadhav, H., Borse, D. M., & Jain, R. S. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151.
- Güllü, M., & Utley, J. H. P. (1995). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Marmara University Journal of Science and Technology, 11, 93-100.
- Pop, A., Crisan, L., & Tiperciuc, B. (2023).
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 13(10), 6561-6582. [Link]
- Bogucki, R. T., & Mertes, M. P. (1967). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Journal of Medicinal Chemistry, 10(3), 454-456.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971. [Link]
- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(15), 5727. [Link]
- Shuvalov, V. Y., Chernenko, S. A., Shatsauskas, A. L., Samsonenko, A. L., Dmitriev, M. V., & Fisyuk, A. S. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771. [Link]
- One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the.... (n.d.). ResearchGate.
- Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines a. (n.d.). ResearchGate.
- This compound. (n.d.). ChemBK.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). National Institutes of Health.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
- A Convenient and Cost Efficient Route to Molnupiravir from Cytidine. (2021). ChemRxiv.
- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (n.d.). The Royal Society of Chemistry.
- THREE-COMPONENT RING TRANSFORMATION USING AMMONIUM ACETATE AS A NITROGEN SOURCE. (n.d.). CORE.
- Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
Sources
- 1. chembk.com [chembk.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. new.zodml.org [new.zodml.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of 3-Amino-4-hydroxypyridine Using HPLC-UV and GC-MS
Abstract
This application note presents robust and reliable methods for the quantitative analysis of 3-Amino-4-hydroxypyridine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Given the polar nature of the analyte, specific strategies were employed to achieve optimal chromatographic performance. The developed HPLC method utilizes a polar-modified reversed-phase column for direct analysis, while the GC-MS method incorporates a crucial derivatization step to enhance volatility and thermal stability. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. All methods are presented with detailed protocols and have been structured to align with the validation principles outlined in ICH Q2(R1) guidelines.[2][3][4]
Introduction
This compound is a heterocyclic organic compound featuring both amino and hydroxyl functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] As such, the development of accurate, precise, and reliable analytical methods for its quantification is critical for process monitoring, quality control, and metabolic studies.
This guide provides two orthogonal analytical techniques for the analysis of this compound. The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [5][6][7] |
| Molecular Weight | 110.11 g/mol | [5][6][7][8] |
| Appearance | White to light yellow crystalline powder | [5][6][9] |
| Melting Point | Approximately 145-149 °C | [5][6][10][11] |
| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents.[5][6][9] | |
| pKa (Predicted) | 5.04 ± 0.18 | [5][10][11] |
The presence of both an amino group (basic) and a hydroxyl group (weakly acidic) on the pyridine ring confers polarity and makes the molecule's charge state pH-dependent. This is a critical consideration for both HPLC and GC-MS method development.
HPLC-UV Method for Direct Analysis
Principle and Rationale:
This method is based on reversed-phase chromatography, which is well-suited for polar analytes when the appropriate stationary phase and mobile phase are selected.
-
Column Selection: A standard C18 column can exhibit poor retention for highly polar compounds like this compound, sometimes leading to elution near the void volume. To overcome this, an Ascentis RP-Amide column is chosen. This phase provides enhanced retention for polar compounds, particularly those with hydrogen bonding potential, due to its embedded amide functionality.
-
Mobile Phase Selection: The predicted pKa of ~5.0 suggests the amino group will be protonated at acidic pH.[5][10][11] To ensure consistent retention and good peak shape, a phosphate buffer is used to maintain the pH at least one unit away from the analyte's pKa. A pH of 3.5 is selected to ensure the amino group is fully protonated, promoting interaction with the stationary phase. Acetonitrile is used as the organic modifier.
-
Detection: The pyridine ring structure is expected to have strong UV absorbance. While no specific UV maximum for this molecule is readily available in the literature, related structures like aminopyridines often show absorbance around 254 nm.[12] Therefore, a Diode Array Detector (DAD) is employed to monitor this wavelength and to assess peak purity.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Ascentis RP-Amide column (150 x 4.6 mm, 3 µm particle size) or equivalent.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
Procedure:
-
Mobile Phase Preparation (0.02 M Potassium Phosphate Buffer, pH 3.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.5 using dilute phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation (100 µg/mL Stock):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This is the stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in the diluent (50:50 methanol/water) to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis RP-Amide (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.02 M KH₂PO₄, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 15 minutes |
HPLC Workflow Diagram
Caption: HPLC-UV analytical workflow for this compound.
GC-MS Method with Derivatization
Principle and Rationale:
Direct GC analysis of polar compounds containing active hydrogens (like -NH₂ and -OH groups) is often problematic due to poor peak shape, low volatility, and potential thermal degradation in the hot injection port and column.[13][14] Chemical derivatization is therefore a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[14][15][16]
-
Derivatization Strategy: A two-step derivatization process is employed. First, methoximation targets any potential keto-enol tautomerism, although less likely to be significant for this specific structure, it is good practice for comprehensive derivatization of polar metabolites.[17] The second and most critical step is silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[14] This dramatically increases volatility and thermal stability.
-
Column Selection: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is chosen. This provides a good balance for separating a wide range of derivatized compounds.
-
Detection: Mass spectrometry provides high selectivity and sensitivity. The analysis will be performed in full scan mode to identify the characteristic fragmentation pattern of the derivatized analyte and in selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
GC-MS system with an autosampler.
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen evaporator.
-
Pyridine (anhydrous), Methoxyamine hydrochloride, and MSTFA with 1% TMCS.
Procedure:
-
Sample/Standard Preparation:
-
Prepare a stock solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
Aliquot 50 µL of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it will consume the derivatization reagent.[18]
-
-
Step 1: Methoxyimation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine solution (20 mg/mL) to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 60 °C for 45 minutes.[17]
-
-
Step 2: Silylation:
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Full Scan (m/z 50-500) for identification; SIM for quantification |
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow incorporating the two-step derivatization.
Method Validation and System Suitability
For both methods, a validation plan should be executed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][19] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this involves checking for co-eluting peaks and using DAD for peak purity analysis. For GC-MS, specificity is ensured by the unique mass spectrum and retention time.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by spike/recovery experiments.
-
Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
Conclusion
This application note provides two distinct, robust, and scientifically-grounded methods for the analysis of this compound. The HPLC-UV method offers a straightforward approach for direct analysis, ideal for routine quality control. The GC-MS method, while requiring a derivatization step, provides superior selectivity and sensitivity, making it suitable for complex matrices or trace-level analysis. The choice of method should be guided by the specific analytical requirements of the user.
References
- Vertex AI Search. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ChemBK. (2024). This compound.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Benchchem. (n.d.). This compound | 6320-39-4.
- Chem-Impex. (n.d.). 3-Amino-4-hidroxipiridina.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- Kataoka, H., et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
- de Paiva, M. J. N., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Benchchem. (n.d.). Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ChemicalBook. (n.d.). 3-Amino-4-pyridinol manufacturers and suppliers in india.
- ChemicalBook. (n.d.). 3-Amino-4-pyridinol | 6320-39-4.
- Mol, H. G., et al. (2000). Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- ChemicalBook. (n.d.). 3-Amino-4-pyridinol CAS#: 6320-39-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 10. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 11. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. starodub.nl [starodub.nl]
Application Notes and Protocols: 3-Amino-4-hydroxypyridine as a Versatile Starting Material for Pharmaceutical Intermediates
Introduction: The Strategic Value of the 3-Amino-4-hydroxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring and its derivatives are considered "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and approved drugs. Among these, this compound stands out as a particularly valuable starting material for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of a nucleophilic amino group and a hydroxyl group on an electron-deficient pyridine ring provides a versatile platform for constructing fused heterocyclic systems, which are central to the development of novel therapeutics, especially in oncology.
This guide provides an in-depth exploration of the chemical properties and reactivity of this compound. It further offers a detailed, field-proven protocol for its application in the synthesis of a key pharmaceutical intermediate, the pyrido[4,3-d]pyrimidine core, which is a foundational structure for a class of potent kinase inhibitors.
Physicochemical Properties and Reactivity Insights
This compound is a white to yellow crystalline solid with the molecular formula C₅H₆N₂O.[1] It is soluble in water and alcohols, and its reactivity is governed by the interplay of its functional groups. The amino group is a strong activating group and a potent nucleophile, while the hydroxyl group can also participate in various reactions. The pyridine ring itself is electron-deficient, which influences the regioselectivity of its reactions.[2]
The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, making it a key building block for diverse molecular architectures.[2] It can readily undergo reactions at the amino group, such as acylation and alkylation, and the hydroxyl group can be derivatized as well. Critically, the ortho-relationship of the amino and a ring nitrogen atom makes it an ideal precursor for cyclocondensation reactions to form fused heterocyclic systems.
Core Application: Synthesis of Pyrido[4,3-d]pyrimidine Intermediates for Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrido[4,3-d]pyrimidines. This fused heterocyclic system is the core of several kinase inhibitors, including those targeting PIM kinases, which are implicated in various cancers.[3][4][5][6] The synthesis of this scaffold from this compound is elegantly achieved through a Gould-Jacobs type reaction, which involves an initial condensation followed by a thermal cyclization.
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[1][2] This methodology can be adeptly applied to this compound to construct the pyrido[4,3-d]pyrimidine ring system. The reaction proceeds in two key stages:
-
Condensation: The nucleophilic amino group of this compound attacks the electrophilic carbon of the ethoxymethylene group of DEEMM, with subsequent elimination of ethanol. This forms a key intermediate, diethyl 2-(((4-hydroxypyridin-3-yl)amino)methylene)malonate.
-
Thermal Cyclization: Upon heating at high temperatures, typically in a high-boiling solvent like diphenyl ether, the intermediate undergoes an intramolecular cyclization. This is a 6-electron electrocyclization process, followed by tautomerization to yield the stable aromatic pyrido[4,3-d]pyrimidine core.
This sequence provides a robust and reliable method for accessing this important class of pharmaceutical intermediates.
Experimental Protocol: Synthesis of Ethyl 4,8-dihydroxy-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-7-carboxylate
This protocol details the synthesis of a key pyrido[4,3-d]pyrimidine intermediate from this compound.
Materials and Equipment:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Crystallizing dish
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Safety Precautions:
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Diphenyl ether has a high boiling point and can cause severe burns. Handle with extreme care at elevated temperatures.
Step 1: Condensation of this compound with Diethyl Ethoxymethylenemalonate (DEEMM)
Workflow Diagram:
Caption: Condensation of this compound with DEEMM.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The intermediate product, diethyl 2-(((4-hydroxypyridin-3-yl)amino)methylene)malonate, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization to form the Pyrido[4,3-d]pyrimidine Core
Workflow Diagram:
Caption: Thermal cyclization to form the pyrido[4,3-d]pyrimidine.
Procedure:
-
In a round-bottom flask suitable for high-temperature reactions, suspend the intermediate from Step 1 (1.0 eq) in diphenyl ether.
-
Heat the mixture with vigorous stirring to 250 °C. The solid will dissolve, and the cyclization reaction will proceed. Maintain this temperature for 30-60 minutes.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, carefully remove the heat source and allow the mixture to cool to room temperature.
-
The desired product, ethyl 4,8-dihydroxy-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-7-carboxylate, will precipitate as a solid.
-
Dilute the mixture with hexane to facilitate complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Expected Product Characteristics
| Property | Expected Value |
| Product Name | Ethyl 4,8-dihydroxy-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-7-carboxylate |
| Molecular Formula | C₁₀H₉N₃O₅ |
| Molecular Weight | 251.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% (over two steps) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocol detailed above for the synthesis of a key pyrido[4,3-d]pyrimidine core via a Gould-Jacobs type reaction demonstrates a reliable and scalable method for accessing this important scaffold. The resulting intermediate can be further functionalized to generate a library of potential kinase inhibitors for drug discovery programs. The strategic application of this building block, rooted in a solid understanding of its reactivity, will continue to empower medicinal chemists in their pursuit of novel and effective therapeutics.
References
- ChemBK. This compound.
- Alchemist Chemical. This compound | Properties, Uses, Safety Data & Supplier in China.
- National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- National Center for Biotechnology Information. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors.
- PubMed. The design, synthesis, and biological evaluation of PIM kinase inhibitors.
- MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Wikipedia. Gould–Jacobs reaction.
- Merck Index. Gould-Jacobs Reaction.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
Biological screening assays for "3-Amino-4-hydroxypyridine" derivatives
An Application Guide to Biological Screening of 3-Amino-4-hydroxypyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1][2] Its unique arrangement of amino and hydroxyl groups on a pyridine ring allows for multifaceted chemical modifications, making it a valuable starting point for developing novel therapeutics.[1][3] Derivatives of this core structure have been investigated for a variety of applications, including anti-inflammatory, anti-malarial, and notably, as anti-cancer agents.[3][4][5]
Many pyridine derivatives exert their biological effects by modulating the activity of key enzymes or cellular pathways.[2][6] For instance, they have been successfully designed as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[7][8] This guide provides a comprehensive overview and detailed protocols for a strategic, multi-tiered screening cascade designed to identify and characterize novel drug candidates derived from the this compound core. We will progress from high-throughput primary screens to confirmatory secondary assays and culminate in robust target engagement validation in a cellular context.
The Screening Cascade: A Strategy for Hit Identification and Validation
A successful screening campaign does not rely on a single assay but rather a logical progression of experiments designed to efficiently identify true positive "hits" while eliminating false positives. This workflow ensures that resources are focused on the most promising compounds.
Caption: A logical workflow for screening this compound derivatives.
PART 1: Primary High-Throughput Screening (HTS)
The goal of primary screening is to rapidly assess a large library of derivatives to identify initial "hits" that exhibit a desired biological activity. These assays must be robust, cost-effective, and scalable.
Application Note 1: Kinase Inhibitor Screening using Fluorescence Polarization (FP)
Rationale & Causality: Protein kinases are a major class of drug targets, particularly in oncology.[9] Kinase-catalyzed phosphorylation universally produces adenosine diphosphate (ADP).[10][11] Fluorescence Polarization (FP) is a powerful HTS technology used to study molecular interactions in solution.[12] An FP-based assay can be designed to detect the binding of a fluorescently-labeled tracer to an antibody that specifically recognizes ADP. When kinase activity is high, more ADP is produced, which displaces the tracer from the antibody. This displaced, smaller tracer rotates more rapidly in solution, leading to a decrease in the polarization of emitted light.[12] Inhibitors of the kinase will prevent ADP production, keeping the tracer bound to the large antibody, resulting in a high polarization signal. This homogenous "mix-and-read" format is ideal for HTS.[13][14]
Objective: To identify derivatives that inhibit a target protein kinase.
Materials:
-
This compound derivative library (10 mM stocks in DMSO)
-
Target Kinase (e.g., EGFR, Abl, etc.)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
FP-based ADP detection kit (e.g., Transcreener® ADP² FP Assay) containing ADP Alexa633 Tracer and Anti-ADP Antibody
-
384-well, low-volume, black, flat-bottom plates
-
Multimode plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each library compound (10 mM stock) into wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition) into separate wells. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate Mix in Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically but should be at or below their respective Km values to ensure sensitive inhibitor detection.
-
Dispense 2.5 µL of the 2X Kinase/Substrate Mix into all wells containing compounds and controls.
-
Prepare a 2X ATP Mix in Assay Buffer.
-
To initiate the reaction, add 2.5 µL of the 2X ATP Mix to all wells. The final ATP concentration should also be near its Km value.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Detection:
-
Prepare the ADP Detection Mix as per the kit manufacturer's instructions (containing the tracer and antibody).
-
Add 5 µL of the ADP Detection Mix to all wells.
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a multimode reader using the appropriate excitation and emission filters for the Alexa633 fluorophore. Measure both parallel and perpendicular fluorescence intensity.
-
The instrument will calculate the fluorescence polarization (mP) values.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (mP_compound - mP_neg_control) / (mP_pos_control - mP_neg_control)
-
A Z'-factor should be calculated from the control wells to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| A Z' factor > 0.5 indicates an excellent assay.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library) are considered primary hits.
PART 2: Secondary Assays for Hit Confirmation
Primary hits must be validated. This involves confirming their activity through dose-response studies to determine potency and using an orthogonal assay to rule out technology-specific artifacts.
Application Note 2: Determining Inhibitor Potency (IC₅₀) and Cytotoxicity
Rationale & Causality: A single-point screen can be misleading. A dose-response curve provides a much richer understanding of a compound's activity, yielding its IC₅₀ (half-maximal inhibitory concentration), a key measure of potency. For anti-cancer drug discovery, the primary phenotypic readout is often cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15] A decrease in luminescence is directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic effect.[15] This cell-based assay serves as an excellent orthogonal confirmation for hits identified in a biochemical screen, as it assesses activity in a more complex biological system.[16]
Objective: To determine the potency of hit compounds in causing cancer cell death.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well, white, clear-bottom tissue culture plates
-
Luminometer or multimode plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count cells. Seed the 96-well plates with a predetermined number of cells per well (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Presentation and Analysis:
-
Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" background well as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
| Compound ID | Primary Screen Inhibition (%) | IC₅₀ (µM) |
| Hit-001 | 85.2 | 1.2 |
| Hit-002 | 79.8 | 5.7 |
| Hit-003 | 65.1 | > 50 |
| Hit-004 | 92.5 | 0.8 |
Table 1: Example data summary for hit confirmation. Hit-003 would be deprioritized as its activity did not confirm in the cell-based assay.
PART 3: Target Engagement Validation in a Cellular Environment
A compound can inhibit a purified enzyme and kill cells, but this does not prove it works by hitting the intended target inside the cell. Target engagement assays are crucial for building a strong mechanism-of-action (MoA) hypothesis.[17][18][19]
Application Note 3: Confirming Target Binding with the Cellular Thermal Shift Assay (CETSA®)
Rationale & Causality: The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[20] When a small molecule binds to its protein target within a cell, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[21][22] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains soluble, one can determine if the compound has engaged its target.[23][24] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[21]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sapient.bio [sapient.bio]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
"3-Amino-4-hydroxypyridine" in the development of antimicrobial agents
An In-Depth Guide to the Application of 3-Amino-4-hydroxypyridine Scaffolds in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile chemical properties and diverse biological activities.[3][4] Within this class, this compound and its derivatives, particularly 3-hydroxypyridine-4-ones, have emerged as a promising foundation for the development of new antimicrobial agents.[1][5][6] This is largely due to the strategic placement of amino and hydroxyl groups, which serve as crucial handles for chemical modification and interaction with biological targets.[5]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the evaluation of this compound-based compounds. We will delve into the rationale behind derivatization, explore key mechanisms of action, and provide field-tested protocols for assessing antimicrobial efficacy, moving beyond simple procedural steps to explain the causality behind experimental design.
Section 1: The this compound Scaffold: Properties and Synthetic Rationale
This compound is a stable, white to off-white solid compound with the molecular formula C₅H₆N₂O.[5][7] It is moderately soluble in water and possesses both acidic and basic sites, making it a versatile building block in organic synthesis.[5]
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 240 - 244 °C |
Table 1: Physicochemical Properties of this compound.[5]
While the core scaffold itself may possess modest biological activity, its true potential is unlocked through chemical derivatization. The amino (-NH₂) and hydroxyl (-OH) groups are chemically active and allow for the synthesis of a diverse library of analogues.[5] One common synthetic route to the parent compound involves the nitration of 3-hydroxypyridine, followed by a reduction step.[7]
Causality Behind Derivatization: The primary goal of modifying the this compound scaffold is to enhance its drug-like properties. Modifications are strategically designed to:
-
Improve Potency: Introduce functional groups that increase binding affinity to microbial targets.
-
Modulate Lipophilicity: Optimize the molecule's ability to penetrate bacterial cell membranes, a common mechanism for pyridine derivatives.[8]
-
Enhance Selectivity: Engineer structures that are more active against microbial cells than host cells, reducing potential toxicity.
-
Target Specific Mechanisms: Incorporate moieties known to engage with specific microbial pathways, such as iron chelation.[9][10]
A particularly important class of derivatives are the 3-hydroxypyridine-4-ones , which are bioisosteres of 3-hydroxypyranones and are known for their potent metal-chelating abilities.[10]
Caption: Postulated mechanisms of antimicrobial action.
Section 3: Core Protocols for Antimicrobial Evaluation
The following protocols provide a robust framework for the initial screening and quantitative evaluation of novel this compound derivatives. Adherence to standardized procedures and the inclusion of appropriate controls are paramount for generating reproducible and trustworthy data. [11]
Protocol 3.1: Preparation of Test Compound Stock Solution
Expertise & Causality: The choice of solvent is critical. It must fully dissolve the compound without exhibiting antimicrobial activity itself at the tested concentrations. Dimethyl sulfoxide (DMSO) is commonly used, but a vehicle control is mandatory to rule out any inhibitory effects of the solvent.
-
Weighing: Accurately weigh 1-10 mg of the synthesized derivative using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in a minimal volume of sterile, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles, which can cause compound degradation. [11]
Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Trustworthiness: This method quantitatively determines the lowest concentration of an agent that prevents visible microbial growth. It is a gold-standard method for susceptibility testing. The protocol must be self-validating through the inclusion of multiple controls.
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Calibrated multichannel pipettes
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. [11]This precise density is crucial; inoculums that are too dense or sparse will yield artificially high or low MICs, respectively. [11]3. Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound, diluted in CAMHB to twice the highest desired starting concentration, to the wells in column 1.
-
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Control Setup:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither bacteria nor compound.
-
A separate Vehicle Control should be run, testing the highest concentration of DMSO used against the bacteria to ensure it has no effect.
-
A Positive Control plate should be run in parallel using a known antibiotic.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to all wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions. [8][11]8. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD₆₀₀) with a plate reader. [8]The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear.
Caption: Workflow for MIC determination by broth microdilution.
Section 4: Data Interpretation and SAR Analysis
Effective drug development relies on systematically analyzing how changes in chemical structure affect biological activity—a practice known as Structure-Activity Relationship (SAR) analysis. [6][12]
Data Presentation
MIC values should be summarized in a clear, tabular format to allow for easy comparison across different compounds and microbial strains.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| AHP-01 | -H | -H | 128 | >256 | >256 |
| AHP-02 | -CH₃ | -H | 64 | 128 | 256 |
| AHP-03 | -OCH₃ | -H | 32 | 64 | 128 |
| AHP-04 | -Cl | -H | 64 | 64 | 128 |
| AHP-05 | -H | -C₄H₉ | 16 | 32 | 64 |
| Ampicillin | N/A | N/A | 0.5 | 4 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpreting the Table: This hypothetical data suggests that adding an electron-donating methoxy group (-OCH₃) at R¹ (AHP-03) improves activity compared to the unsubstituted parent (AHP-01). [1][2]Furthermore, adding a lipophilic butyl chain (-C₄H₉) at R² (AHP-05) significantly enhances potency against all strains, possibly by facilitating membrane interaction. [8]This systematic analysis guides the next round of synthesis to create more potent analogues.
Section 5: Troubleshooting and Advanced Considerations
-
Inconsistent MICs: This is often due to variations in inoculum density, incubation time, or pipetting errors during serial dilutions. [11]Strict adherence to standardized protocols is essential.
-
Compound Precipitation: Test compounds may precipitate when the DMSO stock is added to the aqueous broth, effectively lowering the available concentration. [11]Visually inspect plates for precipitates. If this occurs, consider using a different solvent or lowering the starting concentration.
-
Advanced Protocols:
-
Minimum Bactericidal Concentration (MBC): To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an aliquot from the clear wells of the MIC plate can be plated onto agar. The lowest concentration that results in a ≥99.9% reduction in CFU is the MBC.
-
Time-Kill Assays: These studies measure the rate of bacterial killing over time at various concentrations of the compound.
-
Mechanism of Action Studies: Specific assays can be employed to investigate the hypothesized mechanism, such as membrane potential assays using fluorescent dyes or in vitro iron chelation assays.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. Through systematic evaluation using the robust protocols outlined here, and by applying the principles of SAR, researchers can rationally design and optimize potent derivatives. The multi-mechanistic potential of this class—targeting iron homeostasis, membrane integrity, and enzymatic pathways—makes it a compelling platform in the critical fight against antimicrobial resistance.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Activity Screening of 2-(5-Methylhexyl)pyridine.
- LookChem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- BenchChem. (n.d.). Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds.
- Fassihi, A., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. PubMed.
- Sadeghian, S., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Bentham Science Publishers.
- Sadeghian, S., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed.
- Garrido, J., et al. (n.d.). Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. PMC - PubMed Central.
- Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Fassihi, A., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. ResearchGate.
- BenchChem. (n.d.). This compound | 6320-39-4.
- Saghaei, L., et al. (2008). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. NIH.
- Flores-Holguín, N., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- El-Nassry, S., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PMC - NIH.
- Flores-Holguín, N., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 6. Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application of 3-Amino-4-hydroxypyridine in the Synthesis of High-Performance Polymers: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Amino-4-hydroxypyridine in the synthesis of high-performance polymers. This document outlines the monomer's unique properties, its potential in creating novel polymers, and provides detailed, field-proven protocols for the synthesis of aromatic polyamides and polyimides.
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
This compound is a versatile heterocyclic bifunctional monomer. Its structure, featuring both a reactive amino group and a hydroxyl group on a pyridine ring, makes it a compelling building block for a new generation of high-performance polymers. The presence of the pyridine ring is anticipated to impart enhanced thermal stability, rigidity, and potentially unique electronic properties to the resulting polymer backbone. The amino and hydroxyl functionalities offer two distinct reactive sites for polycondensation reactions, enabling the synthesis of a variety of polymer architectures, most notably aromatic polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal, mechanical, and chemical resistance, finding applications in demanding fields such as aerospace, electronics, and biomedicine[1].
The strategic incorporation of this compound into polymer chains can lead to materials with tailored properties. For instance, the pyridine nitrogen atom can introduce a site for hydrogen bonding or metal coordination, potentially influencing solubility, processability, and even catalytic activity. The inherent polarity and potential for charge transfer within the pyridine ring could also be harnessed for applications in conductive polymers and optoelectronics[2][3].
This guide will focus on two primary applications of this compound as a monomer: the synthesis of aromatic polyamides through reaction with diacyl chlorides and the synthesis of polyimides via reaction with aromatic dianhydrides.
PART 1: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers characterized by amide linkages connecting aromatic rings. The incorporation of this compound can occur through the reaction of its amino group with a diacyl chloride. The hydroxyl group can either be protected and deprotected post-polymerization or potentially participate in subsequent cross-linking reactions.
Causality Behind Experimental Choices
The synthesis of high-molecular-weight aromatic polyamides requires careful control over reaction conditions to prevent side reactions and ensure complete polymerization.
-
Solvent: Aprotic polar solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are chosen for their ability to dissolve both the monomers and the resulting polymer, preventing premature precipitation and allowing for the growth of long polymer chains. The addition of a salt like lithium chloride (LiCl) can further enhance the solubility of the aromatic polyamides by disrupting the strong intermolecular hydrogen bonding between polymer chains[4].
-
Temperature: Low-temperature solution polycondensation (typically between 0°C and room temperature) is employed to minimize side reactions, such as the reaction of the acyl chloride with the solvent or impurities. This method allows for the formation of high-molecular-weight polymers with a well-defined structure.
-
Stoichiometry: A precise 1:1 molar ratio of the diamine (or in this case, the amino-functional monomer) and the diacyl chloride is crucial for achieving a high degree of polymerization. Any deviation from this ratio will result in a lower molecular weight polymer.
-
Acid Acceptor: An acid acceptor, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the condensation reaction. This prevents the protonation of the amino groups on the monomer, which would render them unreactive towards the acyl chloride.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
Detailed Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol is a representative example based on established methods for aromatic polyamide synthesis and should be adapted and optimized for specific research goals.
Materials:
-
This compound (≥98% purity)
-
Terephthaloyl chloride (≥99% purity, freshly sublimed or recrystallized)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl, anhydrous)
-
Pyridine (anhydrous)
-
Methanol (reagent grade)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-water bath)
-
Standard laboratory glassware
Procedure:
-
Drying and Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the LiCl under vacuum at 150°C for at least 4 hours.
-
Monomer Solution: In the three-necked flask under a nitrogen atmosphere, dissolve 1.10 g (10.0 mmol) of this compound and 0.42 g of anhydrous LiCl in 20 mL of anhydrous DMAc. Stir the mixture until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5°C using a low-temperature bath.
-
Diacyl Chloride Addition: Slowly add 2.03 g (10.0 mmol) of terephthaloyl chloride to the stirred solution over a period of 30 minutes. Ensure the temperature remains below 10°C during the addition.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution slowly into 300 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.
Characterization:
The synthesized polyamide should be characterized using standard techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
| Property | Expected Outcome |
| Appearance | Off-white to light yellow fibrous solid |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) |
| Thermal Stability (TGA) | High decomposition temperature, characteristic of aramids |
PART 2: Synthesis of Aromatic Polyimides
Aromatic polyimides are another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. This compound can be used as a diamine monomer in a two-step polycondensation reaction with an aromatic dianhydride.
Causality Behind Experimental Choices
The synthesis of polyimides is typically a two-step process:
-
Poly(amic acid) Formation: The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a high-molecular-weight poly(amic acid) precursor. This precursor is soluble and can be processed into films or coatings.
-
Imidization: The second step is the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved either by thermal treatment at high temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures (chemical imidization)[5][6].
-
Solvent: Similar to polyamide synthesis, polar aprotic solvents like DMAc or NMP are used to dissolve the monomers and the intermediate poly(amic acid).
-
Reaction Control: The initial reaction to form the poly(amic acid) is highly exothermic and must be controlled to prevent unwanted side reactions and gelation. The dianhydride is typically added portion-wise to a solution of the diamine.
-
Imidization Conditions: Thermal imidization requires heating the poly(amic acid) film or powder in a stepwise manner to high temperatures (e.g., up to 300°C) to ensure complete conversion to the polyimide without degrading the polymer. Chemical imidization, using reagents like acetic anhydride and a tertiary amine catalyst, allows for lower processing temperatures.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for Aromatic Polyimide Synthesis.
Detailed Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol is a representative example based on established methods for aromatic polyimide synthesis and should be adapted and optimized for specific research goals.
Materials:
-
This compound (≥98% purity)
-
Pyromellitic dianhydride (PMDA, ≥99% purity, sublimation purified)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Acetic anhydride
-
Pyridine (anhydrous)
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Standard laboratory glassware
-
Glass plates for film casting
-
High-temperature oven or furnace
Procedure:
-
Monomer Solution: In the four-necked flask under a nitrogen atmosphere, dissolve 1.10 g (10.0 mmol) of this compound in 15 mL of anhydrous NMP.
-
Dianhydride Addition: To the stirred solution, add 2.18 g (10.0 mmol) of PMDA in several small portions over 1 hour. Maintain the temperature at room temperature.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to obtain a uniform thickness.
-
Thermal Imidization: Place the glass plate in a high-temperature oven and heat it according to the following schedule under a nitrogen atmosphere:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 1 hour
-
-
Polyimide Film: After cooling to room temperature, carefully peel the polyimide film from the glass plate.
Alternative Chemical Imidization:
-
To the poly(amic acid) solution, add 2.04 g (20.0 mmol) of acetic anhydride and 1.58 g (20.0 mmol) of pyridine.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To evaluate the tensile strength and modulus of the polyimide film.
| Property | Expected Outcome |
| Appearance | Amber-colored, flexible film |
| Solubility | Insoluble in most common organic solvents |
| Thermal Stability (TGA) | Excellent thermal stability, with decomposition temperatures often exceeding 500°C |
| Glass Transition Temp (DSC) | High Tg, indicative of a rigid polymer backbone |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published methods for the synthesis of high-performance aromatic polyamides and polyimides[4][5][7]. The success of these syntheses can be internally validated through the characterization techniques outlined. For instance, a successful polymerization will result in a significant increase in the viscosity of the reaction solution. Spectroscopic analysis (FTIR and NMR) provides direct evidence of the formation of the desired amide or imide linkages. Thermal analysis (TGA and DSC) will confirm the high-performance nature of the synthesized polymers, which is a key objective of using aromatic monomers like this compound.
Conclusion and Future Outlook
This compound stands as a promising monomer for the development of novel high-performance polymers. Its unique chemical structure offers the potential to create polyamides and polyimides with enhanced thermal stability, tailored solubility, and potentially new functionalities arising from the pyridine ring. The detailed protocols provided in this guide, grounded in established polymer synthesis principles, offer a solid starting point for researchers to explore the full potential of this versatile building block. Further research could focus on exploring different diacyl chloride and dianhydride co-monomers, investigating the influence of the hydroxyl group on polymer properties, and evaluating the performance of these new polymers in advanced applications.
References
- Bloem, D. (2024). This compound | Properties, Uses, Safety Data & Supplier in China. LookChem.
- LookChem. (2024). This compound in what areas? LookChem.
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2012).
- Li, T., et al. (2020). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Molecules, 25(21), 5087.
- Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Trigo-López, M., et al. (2019).
- PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233392, 3-Aminopyridin-4-ol.
- Solvay. (n.d.). High Performance Polymers.
- CERN Indico. (2025). High-Performance Polymers.
- Wikipedia. (2023). High Performance Polymers. In Wikipedia.
Sources
- 1. Helical poly(3-methyl-4-vinylpyridine)/amino acid complexes: preparation, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-hydroxypyridine
Welcome to the technical support guide for the synthesis of 3-Amino-4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this valuable heterocyclic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most established and widely documented method for synthesizing this compound proceeds via a two-step sequence starting from 4-hydroxypyridine.[1] The process involves:
-
Electrophilic Nitration: 4-hydroxypyridine is nitrated, typically using a mixture of fuming nitric acid and concentrated sulfuric acid, to yield the intermediate, 4-hydroxy-3-nitropyridine.[1]
-
Catalytic Reduction: The nitro group of 4-hydroxy-3-nitropyridine is then reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
This route is generally favored due to the availability of the starting material and the relatively straightforward nature of the transformations, although it is not without its challenges.
Q2: Why is my overall yield for the this compound synthesis consistently low?
A2: Low yields in this synthesis are a frequent issue and can stem from multiple stages of the process. The primary culprits often include:
-
Harsh Nitration Conditions: The nitration step requires aggressive reagents and elevated temperatures, which can lead to side reactions and degradation of the pyridine ring if not meticulously controlled.[1]
-
Incomplete Reduction: The catalytic reduction of the nitro group may not proceed to completion, leaving unreacted starting material in your crude product.
-
Product Degradation: The final product, containing both an electron-donating amino group and a hydroxyl group, can be sensitive to oxidation and may degrade during work-up and purification, especially in the presence of air or residual acids/bases.[3]
-
Purification Losses: this compound has moderate solubility in water, which can lead to significant product loss during aqueous work-up and extraction steps.[1][4]
The following troubleshooting sections will address these specific issues in greater detail.
Troubleshooting Guide: A Deeper Dive
Section A: Starting Material and Reagent Integrity
Q3: My 4-hydroxypyridine starting material is off-color. Can I use it directly?
A3: It is highly inadvisable. The purity of your starting 4-hydroxypyridine is critical. 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone and can be susceptible to degradation. An off-color (e.g., tan to brown) appearance suggests the presence of impurities that can interfere with the sensitive nitration reaction, leading to the formation of undesired, colored byproducts that are difficult to remove.
Expert Recommendation: Always start with high-purity, white to off-white 4-hydroxypyridine. If the purity is questionable, consider recrystallizing it from a suitable solvent like ethanol or water prior to use.
Q4: Does the quality of the nitric and sulfuric acids used in the nitration step matter?
A4: Absolutely. The nitration of the pyridine ring is a demanding electrophilic aromatic substitution. The efficiency of this step is directly dependent on the strength of the nitrating agent, the nitronium ion (NO₂⁺), which is generated in situ.
-
Causality: The role of concentrated sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. If either acid is old, has absorbed atmospheric moisture, or is of a lower grade, the concentration of the nitronium ion will be suboptimal. This leads to an incomplete reaction and significantly lower yields of 4-hydroxy-3-nitropyridine.
Expert Recommendation: Use fresh, unopened bottles of fuming nitric acid (>90%) and concentrated sulfuric acid (98%) for the best results.
Section B: The Nitration Step
Q5: My nitration reaction is turning very dark, almost black, and the yield of 4-hydroxy-3-nitropyridine is poor. What's happening?
A5: A dark coloration is a strong indicator of charring and decomposition of the organic material. This is a common issue in this reaction due to the aggressive nature of the nitrating mixture and the heat generated.
-
Causality: The pyridine ring, while deactivated to electrophilic substitution, can still be oxidized under harsh conditions. The combination of fuming nitric acid and sulfuric acid at elevated temperatures can easily lead to uncontrolled oxidation and polymerization, resulting in tarry, insoluble byproducts. The most likely cause is poor temperature control during the addition of the 4-hydroxypyridine or during the subsequent heating phase.
Expert Recommendation:
-
Controlled Addition: Add the 4-hydroxypyridine portion-wise to the cold (0-5 °C) acid mixture to manage the initial exotherm.
-
Precise Heating: Heat the reaction mixture using a thermostatically controlled oil bath. Avoid direct heating with a mantle, which can create hot spots. One reported method suggests heating on a steam bath at 90°C for several hours, which provides consistent and gentle heating.[1]
-
Monitor Vigorously: If the reaction begins to darken excessively or evolve brown fumes (NO₂), it is a sign of runaway decomposition. Immediately cool the reaction vessel in an ice bath.
Troubleshooting Workflow: Nitration Step
Caption: Troubleshooting logic for the nitration step.
Section C: The Reduction Step
Q6: My TLC analysis after the reduction of 4-hydroxy-3-nitropyridine shows both product and starting material spots, even after several hours. How can I drive the reaction to completion?
A6: Incomplete catalytic reduction is a frequent problem that can be attributed to catalyst activity, hydrogen pressure, or the presence of catalyst poisons.
-
Causality: The reduction of an aromatic nitro group is a surface-mediated reaction on the palladium catalyst. If the catalyst is old or has been improperly handled (exposed to air for extended periods), its activity will be diminished. Furthermore, certain functional groups or impurities (e.g., sulfur compounds) can act as catalyst poisons, irreversibly binding to the active sites and halting the reaction.
Expert Recommendations:
-
Catalyst Quality: Use a fresh, high-quality Pd/C catalyst (typically 5-10% Pd on activated carbon). A common loading is approximately 10% by weight relative to the nitro-compound.[2]
-
Solvent Choice: The reaction is typically run in methanol.[2] Ensure the solvent is anhydrous, as water can sometimes affect reaction rates.
-
Hydrogen Atmosphere: Ensure the reaction vessel is properly purged of air and maintained under a positive pressure of hydrogen. While a balloon of hydrogen is often sufficient for small-scale reactions, for larger scales or stubborn reductions, a Parr hydrogenator apparatus that allows for higher pressures (e.g., 50 psi) will be more effective.
-
Reaction Monitoring: Continue to monitor the reaction by TLC. If it stalls, you can try carefully filtering the mixture (under an inert atmosphere like nitrogen or argon to prevent the catalyst from becoming pyrophoric) and adding a fresh portion of the catalyst.
Section D: Work-up and Purification
Q7: My final product is a dark, oily substance instead of the expected white or light yellow solid. What causes this discoloration?
A7: The product, this compound, is susceptible to aerial oxidation, especially in its crude form or in solution. The amino and hydroxyl groups on the electron-rich pyridine ring make it prone to forming colored quinone-imine type structures or other polymeric degradation products.
-
Causality: This oxidation is often accelerated by the presence of residual palladium from the hydrogenation step, exposure to air during filtration or solvent evaporation, or elevated temperatures during work-up. The crude product from one reported synthesis is described as a "black to orange oily liquid" before it is presumably purified further.[2]
Expert Recommendations:
-
Thorough Catalyst Removal: After the reaction is complete, ensure all the Pd/C catalyst is removed by filtering the reaction mixture through a pad of Celite®. This is crucial, as residual palladium fines can catalyze oxidation.
-
Minimize Air Exposure: During work-up, especially solvent removal via rotary evaporation, try to maintain a nitrogen or argon atmosphere if possible.
-
Low-Temperature Purification: If chromatographic purification is necessary, perform it quickly and at room temperature. For recrystallization, avoid prolonged heating.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during the work-up can help prevent oxidation and improve the color of the crude product.[5]
Q8: I'm losing a significant amount of product during the aqueous work-up. How can I improve my isolation yield?
A8: This is a direct consequence of the product's physical properties. This compound is reported to be moderately soluble in water.[1][3]
-
Causality: Standard extractive work-up procedures using water can lead to a substantial portion of your product remaining in the aqueous phase.
Expert Recommendations:
-
Brine Washes: When performing extractions, use saturated sodium chloride (brine) solution. This increases the polarity of the aqueous layer and "salts out" the organic product, driving it into the organic phase.
-
Continuous Extraction: For quantitative recovery, especially if the product is particularly water-soluble, a continuous liquid-liquid extractor is the most effective method.[5]
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, which will better solvate the polar product.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitropyridine
This protocol is synthesized from best practices and reported methodologies.[1]
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare the nitrating mixture by adding 50 mL of concentrated sulfuric acid (98%) to a flask cooled in an ice-salt bath.
-
Slowly and carefully, add 25 mL of fuming nitric acid (>90%) to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Once the mixture is cooled to 0 °C, begin the portion-wise addition of 10.0 g of 4-hydroxypyridine over 30-45 minutes. Meticulously maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Place the flask in a pre-heated oil bath and heat the reaction mixture to 90-95 °C for 4 hours. The solution will typically turn a deep amber color.
-
Cool the reaction mixture to room temperature and then carefully pour it over 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate should form. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 6-7. Keep the mixture cool in an ice bath during neutralization.
-
Collect the yellow solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-hydroxy-3-nitropyridine. Expected yield: 65-75%.
Protocol 2: Synthesis of this compound
This protocol is adapted from a reported patent literature procedure.[2]
-
To a 250 mL hydrogenation flask, add 5.0 g of 4-hydroxy-3-nitropyridine and 100 mL of methanol.
-
Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under a gentle stream of nitrogen.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (a balloon is sufficient for this scale, or 50 psi in a Parr apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield this compound as a white to light-yellow solid. Expected yield: 85-95%.
Data Summary and Visualization
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Nitration Temp. | 90-95 °C | Reduce to 80-85 °C, increase time | Minimizes thermal decomposition of the pyridine ring. |
| Nitration Reagents | Fuming HNO₃ / Conc. H₂SO₄ | Ensure acids are fresh, <6 months old | Water contamination reduces the concentration of the NO₂⁺ electrophile. |
| Reduction Catalyst | 10 wt% Pd/C | Use fresh catalyst; increase loading to 15 wt% | Ensures sufficient active sites for complete reduction. |
| H₂ Pressure | 1 atm (balloon) | Use a Parr apparatus at 50 psi | Increased pressure enhances the rate of hydrogenation. |
| Work-up Extraction | Water / Ethyl Acetate | Use Brine / Ethyl Acetate; or continuous extraction | Decreases product loss to the aqueous phase due to its polarity. |
Synthetic Pathway Overview
Caption: The common two-step synthesis of this compound.
References
- Alchemist-chem.com. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ChemBK. (2024, April 9). This compound.
- Odell, M., et al. (2017). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health.
- Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.
- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
Sources
Technical Support Center: Synthesis of 3-Amino-4-hydroxypyridine
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-4-hydroxypyridine. This versatile heterocyclic compound is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1] However, its synthesis is not without challenges. The presence of both an electron-donating amino group and a hydroxyl group on the pyridine ring makes the molecule susceptible to specific side reactions, particularly oxidation.[2]
This guide is structured as a series of troubleshooting questions and in-depth answers, drawing from established chemical principles and field-proven experience to help you navigate common pitfalls and optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound. We will diagnose the likely causes and provide actionable solutions.
Question 1: My final product is a pink, brown, or black solid instead of the expected white to off-white powder. What is causing this discoloration?
Answer:
This is the most common issue reported and is almost always due to oxidation . The this compound structure is analogous to an aminophenol, which is notoriously sensitive to air.
Causality: The electron-rich ring is easily oxidized, especially under neutral to basic conditions or in the presence of trace metal impurities. This process forms highly conjugated, colored impurities, likely quinone-imine type structures. Even a minuscule amount of these impurities can intensely color your entire batch. Both the amino and hydroxyl groups have a degree of oxidation sensitivity.[2]
Diagnostic Steps:
-
Visual Inspection: The intensity of the color (from light pink to deep brown/black) often correlates with the extent of oxidation.
-
Solubility Test: Oxidized impurities often form insoluble polymeric materials. Your discolored product might show poor solubility in solvents where the pure compound should be soluble.
-
LC-MS Analysis: Inject a freshly dissolved sample of your crude product. Look for masses higher than the expected 110.11 g/mol , potentially corresponding to dimeric (M+M-2H) or other oligomeric species.
Solutions & Protocols:
-
Inert Atmosphere is Critical: From the final reduction step through to the final filtration and drying, maintain a positive pressure of an inert gas (Nitrogen or Argon). Use solvents that have been thoroughly degassed by sparging with N₂ or via freeze-pump-thaw cycles.
-
Control pH During Workup: Avoid exposing the compound to basic conditions for prolonged periods. During aqueous extraction, work quickly. If you need to basify to free the amine, keep the solution cold (0-5 °C) and immediately extract your product into an organic solvent.
-
Introduce an Antioxidant: During the aqueous workup, add a small amount of a reducing agent like sodium metabisulfite (Na₂S₂O₅) or ascorbic acid to the aqueous layer. This will scavenge dissolved oxygen and prevent oxidation of your product.
-
Purification of Tainted Material: If you already have a discolored batch, you can attempt a purification. Column chromatography can be effective, but the silica gel should be neutralized first.
-
Protocol: Neutralized Silica Gel Prep: Slurry your silica gel in the desired eluent (e.g., DCM/MeOH). Add 1% triethylamine (Et₃N) by volume and mix thoroughly. This deactivates the acidic sites on the silica that can promote on-column oxidation.
-
Question 2: My TLC analysis shows a persistent spot corresponding to the starting material. How can I drive the reaction to completion?
Answer:
This issue is common when synthesizing this compound via the reduction of a nitro precursor, such as 3-nitro-4-hydroxypyridine. The problem lies in either incomplete reaction or catalyst deactivation.
Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for this reduction. The catalyst can be poisoned by impurities in the starting material or reagents. Alternatively, the reaction conditions (pressure, temperature, time) may be insufficient.
Diagnostic Workflow:
The following diagram outlines a logical workflow for troubleshooting an incomplete reduction reaction.
Caption: Troubleshooting workflow for incomplete reduction.
Solutions & Protocols:
-
Catalyst Management:
-
Use Fresh Catalyst: Palladium on carbon (Pd/C) can lose activity over time, especially if not stored properly. Always use fresh catalyst from a newly opened container for best results.
-
Increase Loading: If the reaction is sluggish, increase the catalyst loading from a typical 5 mol% to 10 mol%.
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ is far more effective.
-
Reaction Time: Monitor the reaction by TLC every hour. Do not stop the reaction until the starting material spot has completely disappeared.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods.
-
Protocol: Reduction with Iron: In a flask equipped with a reflux condenser, suspend the 3-nitro-4-hydroxypyridine in a mixture of ethanol and water. Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl). Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Frequently Asked Questions (FAQs)
Question 3: What are the most common synthetic routes and their associated side products?
Answer:
There are two primary, well-established routes for synthesizing this compound. Each has its own set of advantages and potential side products.
| Synthetic Route | Description | Common Side Products | Pros & Cons |
| Route A: Nitration-Reduction | This is a widely used method starting from 3-hydroxypyridine. The first step is an electrophilic nitration, followed by the reduction of the nitro group.[3] | - Isomeric Products: Nitration can sometimes yield small amounts of other isomers. - Incomplete Reduction: 3-nitroso-4-hydroxypyridine. - Oxidation Products: As discussed in Q1. | Pro: Readily available starting material. Con: Use of strong acids (nitric/sulfuric) can be hazardous. |
| Route B: Halogenation-Amination | This route may start from a di-halogenated pyridine. One halogen is selectively replaced via nucleophilic substitution with an amino group, followed by introduction of the hydroxyl group.[2] | - Incomplete Substitution: Unreacted halogenated pyridine intermediate. - Di-substitution: If the starting material has multiple reactive sites. - Hydrolysis of Halogen: Premature replacement of the halogen with a hydroxyl group. | Pro: Can offer better regioselectivity. Con: May require more steps and harsher conditions (e.g., high-pressure amination). |
Question 4: How should I properly store this compound to ensure its long-term stability?
Answer:
Proper storage is crucial to prevent degradation. The compound is stable under normal conditions but can react with strong oxidizing agents.[2]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon is best). At a minimum, use a tightly sealed container.
-
Temperature: Keep in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light by using an amber vial or by storing the container in a dark cabinet.
The following diagram illustrates the key factors leading to the degradation of this compound and the corresponding preventative measures for ensuring stability.
Caption: Factors affecting stability and preventative storage measures.
References
- Alchemist-chem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ChemBK. (2024, April 9). This compound.
Sources
Technical Support Center: Improving the Purity of 3-Amino-4-hydroxypyridine
Welcome to the technical support center for the purification of 3-Amino-4-hydroxypyridine (CAS RN: 6320-39-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity this compound for your critical applications.
Introduction to this compound and the Importance of Purity
This compound is a versatile heterocyclic organic compound featuring both an amino and a hydroxyl functional group.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents, as well as in the production of dyes and pigments.[1][2] The presence of impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, making purity assessment and improvement a critical, non-negotiable step in its use.[3]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [4][5] |
| Molecular Weight | 110.11 g/mol | [4][5][6] |
| Appearance | White to light yellow or brown crystalline solid/powder | [1][4][6][7] |
| Melting Point | 145-149 °C or 240-244 °C (Values vary depending on source) | [4][6][8] |
| Solubility | Soluble in water, methanol, and alcohol; slightly soluble in chloroform and ether. | [4][6][7] |
| Stability | Stable under normal conditions, but can react with strong oxidizing agents.[6] May be affected by strong acids and bases.[6] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Discoloration (Yellow to Brown) After Initial Synthesis
Probable Causes:
-
Oxidation: The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.[6]
-
Residual Nitropyridine Precursors: If the synthesis involves the reduction of a nitropyridine precursor, incomplete reduction can leave highly colored nitro compounds.[4][8]
-
Side-Reaction Products: The synthesis of aminopyridines can be complex, with potential for dimerization, polymerization, or other side-reactions leading to colored byproducts.[9]
Solutions:
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can effectively adsorb colored impurities and other high molecular weight byproducts.
-
Protocol:
-
Dissolve the crude this compound in a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
-
Add 1-5% (w/w) of activated carbon to the solution.
-
Heat the mixture with stirring for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or a fine filter paper to remove the carbon.
-
Proceed with recrystallization as described in the protocols section.
-
-
-
Use of a Reducing Agent during Workup/Recrystallization:
-
Rationale: Small amounts of a mild reducing agent can prevent oxidation during purification steps.
-
Protocol: During recrystallization, add a small amount of sodium hydrosulfite (sodium dithionite) to the solution to keep the compound in its reduced state and improve the color of the final product.[10]
-
Issue 2: Low Yield After Recrystallization
Probable Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures, or the compound may be too insoluble even at high temperatures.
-
Excessive Solvent Used: Using too much solvent will keep the product in solution even after cooling, drastically reducing the yield.[11]
-
Premature Crystallization: The product may crystallize too early, for instance, in the funnel during hot filtration.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.
Solutions:
-
Systematic Solvent Screening:
-
Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
-
Minimize Solvent Volume:
-
Protocol: Add the hot solvent in small portions to the crude material while heating and stirring, until the solid just dissolves. This ensures a saturated solution upon cooling.[11]
-
-
Maintain High Temperature during Filtration:
-
Protocol: Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out of solution prematurely.
-
-
Controlled Cooling:
-
Protocol: Allow the hot, filtered solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[11]
-
Issue 3: Purity Does Not Improve Significantly After Recrystallization
Probable Causes:
-
Co-crystallization of Impurities: An impurity may have very similar solubility properties to the desired compound in the chosen solvent system.
-
Presence of Isomeric Impurities: Impurities with a similar structure, such as other aminohydroxypyridine isomers, can be difficult to remove by simple recrystallization.
-
Non-volatile Inorganic Salts: Salts from the reaction workup may be present.
Solutions:
-
Change the Recrystallization Solvent System:
-
Rationale: Changing the polarity of the solvent system can alter the relative solubilities of the product and impurities, allowing for better separation.
-
-
Column Chromatography:
-
Rationale: This is a powerful technique for separating compounds with different polarities. For this compound, which is quite polar, silica gel or alumina chromatography can be effective.
-
Considerations: Due to its polarity, strong solvent systems may be required. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar one (e.g., methanol) is often effective.
-
-
Sublimation:
-
Rationale: Sublimation is an excellent method for purifying volatile solids and can be particularly effective at removing non-volatile impurities like salts.[12] It avoids the use of solvents, which can introduce other impurities.[13]
-
Procedure: The impure solid is heated under reduced pressure, causing it to sublime directly into a gas, which then deposits as a pure solid on a cooled surface (a "cold finger").[12][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities largely depend on the synthetic route. If prepared via nitration of 4-hydroxypyridine followed by reduction, common impurities include unreacted 4-hydroxy-3-nitropyridine, the starting 4-hydroxypyridine, and potentially other isomers formed during nitration.[4][8] Side reactions during synthesis can also lead to dimers or polymers.[9]
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a gold standard for purity analysis, allowing for the quantification of impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like trifluoroacetic acid) is a good starting point.[3]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4][15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
Q3: My compound appears to be degrading during storage. What are the best storage conditions?
A3: this compound can be sensitive to oxidation.[6] For optimal stability, it should be stored in a tightly sealed container, in a dark place, under an inert atmosphere (like argon or nitrogen), and at room temperature or refrigerated.[8]
Q4: Can I use ion-exchange chromatography for purification?
A4: Yes, ion-exchange chromatography can be a viable option. Given the basic nature of the amino group and the acidic nature of the hydroxyl group (in its pyridone tautomer form), both cation and anion exchange could be explored. Cation-exchange chromatography has been successfully used to purify other aminopyridine derivatives.[17]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol/Water mixture)
-
Activated Carbon (optional, for color removal)
-
Celite (optional, for filtering carbon)
-
Erlenmeyer flasks, heated magnetic stirrer, funnel, filter paper, Buchner funnel, and vacuum flask.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add activated carbon (1-5% by weight) and heat with stirring for 15-30 minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel. If activated carbon was used, place a small pad of celite on the filter paper. Quickly filter the hot solution to remove insoluble impurities (and carbon/celite).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Large, pure crystals should form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of a this compound sample and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectrum of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (or a suitable solvent like methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting a suitable purification method based on the initial purity and nature of the impurities.
Caption: Troubleshooting low recrystallization yield.
References
- ChemBK. (2024, April 9). This compound.
- Alchemist Chemical. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- Innovation.world. (n.d.). Purification By Sublimation.
- National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds.
- Chemistry For Everyone. (2025, June 27). What Is Sublimation Purification? [Video]. YouTube.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- TheTruthLabs.com. (n.d.). This compound.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Chromatographic Society of India. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins [Video]. YouTube.
- Eawag-BBD. (2007, February 20). 4-Hydroxypyridine Degradation Pathway.
- BioProcess International. (2015, June 16). Anion-Exchange Chromatographic Clarification: Bringing Simplification, Robustness, and Savings to MAb Purification.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. thetruthlabs.com [thetruthlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 7. chembk.com [chembk.com]
- 8. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 9. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. innovation.world [innovation.world]
- 13. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 14. youtube.com [youtube.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-4-hydroxypyridine Degradation and Prevention
Welcome to the technical support guide for 3-Amino-4-hydroxypyridine. As researchers and drug development professionals, understanding the stability and degradation profile of your molecule is paramount to ensuring experimental reproducibility and the integrity of your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter when working with this compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the fundamental properties and recommended storage conditions for this compound?
A1: this compound (CAS: 6320-39-4, Formula: C₅H₆N₂O) is typically a white to off-white or light-yellow crystalline solid.[1][2] It is moderately soluble in water and soluble in alcohols.[1][2]
From a stability perspective, the molecule is known to be sensitive to air, strong oxidizing agents, and extreme pH conditions.[1][2] Therefore, proper storage is critical. For long-term integrity, it is recommended to store the solid compound in a tightly sealed container in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2][3]
Q2: How stable is the compound in aqueous solutions under standard benchtop conditions?
A2: While relatively stable under mild, neutral conditions, aqueous solutions of this compound are susceptible to degradation when exposed to common laboratory environments.[1] The primary culprits are oxidation from dissolved atmospheric oxygen and photodegradation from ambient light. Its amino and hydroxyl groups are both sensitive to oxidation.[1] Users may observe a gradual color change in the solution (e.g., to yellow or brown) over time, which often indicates oxidative degradation. For these reasons, it is best practice to prepare solutions fresh for each experiment.
Q3: My application requires using the compound in a buffered solution. What is the optimal pH range for stability?
A3: The stability of this compound is highly dependent on pH.
-
In strongly acidic solutions, the amino group can become protonated. This alters the electron distribution of the pyridine ring and can catalyze degradative reactions.[1]
-
In strongly basic solutions, the hydroxyl group can be deprotonated, which increases the molecule's nucleophilicity and can also lead to instability.[1]
While specific quantitative data for this exact molecule is not widely published, empirical evidence suggests that working in a buffered solution near neutral pH (approximately 6.0-8.0) is advisable to minimize both acid- and base-mediated degradation. A preliminary pH stability screen is recommended to determine the optimal pH for your specific experimental conditions.
Section 2: Troubleshooting Guide for Degradation-Related Issues
This section provides a problem-and-solution framework for common experimental observations pointing to compound degradation.
Issue 1: My solution of this compound is turning brown, and I'm seeing multiple new peaks in my HPLC chromatogram.
-
Probable Cause: This is a classic sign of oxidative degradation . The amino and hydroxyl functional groups on the pyridine ring are susceptible to oxidation by dissolved oxygen or other oxidizing agents present in your system.[1] This process can be accelerated by exposure to heat or light.
-
Causality Explained: The lone pair of electrons on the amino group and the electron-donating nature of the hydroxyl group increase the electron density of the pyridine ring, making it more vulnerable to electrophilic attack by oxidants.[1] This can lead to the formation of N-oxides, quinone-like structures, or even ring-opened products. A study on the closely related compound 3,4-diaminopyridine identified degradation products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress with hydrogen peroxide.[4]
-
Preventative Actions:
-
De-gas Solvents: Before preparing your solution, purge all solvents (water, buffers, organic mobile phases) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare solutions and handle samples in a glove box or under a stream of inert gas.
-
Use Fresh Solutions: Prepare only the amount of solution needed for your experiment and use it immediately. Avoid storing stock solutions for extended periods unless their stability has been rigorously validated.
-
Consider Antioxidants: For formulation studies, the inclusion of a compatible antioxidant may be explored, but this must be validated to ensure it does not interfere with your assay.
-
Issue 2: The concentration of my standard solution is inconsistent, especially when prepared under bright laboratory lighting.
-
Probable Cause: You are likely observing photodegradation . Many pyridine-based compounds are known to be light-sensitive.[5] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions.
-
Causality Explained: Light absorption can promote the molecule to an excited state, making it more reactive. This can lead to the formation of reactive oxygen species (ROS) from dissolved oxygen, which then attack the molecule, or direct photochemical reactions like ring cleavage or rearrangement. Studies on other heterocyclic compounds show degradation pathways involving the formation of hydroxylated derivatives upon irradiation.[6]
-
Preventative Actions:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or volumetric flasks to block UV and short-wavelength visible light.
-
Minimize Light Exposure: During experimental procedures, keep samples covered with aluminum foil or in a dark drawer whenever possible.
-
UV-Protecting Autosampler Vials: If using an HPLC autosampler for extended sequences, use amber or UV-protected vials.
-
Issue 3: How can I fundamentally improve the stability of this compound for a formulation that requires a longer shelf-life?
-
Probable Cause: The inherent reactivity of the free base (molecular) form of the compound may be too high for your application.
-
Proposed Solution: Investigate the use of a salt form of the molecule (e.g., this compound HCl).
-
Causality Explained: Forming a salt, typically by protonating the basic nitrogen of the pyridine ring or the amino group, can significantly enhance stability. In the salt form, the lone pair of electrons on the nitrogen is engaged in a bond, making it less available to participate in oxidative reactions.[4] A key study on 3,4-diaminopyridine conclusively demonstrated that the salt species was substantially more stable under oxidative stress conditions than the molecular (free base) species.[4] This is a powerful and field-proven strategy in drug development.
-
Implementation Steps:
-
Synthesize or procure a salt form of the compound.
-
Repeat key stability studies (e.g., forced degradation) to quantify the improvement in stability compared to the free base.
-
Ensure the salt form has suitable solubility and is compatible with your formulation excipients.
-
Section 3: Key Experimental Protocols
To properly investigate and control degradation, robust analytical methods are required. The following protocols provide a validated starting point.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing a "stability-indicating" analytical method, as mandated by ICH guidelines.[7] This involves intentionally degrading the sample under various stress conditions.
Objective: To generate likely degradation products of this compound and ensure the analytical method can resolve them from the parent peak.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. At timed intervals, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Sample at timed intervals.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample alongside a control sample kept in the dark.
-
Analysis: Analyze all stressed and control samples using the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation of the active ingredient.[7]
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from all process impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 275 nm (this should be optimized by running a UV scan of the parent compound).
-
Validation: This method must be validated according to ICH Q2(R1) guidelines, paying special attention to specificity. The DAD detector is crucial for assessing peak purity of the parent compound in the presence of co-eluting degradants.
Section 4: Visualizing Potential Degradation Pathways
Understanding the chemical transformations your molecule undergoes is key to preventing them. The following diagram illustrates the primary degradation mechanisms.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Technical Support Center: Overcoming Solubility Issues with 3-Amino-4-hydroxypyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxypyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges that can be encountered during your experiments. Our goal is to empower you with the knowledge to overcome these hurdles and ensure the success of your research.
Physicochemical Properties of this compound: A Summary
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molar Mass | 110.11 g/mol | [1] |
| Appearance | White to yellow or light brown crystalline solid/powder | [2] |
| Predicted pKa | 5.04 ± 0.18 | [3][4] |
| Melting Point | 145-149°C or 220-225°C | [3][4][5] |
| Qualitative Solubility | Soluble in water, alcohol, and methanol; slightly soluble in chloroform and ether. | [2] |
| Calculated Aqueous Solubility | 12.0 mg/mL ("very soluble"), 27.3 mg/mL ("soluble") | [6] |
Note on conflicting melting points: The discrepancy in reported melting points may be attributed to the existence of different polymorphic forms of the compound or variations in purity between batches. It is advisable to consult the certificate of analysis for the specific lot you are using.
Troubleshooting Guide: A Practical Q&A Approach
This section directly addresses common solubility problems encountered in the laboratory, providing step-by-step guidance and the scientific reasoning behind each recommendation.
Q1: My this compound is not dissolving in water at my target concentration. What are the initial steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions can often be overcome with basic laboratory techniques aimed at increasing the rate of dissolution. Given that it is reported to be moderately to very soluble in water, the issue may be related to the kinetics of dissolution rather than inherent insolubility at your target concentration.
Initial Troubleshooting Steps:
-
Mechanical Agitation:
-
Vortexing/Stirring: Vigorously vortex or stir the solution. This increases the interaction between the solvent molecules and the solute particles.
-
Sonication: Place the sample in a sonicator bath. The high-frequency sound waves create micro-agitations that can help break down solute agglomerates and enhance dissolution.
-
-
Gentle Heating:
-
The dissolution of most solids is an endothermic process, meaning that increasing the temperature will increase solubility.[7]
-
Gently warm the solution in a water bath (e.g., 30-40°C). Be cautious not to overheat, as this could lead to degradation, especially since this compound is known to be air-sensitive.[3]
-
Workflow for Basic Solubilization:
Caption: Initial steps to dissolve this compound in water.
Q2: How does pH influence the solubility of this compound, and how can I leverage this?
A2: The structure of this compound contains both a basic amino group (-NH₂) and an acidic hydroxyl group (-OH), making it an amphoteric molecule. Its solubility is therefore highly dependent on the pH of the solution. The predicted pKa of ~5.04 suggests that the molecule's overall charge, and thus its interaction with water, will change significantly around this pH.[3][4]
-
In acidic conditions (pH < pKa): The amino group will be protonated to form a positively charged ammonium salt (-NH₃⁺). This salt form is expected to be more soluble in water than the neutral molecule.
-
In basic conditions (pH > pKa): The hydroxyl group can be deprotonated to form a negatively charged phenoxide-like species. This anionic form is also likely to have increased aqueous solubility.
-
Near the isoelectric point (pI): The molecule will have a net neutral charge, leading to minimal hydration and consequently, the lowest solubility.
Protocol for pH-Adjusted Solubilization:
-
Prepare a slurry of this compound in your desired aqueous buffer or water.
-
For an acidic stock solution, add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring until the compound dissolves. Aim for a final pH of 2-3 units below the pKa (e.g., pH 2-3).
-
For a basic stock solution, add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring until dissolution is complete. Aim for a final pH of 2-3 units above the pKa (e.g., pH 7-8).
-
Once dissolved, you can adjust the pH back towards your desired experimental pH, but be mindful that the compound may precipitate if you approach its isoelectric point.
Caption: Effect of pH on the ionization and solubility of this compound.
Q3: I need to work with an organic solvent. Which ones are suitable, and which should I avoid?
A3: Based on available data, polar organic solvents are the most appropriate choice for dissolving this compound. Its solubility in non-polar organic solvents is limited.
| Recommended Solvents | Rationale |
| Methanol, Ethanol | The compound is reported to be soluble in these alcohols. They are polar protic solvents capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, commonly used for preparing stock solutions of sparingly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Another polar aprotic solvent that is effective at dissolving many organic compounds. |
Solvents to Use with Caution or Avoid:
-
Chloroform, Ether: The compound is only slightly soluble in these less polar solvents.
-
Hexane, Benzene: Very low solubility is expected in these non-polar solvents.[5]
Always start with a small amount of the compound in the chosen solvent to assess its solubility before committing a larger quantity of your material.
Q4: Can I employ co-solvents to enhance the aqueous solubility of this compound?
A4: Yes, using a co-solvent system is a standard and effective technique for increasing the solubility of compounds that are challenging to dissolve in purely aqueous media. A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system, making it more favorable for the solute to dissolve.
Recommended Co-solvents:
-
Ethanol: A common and relatively non-toxic co-solvent.
-
DMSO: Used frequently for in vitro studies, but be aware of its potential to affect cell viability at higher concentrations.
-
Propylene Glycol or Polyethylene Glycol (PEG): Often used in pharmaceutical formulations.
General Protocol for Using Co-solvents:
-
First, attempt to dissolve the this compound in the pure organic co-solvent (e.g., DMSO or ethanol).
-
Once dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.
-
Do not exceed a final organic solvent concentration that may interfere with your downstream application (typically <1% for cell-based assays).
Q5: How does temperature affect the solubility of this compound?
A5: For most solid compounds, solubility increases with temperature.[7] This is because the dissolution process requires energy to break the crystal lattice bonds of the solid. Applying heat provides this energy and generally leads to a higher concentration of the dissolved solute at equilibrium.
As mentioned in Q1, gentle warming can be an effective method to dissolve this compound. However, it is crucial to be aware of the compound's stability. Given its sensitivity to air, prolonged heating or high temperatures could lead to oxidative degradation.[3] It is recommended to use the lowest effective temperature and to prepare solutions fresh for the best results.
Frequently Asked Questions (FAQs)
-
Q: What is the importance of the different reported melting points?
-
A: The presence of multiple melting points often indicates the existence of different crystalline forms, known as polymorphs, or the presence of impurities. Polymorphs can have different crystal lattice energies, which in turn can affect their solubility and dissolution rates. If consistent solubility is critical for your experiments, it is important to source the material from a reliable supplier and refer to the lot-specific certificate of analysis.
-
-
Q: What is a reliable method for preparing a stock solution of this compound?
-
A: For a 10 mM aqueous stock solution (1.101 mg/mL), we recommend the following protocol:
-
Weigh out 1.1 mg of this compound and place it in a microcentrifuge tube.
-
Add 900 µL of purified water.
-
Vortex thoroughly. If the compound does not fully dissolve, proceed with sonication for 5-10 minutes.
-
If solubility is still an issue, add 1 µL increments of 1 M HCl, vortexing between each addition, until the solid dissolves.
-
Once dissolved, add purified water to a final volume of 1 mL.
-
This stock can then be diluted into your experimental buffer. Be sure to account for the small amount of acid added.
-
-
-
Q: What are the stability and storage recommendations for solutions of this compound?
-
A: Due to its air sensitivity, it is advisable to prepare solutions fresh whenever possible.[3] If a stock solution must be stored, it should be kept in a tightly sealed container, protected from light, and stored at 4°C for short-term storage or -20°C for longer-term storage. To minimize oxidation, you can consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
-
Q: Could tautomerism play a role in the solubility and behavior of this compound?
-
A: Yes, tautomerism is an important consideration for hydroxypyridines. This compound can exist in equilibrium with its tautomeric form, 3-amino-4-pyridone. The ratio of these tautomers can be influenced by the solvent's polarity and pH.[8][9] This equilibrium can affect the molecule's hydrogen bonding capacity, polarity, and crystal packing, all of which can influence its solubility and interactions in biological systems. While the hydroxypyridine form is generally favored in non-polar solvents, the pyridone (or a zwitterionic) form can be more prevalent in polar, protic solvents like water.
-
References
- This compound | Properties, Uses, Safety Data & Supplier in China. (n.d.).
- This compound - ChemBK. (2024, April 9).
- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem. (n.d.).
- This compound - ChemBK. (2024, April 9).
- Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones | Request PDF. (n.d.).
- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state - RSC Publishing. (n.d.).
- Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29).
- 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. (n.d.).
- An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future - Preprints.org. (2024, August 28).
- Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies - Simulations Plus. (n.d.).
- Hydroxypyridine-Pyridone Tautomerism - YouTube. (2010, February 11).
Sources
- 1. 1260678-47-4|this compound hydrate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 5. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Technical Support Center: 3-Amino-4-hydroxypyridine Stability Guide
Welcome to the technical support center for 3-Amino-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, you will find a comprehensive overview of its stability in various solvents and pH conditions, along with practical, field-proven protocols and answers to frequently asked questions.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis.[1] Its stability is a critical parameter that can significantly impact experimental outcomes, from reaction yields to the purity of final products. This guide will equip you with the knowledge to anticipate and manage stability challenges, ensuring the integrity of your research.
The molecule possesses both an amino and a hydroxyl group on the pyridine ring, making it susceptible to degradation under certain conditions.[1][2][3] It is generally stable under normal conditions but can be affected by strong acids, strong bases, and oxidizing agents.[2] Understanding these sensitivities is the first step toward successful experimentation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during the handling and use of this compound.
Q1: My solution of this compound turned yellow/brown. What is happening and is it still usable?
A color change often indicates degradation, likely due to oxidation. The amino and hydroxyl groups on the pyridine ring make the compound susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[2]
-
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound and storing the solution under an inert atmosphere.
-
Solvent Purity: Ensure the solvent is free of peroxides, which can initiate oxidation. Use freshly opened bottles of high-purity solvents.
-
Assess Usability: The usability of a discolored solution depends on the specific application. For sensitive reactions, it is highly recommended to use a fresh, colorless solution. You can assess the purity of the discolored solution by techniques like HPLC to quantify the amount of remaining starting material and identify any major degradation products.
-
Q2: I am seeing poor recovery of my compound after a reaction in an acidic or basic solution. Could this be a stability issue?
Yes, this compound's stability is known to be affected by strong acids and bases.[2]
-
In Acidic Conditions: The amino group can be protonated, which can alter the electron distribution in the pyridine ring and potentially lead to side reactions or degradation.[2]
-
In Basic Conditions: The hydroxyl group can be deprotonated, increasing the electron density of the ring and making it more susceptible to oxidation.[2]
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions are flexible, try to maintain a pH closer to neutral.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize degradation rates.
-
Reaction Time: Optimize the reaction time to maximize product formation while minimizing the degradation of the starting material.
-
Forced Degradation Study: Conduct a small-scale forced degradation study (see Protocol 1) to understand the extent of degradation at your intended pH and temperature.
-
Q3: Which solvents are best for dissolving and storing this compound?
Based on its chemical structure, this compound is soluble in polar protic solvents like water and alcohols.[2][3][4] It has limited solubility in less polar solvents like chloroform and is poorly soluble in non-polar solvents like hexane.[2]
-
Recommended Solvents for General Use:
-
Water
-
Methanol
-
Ethanol
-
-
Solvents to Use with Caution:
-
Aprotic Polar Solvents (e.g., DMSO, DMF): While the compound may be soluble, these solvents can sometimes promote side reactions, especially at elevated temperatures. Always use high-purity, anhydrous grades.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Use with caution, as these can sometimes contain acidic impurities that may affect stability.
-
A summary of solvent suitability is provided in the table below.
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The amino and hydroxyl groups can form hydrogen bonds with these solvents, leading to good solubility.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good solubility is expected due to polarity, but the potential for reactivity should be considered. |
| Non-Polar | Hexane, Toluene | Low | Poor solubility is expected due to the polar nature of the compound.[2] |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Limited solubility and potential for acidic impurities.[2][3][4] |
Q4: How should I store the solid compound and its solutions?
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound:
-
Store in a tightly sealed container.
-
Keep in a cool, dark, and dry place.[1]
-
Consider storage under an inert atmosphere for long-term stability.
-
-
Solutions:
-
Store in a tightly sealed, amber glass vial.
-
Refrigerate when possible, but always check for potential precipitation at lower temperatures.
-
For optimal stability, prepare solutions fresh. If storage is necessary, consider storing under an inert atmosphere.
-
III. Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for assessing the stability of this compound in your specific experimental context.
Protocol 1: Forced Degradation Study to Assess pH and Oxidative Stability
This protocol will help you understand the degradation pathways of this compound under various stress conditions.[5]
Objective: To determine the stability of this compound under hydrolytic (acidic and basic) and oxidative conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a water/methanol mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Control: Mix the stock solution with an equal volume of water.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Protect all samples from light.
-
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Identify and quantify any major degradation products.
-
Causality Behind Experimental Choices:
-
Using 0.1 M HCl and 0.1 M NaOH provides moderately strong acidic and basic conditions to accelerate degradation without being overly aggressive.
-
3% H₂O₂ is a common choice for inducing oxidative degradation.
-
Elevated temperature accelerates the degradation process, allowing for observable changes in a shorter timeframe.
-
A stability-indicating HPLC method is crucial to ensure that the decrease in the parent peak is not due to co-elution with a degradation product.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing.[3][6]
Objective: To evaluate the impact of light exposure on the stability of this compound in solid and solution states.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Transparent and light-protective containers (e.g., clear and amber vials)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container. Prepare a control sample in a light-protective container (e.g., wrapped in aluminum foil).
-
Solution State: Prepare a solution of known concentration in a suitable solvent in a transparent container. Prepare a control sample in a light-protective container.
-
-
Exposure:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
-
Analysis:
-
After exposure, visually inspect the samples for any changes in color or appearance.
-
Analyze the solid and solution samples (both exposed and control) by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the purity and impurity profiles of the exposed samples with the control samples.
-
Calculate the percentage of degradation due to light exposure.
-
Causality Behind Experimental Choices:
-
The ICH Q1B guideline provides a standardized approach to photostability testing, ensuring that the results are comparable and relevant for regulatory purposes.[3][6]
-
Using both solid and solution states provides a comprehensive understanding of photostability, as degradation can differ between phases.
-
The dark control is essential to differentiate between degradation caused by light and any thermal degradation that may occur during the experiment.
Caption: A systematic workflow for the photostability testing of this compound.
IV. Conclusion
The stability of this compound is a key factor for its successful application in research and development. By understanding its sensitivity to pH, solvents, light, and oxidative conditions, and by employing systematic stability studies, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a foundational framework for addressing common stability-related challenges. For further in-depth analysis of thermal stability, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and other thermal events.[7][8][9][10]
V. References
-
This compound | Properties, Uses, Safety Data & Supplier in China. (n.d.). Retrieved from [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
-
Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. (2020). AMB Express, 10(1), 123.
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2014). Journal of Chromatography & Separation Techniques, 5(4).
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(1).
-
Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. (2020). International Journal of Molecular Sciences, 21(21), 8201.
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). Applied and Environmental Microbiology, 85(19), e01121-19.
-
TGA-DSC. (n.d.). Research at Melbourne. Retrieved from [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Retrieved from [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Retrieved from [Link]
-
ASEAN Guideline on Stability Study of Drug Product. (2005). Retrieved from [Link]
-
STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Study on Degradation Behaviour and Impurity Profiling of Drugs and Their Formulation Used in the Treatment of Cardiovascular Dis. (n.d.). Retrieved from [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. researchgate.net [researchgate.net]
- 3. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. azom.com [azom.com]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Purification of 3-Amino-4-hydroxypyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-4-hydroxypyridine. Our focus is on diagnosing and resolving common impurity issues that arise during its synthesis.
Introduction
This compound is a critical building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature[1]. Achieving high purity is paramount, as even trace impurities can compromise subsequent reaction yields, introduce downstream purification challenges, and affect the biological activity of final compounds. This guide is structured as a series of practical questions and answers to address specific issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark brown or reddish solid. What causes this discoloration and how can I fix it?
A1: Discoloration is a common issue and typically points to two main sources of impurities:
-
Oxidation Products: The 3-amino (aniline-like) and 4-hydroxy (phenol-like) groups on the pyridine ring are highly susceptible to air oxidation, especially under basic conditions or in the presence of trace metals. This oxidation leads to the formation of highly colored quinone-like species or polymeric materials[1].
-
Residual Nitro Compounds: The most common synthesis of this compound involves the reduction of a nitropyridine precursor (e.g., 3-nitro-4-hydroxypyridine)[2]. Incomplete reduction can leave behind intensely yellow or reddish nitro-aromatic impurities.
Troubleshooting Strategy:
-
For Oxidation: During work-up and storage, handle the material under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Adding a small amount of a reducing agent like sodium hydrosulfite during the final work-up or recrystallization can sometimes help decolorize the solution by reducing oxidized impurities[3].
-
For Residual Nitro Compounds: Ensure the reduction step goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a fresh portion of the reducing agent. If the impurity persists, it must be removed via purification (see Q4 and Q6).
Q2: I've completed the synthesis, but my NMR analysis shows the presence of the starting material, 4-hydroxypyridine. How can I remove it?
A2: Unreacted 4-hydroxypyridine is a common impurity. Its removal relies on exploiting the differences in physical properties between it and the desired this compound product.
Key Property Differences:
-
Basicity (pKa): The amino group in your product makes it more basic than the starting material. This can be exploited in an acid-base extraction, though it can be complex.
-
Solubility: While both compounds are soluble in polar solvents like water and alcohol, their solubility profiles in mixed solvent systems can differ significantly[2][4]. This makes recrystallization the most effective method.
Recommended Method: Recrystallization Recrystallization is the preferred method for removing unreacted starting material[2][5]. A well-chosen solvent system will dissolve the desired product at high temperatures but have lower solubility upon cooling, while keeping the impurity (4-hydroxypyridine) dissolved in the cold mother liquor. See the detailed protocol in Q4 .
Q3: My TLC plate shows multiple spots after the reduction of 3-nitro-4-hydroxypyridine. What are they and what is the best purification strategy?
A3: Multiple spots on a TLC plate post-reduction indicate a mixture of products and intermediates. Aside from the desired product and unreacted starting material, you may be seeing:
-
Incompletely Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds. These are often unstable and may appear as streaks or colored spots on the TLC plate.
-
Isomeric Byproducts: If the initial nitration of 4-hydroxypyridine was not perfectly regioselective, you might have other amino-hydroxypyridine isomers present.
-
Degradation/Side Products: The reaction conditions may have led to other unwanted compounds[6].
Purification Strategy Decision Flow:
The choice between recrystallization and chromatography depends on the nature and polarity of the impurities.
Caption: Decision tree for selecting a purification method.
Generally, column chromatography is the more powerful technique for separating mixtures of compounds with similar properties, while recrystallization is excellent for removing smaller amounts of impurities with different solubility profiles[5].
Q4: What is a reliable, general-purpose protocol for purifying crude this compound by recrystallization?
A4: Recrystallization is a highly effective technique for purifying solid compounds by removing impurities that are either more soluble or less soluble than the desired product in a particular solvent[5].
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol leverages the high solubility of this compound in hot alcohol and its lower solubility upon cooling, especially with the addition of water as an anti-solvent.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a minimal amount of ethanol and heat. The product should dissolve. If it dissolves too easily at room temperature, ethanol may not be the best choice alone.
-
Dissolution: Transfer the bulk of your crude solid to an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent (in this case, a small amount of cold ethanol or an ethanol/water mixture) to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate spectroscopic method (e.g., NMR). The melting point should be sharp and within the literature range (145-149 °C)[2].
Q5: My recrystallization attempt resulted in a low yield or did not significantly improve purity. What went wrong?
A5: Several factors can lead to a failed recrystallization. The table below outlines common problems and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The wrong solvent was chosen (product is too soluble even when cold). - The solution was cooled too rapidly. | - Boil off some of the solvent to increase concentration. - Choose a different solvent or use a mixed-solvent system (add an "anti-solvent" in which the product is less soluble). - Allow the solution to cool slowly on the benchtop before moving to an ice bath. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Re-heat the solution and add more solvent. - Try a lower-boiling point solvent. |
| Purity Did Not Improve | - The impurity has very similar solubility to the product in the chosen solvent. - The crystals were not washed properly after filtration. - Cooling was too rapid, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent. - Consider using column chromatography instead (see Q6). - Ensure the collected crystals are washed with a small amount of ice-cold solvent. - Allow for slow, controlled cooling. |
Q6: When is column chromatography the right choice, and what is a good starting point for the conditions?
A6: Column chromatography is the method of choice when dealing with complex mixtures or when impurities have very similar solubility profiles to your product, making recrystallization ineffective[6]. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through the column.
Experimental Workflow: Flash Column Chromatography
Caption: General workflow for flash column chromatography.
Starting Conditions for this compound:
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): Due to the polar nature of the amino and hydroxyl groups, a polar eluent system is required. Start with Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH).
-
Suggested Gradient: Begin with 100% DCM, then move to 1% MeOH in DCM, 2% MeOH, 5% MeOH, and so on. A small amount of triethylamine (e.g., 0.5%) can be added to the eluent system to prevent the polar product from "streaking" on the silica gel.
-
-
Monitoring: Use TLC with the same eluent system to visualize the separation and identify the fractions containing your pure product.
References
- Benchchem. (n.d.). This compound | 6320-39-4.
- National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC.
- LookChem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ChemBK. (2024, April 9). This compound.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- ResearchGate. (2019, November 13). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of 3-Amino-4-hydroxypyridine: A Technical Support Guide
Welcome to the technical support center for reactions involving 3-Amino-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of reactions with this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, enabling you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
The regioselectivity of EAS on this compound is a nuanced interplay of several factors: the inherent electronic properties of the pyridine ring, the powerful directing effects of the amino and hydroxyl substituents, and the existence of tautomeric forms.
-
Pyridine Ring Electronics: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which generally deactivates the ring towards electrophilic attack. However, this effect is largely overcome by the presence of the strongly activating amino and hydroxyl groups.[1]
-
Directing Effects of Substituents: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups.[2] The hydroxyl group at the 4-position strongly activates the C3 and C5 positions. The amino group at the C3-position further activates the C2 and C5 positions. The concerted activation of the C5 position by both groups makes it a highly probable site for electrophilic attack.
-
Tautomerism: 4-Hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form.[3][4] In polar solvents, the pyridone tautomer is often favored.[5] Electrophilic substitution is believed to occur on this more electron-rich pyridone tautomer, which can significantly influence the observed regioselectivity.[6]
Q2: I am observing a mixture of isomers during the halogenation of this compound. How can I improve the regioselectivity?
Obtaining a single regioisomer during halogenation can be challenging due to the high activation of the ring at multiple positions. Here are several strategies to enhance regioselectivity:
-
Choice of Halogenating Agent: Milder halogenating agents can exhibit greater selectivity. For bromination, using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can often provide better control.[7]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium and the reactivity of the halogenating agent. Experimenting with a range of solvents, from nonpolar (e.g., CCl₄, dioxane) to polar aprotic (e.g., DMF, acetonitrile), is recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Protecting Group Strategy: This is often the most effective approach. By selectively protecting either the amino or hydroxyl group, you can modulate the directing effects and steer the halogen to the desired position.
Q3: What are the best protecting group strategies for controlling reactions on this compound?
An orthogonal protecting group strategy is crucial for selectively functionalizing this compound. This allows for the deprotection of one group without affecting the other.[8]
-
Protecting the Amino Group: The amino group can be protected with a variety of carbamates, with tert-butyloxycarbonyl (Boc) being a common choice due to its stability and ease of removal under acidic conditions.[9] Acylation of the amino group to form an amide is another effective strategy.[10]
-
Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl, methoxymethyl) or a silyl ether (e.g., TBDMS). The choice of protecting group will depend on the downstream reaction conditions.
-
Orthogonal Strategy Example: You could protect the amino group as a Boc carbamate and the hydroxyl group as a benzyl ether. The benzyl group can be removed by hydrogenolysis, while the Boc group is stable to these conditions and can be removed later with acid.
Troubleshooting Guides
Problem 1: Low Yield in Nitration Reactions
Symptoms: Your nitration of this compound results in a low yield of the desired nitro product, often accompanied by the formation of dark, tarry byproducts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Substrate | The electron-rich this compound is susceptible to oxidation by strong nitrating agents (e.g., concentrated nitric acid). | 1. Use Milder Nitrating Agents: Consider using milder reagents such as tetrabutylammonium nitrate (TBAN) in trifluoroacetic anhydride (TFAA).[11] 2. Protect the Amino Group: Protecting the amino group as an amide reduces its activating effect and susceptibility to oxidation. The activating effect of an -NHCOCH₃ group is less than that of an amino group.[12] 3. Lower the Reaction Temperature: Perform the reaction at 0°C or below to minimize side reactions. |
| Over-Nitration | The highly activated ring can undergo multiple nitrations. | 1. Control Stoichiometry: Use a stoichiometric amount of the nitrating agent. 2. Slow Addition: Add the nitrating agent dropwise to a cooled solution of the substrate. |
| Unfavorable Reaction Medium | The reaction medium can influence the reactivity of both the substrate and the nitrating agent. | Experiment with different solvent systems. For some pyridine nitrations, a biphasic system or the use of an organic co-solvent has been shown to be effective.[13] |
Problem 2: Lack of Regioselectivity in Acylation
Symptoms: Attempted acylation of this compound leads to a mixture of N-acylated, O-acylated, and potentially di-acylated products.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Competitive Nucleophilicity | Both the amino and hydroxyl groups are nucleophilic and can react with acylating agents. | 1. Protect the Hydroxyl Group: The hydroxyl group is generally more acidic and can be deprotonated to form a more nucleophilic alkoxide. Protecting the hydroxyl group as an ether or silyl ether will direct acylation to the amino group. 2. pH Control: In slightly acidic conditions, the more basic amino group will be protonated, reducing its nucleophilicity and favoring O-acylation. Conversely, in basic conditions, the hydroxyl group can be deprotonated, favoring O-acylation. Careful control of pH can thus influence the selectivity. |
| Steric Hindrance | The steric environment around the amino and hydroxyl groups can influence the approach of the acylating agent. | 1. Bulky Acylating Agents: Using a sterically hindered acylating agent may favor reaction at the less hindered site. 2. Protecting Group with Steric Bulk: Introducing a bulky protecting group on either the amino or hydroxyl function can sterically block acylation at that site. |
| Reaction Conditions | The choice of solvent and base can influence the relative nucleophilicity of the two groups. | 1. Solvent: Aprotic solvents are generally preferred for acylation reactions. 2. Base: A non-nucleophilic base (e.g., triethylamine, pyridine) should be used to scavenge the acid byproduct without competing in the acylation. |
Experimental Protocols
Protocol 1: Regioselective N-Boc Protection of this compound
This protocol describes the selective protection of the amino group, which can be a crucial first step in a multi-step synthesis to control regioselectivity in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-amino-4-hydroxypyridine.
Protocol 2: Regioselective Bromination of N-Boc-3-amino-4-hydroxypyridine
This protocol illustrates how a protecting group strategy can be used to direct halogenation. With the amino group protected, the directing effect of the hydroxyl group becomes dominant.
Materials:
-
N-Boc-3-amino-4-hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-amino-4-hydroxypyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0°C.
-
Add NBS (1.05 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting low regioselectivity.
References
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
- Electrophilic aromatic directing groups. (n.d.). Grokipedia.
- Cañibano, V., Justo, D., Rodríguez, F., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175–2179.
- C–H Functionalization of Pyridines. (n.d.). ResearchGate.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2016). ACS Chemical Biology, 11(8), 2135–2143.
- Substituent Effects in Electrophilic Substitutions. (2024). In Chemistry LibreTexts.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. (1971). Journal of the Chemical Society B: Physical Organic, 209-212.
- C–H functionalization of pyridines. (2018). Organic & Biomolecular Chemistry, 16(24), 4421–4447.
- This compound. (n.d.). LookChem.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters, 17(12), 2948–2951.
- Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube.
- Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Eff. (2023). ChemRxiv.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2010). Journal of Organic Chemistry, 75(21), 7427–7430.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467.
- Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (2008). Journal of Physical Chemistry A, 112(16), 3745–3753.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules, 28(2), 794.
- Amino Acid-Protecting Groups. (2011). The Chemical Record, 11(4), 206–229.
- Protecting Group-Free Total Synthesis of (-)-Lannotinidine B. (2010). Journal of the American Chemical Society, 132(48), 17101–17103.
- Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate.
- 4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science, 12(15), 5488–5494.
- Amines. (n.d.). NCERT.
- Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017).
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2022). Journal of the American Chemical Society, 144(3), 1130–1135.
- Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. (2018). International Journal of Electrochemical Science, 13, 6749-6763.
- Total synthesis of human hepcidin through regioselective disulfide-bond formation by using the safety-catch cysteine protecting group 4,4'-dimethylsulfinylbenzhydryl. (2014).
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(6), 269–285.
- Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan. (2010). Propellants, Explosives, Pyrotechnics, 35(5), 453–457.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Total synthesis of human hepcidin through regioselective disulfide-bond formation by using the safety-catch cysteine protecting group 4,4'-dimethylsulfinylbenzhydryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nva.sikt.no [nva.sikt.no]
Technical Support Center: Reaction Monitoring for 3-Amino-4-hydroxypyridine by TLC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for monitoring reactions involving 3-Amino-4-hydroxypyridine using Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common challenges and ensure the integrity of your experimental results.
Section 1: Understanding the Molecule: Key Considerations for TLC
This compound is a bifunctional heterocyclic compound containing both a basic amino group (-NH₂) and a weakly acidic hydroxyl group (-OH) on a pyridine ring. This unique combination of functional groups presents specific challenges and considerations for TLC analysis.
-
High Polarity: The presence of two hydrogen-bonding groups makes this compound a highly polar molecule. Consequently, it will exhibit strong adhesion to the polar silica gel stationary phase, leading to low Rf values in non-polar or moderately polar solvent systems.
-
Tautomerism: Like other hydroxypyridines, this compound can exist in tautomeric equilibrium with its pyridone form (3-amino-4(1H)-pyridinone). This equilibrium can be influenced by the solvent environment, potentially leading to spot broadening or inconsistent Rf values if not properly controlled.
-
Basicity and Acidity: The basic amino group can interact strongly with the acidic silanol groups on the surface of a standard silica TLC plate. This interaction is a primary cause of "streaking," where the spot elongates into a comet-like tail instead of a compact circle, making Rf calculation and spot separation difficult.[1]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when setting up TLC for reactions with this compound.
Q1: My this compound spot isn't moving from the baseline. What should I do?
A1: This is a classic sign that your mobile phase (eluent) is not polar enough to move the highly polar analyte up the plate. You need to increase the polarity of your solvent system. A good starting point for highly polar compounds is a mixture of a relatively non-polar solvent with a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Methanol.
-
Actionable Advice: Start with a 95:5 DCM:MeOH mixture. If the spot still remains at the baseline, incrementally increase the proportion of methanol (e.g., to 90:10, then 85:15). Adding a small percentage (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide can also help by neutralizing the acidic silica and improving spot mobility.
Q2: My spots are streaking badly. How can I get compact, round spots?
A2: Streaking is the most common issue when working with amines on silica gel.[1] It is caused by the strong, and sometimes irreversible, interaction between the basic amine and the acidic silanol groups on the stationary phase.
-
Actionable Advice: The most effective solution is to add a small amount of a competitive base to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your analyte and allowing it to travel up the plate unimpeded, resulting in sharper spots.
-
Ammonium Hydroxide: For very polar systems, using a mixture like Chloroform:Methanol:Ammonium Hydroxide can be effective.[2]
-
Q3: How do I visualize the spots? this compound is colorless.
A3: Since the compound is not colored, you will need a visualization technique. Fortunately, this compound has features that make it visible by several common methods.
-
UV Light (Non-destructive): The pyridine ring is a chromophore that absorbs UV light. If you are using TLC plates impregnated with a fluorescent indicator (usually designated as F₂₅₄), your compound will appear as a dark spot against a glowing green background under a short-wave (254 nm) UV lamp. This should always be your first method as it is non-destructive.[3][4]
-
Staining (Destructive): If UV is not effective or you need more sensitive visualization, you can use a chemical stain. For this molecule, the following are excellent choices:
-
Ninhydrin: This stain reacts with the primary amino group to produce a characteristic purple or pink spot, often upon gentle heating. It is highly sensitive for amines.[1][3]
-
Potassium Permanganate (KMnO₄): This is a general oxidizing stain. Both the amine and the phenol group are susceptible to oxidation, which will result in a yellow-brown spot on a purple background.[5]
-
Ferric Chloride (FeCl₃): This stain is specific for phenols, which will typically produce a blue, green, or purple colored complex. This can be useful to confirm the presence of the hydroxyl group.
-
Q4: I am performing an N-acylation reaction (e.g., with acetic anhydride). Should my product have a higher or lower Rf than the starting material?
A4: In a typical N-acylation, you are converting a primary amine (-NH₂) to an amide (-NHCOR). This transformation generally decreases the polarity of the molecule. The amide is less basic and has one less N-H bond available for hydrogen bonding compared to the primary amine. Therefore, the acylated product will be less polar and should have a higher Rf value than the starting this compound. You will see a new spot appear above your starting material spot on the TLC plate as the reaction progresses.[6][7]
Section 3: Troubleshooting Guide
This section provides solutions to more complex problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are elongated or crescent-shaped. | 1. Overloading: The sample spot is too concentrated. 2. Insoluble Material: The sample contains material not soluble in the eluent. 3. Plate Gouging: The capillary spotter has scraped off the silica layer. | 1. Dilute your sample before spotting. 2. Filter your reaction aliquot through a small plug of cotton or glass wool in a pipette before spotting. 3. Spot the plate gently without applying excessive pressure. |
| Rf values are inconsistent between runs. | 1. Chamber Saturation: The atmosphere in the TLC chamber is not saturated with solvent vapor. 2. Solvent Composition Change: Volatile solvents have evaporated, changing the eluent ratio. 3. Temperature Fluctuation: Significant changes in lab temperature. | 1. Line the inside of your TLC chamber with filter paper, wet it with the eluent, and close the lid for 5-10 minutes before running the plate. 2. Prepare fresh eluent for each run and keep the chamber covered. 3. Run TLCs under consistent temperature conditions. |
| A new spot appears, but it's on the baseline below the starting material. | 1. Highly Polar Product: The reaction has produced a product that is even more polar than the starting material (e.g., hydrolysis of an ester to a carboxylic acid). 2. Salt Formation: The product may have precipitated as a salt which is insoluble in the eluent. | 1. Drastically increase the polarity of your eluent (e.g., switch to a system with more methanol and a base like ammonium hydroxide). 2. Try to work up a small aliquot of the reaction mixture to neutralize any salts before spotting. |
| All spots, including starting material and product, run to the top of the plate (Rf ≈ 1). | Eluent is too polar. The solvent system is too strong and is carrying all components with the solvent front without allowing for interaction with the stationary phase.[8] | Decrease the polarity of the eluent. Reduce the proportion of the most polar solvent (e.g., methanol) or switch to a less polar alternative (e.g., replace methanol with ethanol or isopropanol). |
Logical Workflow for Troubleshooting TLC Issues
The following diagram illustrates a systematic approach to resolving common TLC problems when analyzing this compound.
Caption: Troubleshooting workflow for common TLC issues.
Section 4: Practical Protocols
Protocol 1: Standard Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring the progress of a reaction using this compound as a starting material.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Pencil and ruler
-
Capillary spotters
-
Developing chamber with lid
-
Filter paper
-
Eluent (e.g., 90:10 DCM:MeOH with 1% TEA)
-
Reaction mixture
-
Solution of pure this compound (starting material, SM) in a suitable solvent (e.g., methanol)
Procedure:
-
Prepare the Chamber: Line the developing chamber with a piece of filter paper. Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Close the lid and let the atmosphere saturate for at least 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).
-
Spot the Plate:
-
Using a capillary spotter, touch it to the solution of your starting material and then briefly touch it to the "SM" mark on the origin line. The spot should be small and compact (1-2 mm in diameter).
-
Spot the starting material again on the "Co" mark.
-
Using a clean capillary spotter, take an aliquot of your reaction mixture and spot it on the "Rxn" mark.
-
Spot the reaction mixture directly on top of the starting material spot at the "Co" mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the eluent. Close the lid and allow the solvent to ascend the plate by capillary action.
-
Stop and Mark: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.
-
Visualize: Allow the solvent to fully evaporate from the plate. View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, proceed with a chemical stain (see Protocol 2).
-
Analyze: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (product) indicates the reaction is progressing. The "Co" spot helps to confirm if the spot in the reaction lane is indeed remaining starting material.
Experimental Workflow Diagram
Caption: Step-by-step workflow for TLC reaction monitoring.
Protocol 2: Preparation and Use of Ninhydrin Stain
Materials:
-
Ninhydrin (1.5 g)
-
n-Butanol (100 mL)
-
Acetic acid (3 mL)
-
Shallow dipping dish
-
Heat gun or hot plate
Procedure:
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to the solution. Store in a sealed container in a dark place.[3]
-
Staining: After developing your TLC plate and visualizing it under UV, hold the dry plate with forceps and quickly dip it into the ninhydrin solution, ensuring the entire area where the solvent traveled is coated.
-
Development: Remove the plate and let the excess stain drip off. Gently heat the plate with a heat gun or by placing it on a warm hot plate (approx. 120°C). Primary amines will develop as pink, purple, or reddish-brown spots within a few minutes.
Section 5: References
-
Quora. (2021, September 16). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Bartleby. The Preparation of Acetaminophen (Paracetamol) with Thin Layer Chromatography (Tlc) to Monitor the Reaction. Retrieved from [Link]
-
University of California, Los Angeles. TLC Visualization Methods. Retrieved from [Link]
-
IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
-
ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? Retrieved from [Link]
-
ResearchGate. TLC chromatographic plate with samples 1) p-aminophenol 2) Paracetamolum Ph. Eur. 3) the crude synthesized (synthesis method I) acetaminophen. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
Swarthmore College. Synthesis of Acetaminophen and Analysis of Some Common Analgesics. Retrieved from [Link]
-
National Institutes of Health. (2014). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Retrieved from [Link]
-
CORE. (2013, August 20). Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids. Retrieved from [Link]
-
ResearchGate. (2009). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. Retrieved from [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
-
National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
ResearchGate. (2010). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Retrieved from [Link]
-
Quora. (2019, March 26). What happened when leucine is heated with acetic anhydride in presence of pyridine? Retrieved from [Link]
-
Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]
-
YouTube. (2020, July 30). TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. Retrieved from [Link]
-
Reddit. (2016, November 26). Rf value in TLC of acetic anhydride, aniline, aniline. Retrieved from [Link]
-
Abdelhafid BOUSSOUF University center of Mila. (2025/2026). PW N° 3 : Preparation and Characterization of Acetanilide. Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. quora.com [quora.com]
- 7. The Preparation of Acetaminophen (Paracetamol) with Thin Layer Chromatography (Tlc) to Monitor the Reaction. - 2092 Words | Bartleby [bartleby.com]
- 8. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
Challenges in the scale-up of "3-Amino-4-hydroxypyridine" synthesis
Welcome to the technical support center for the synthesis of 3-Amino-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the challenges encountered during scale-up. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your experiments.
Introduction
This compound is a valuable heterocyclic intermediate in the pharmaceutical and materials science sectors.[1][2] Its synthesis, while achievable in the lab, presents significant hurdles when transitioning to a larger scale. The most prevalent synthetic route involves the nitration of 4-hydroxypyridine to form 4-hydroxy-3-nitropyridine, followed by the reduction of the nitro group. This seemingly straightforward two-step process is fraught with potential complications, including hazardous reaction conditions, formation of stubborn byproducts, and purification difficulties. This guide will deconstruct these challenges and offer practical, evidence-based solutions.
Common Synthetic Pathway and Scale-up Challenges
The dominant pathway for synthesizing this compound is a two-step process starting from 4-hydroxypyridine (also known as 4-pyridone).
Caption: General synthetic route to this compound.
While effective at a small scale, scaling up this process introduces significant challenges related to reaction control, safety, and product purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and scale-up of this compound.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Nitration | ||
| Low yield of 4-hydroxy-3-nitropyridine | 1. Insufficiently strong nitrating conditions: The pyridine ring is electron-deficient and requires forcing conditions for nitration.[3] 2. Formation of dinitro byproducts: Excessive nitrating agent or high temperatures can lead to double nitration.[4] 3. Product degradation: The reaction is highly exothermic, and poor temperature control can lead to decomposition.[5] | 1. Use a well-defined mixed acid system: A mixture of fuming nitric acid and concentrated sulfuric acid is typically required. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[6] 2. Careful control of stoichiometry and temperature: Add the nitrating agent slowly and maintain a consistent internal temperature, ideally below 130°C, to minimize side reactions.[7] 3. Consider alternative nitrating agents: For specialty applications, reagents like dinitrogen pentoxide (N₂O₅) may offer higher yields and selectivity, though they can be more expensive.[8] |
| Runaway reaction during nitration | Highly exothermic nature of the reaction: Nitration reactions can generate significant heat, and if not properly managed, can lead to a dangerous thermal runaway.[9][5][10] | 1. Ensure adequate cooling and agitation: Use a reactor with sufficient cooling capacity and efficient stirring to dissipate heat. 2. Slow, controlled addition of reagents: Add the nitrating agent dropwise to the solution of 4-hydroxypyridine, monitoring the internal temperature closely.[7] 3. Perform a risk assessment: Before scaling up, conduct a thorough hazard evaluation to understand the thermal risks involved.[10] |
| Step 2: Reduction | ||
| Incomplete reduction of the nitro group | 1. Catalyst deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities or become inactive. 2. Insufficient hydrogen pressure or poor mass transfer: In a larger reactor, ensuring efficient contact between the hydrogen gas, the substrate, and the catalyst can be challenging.[11] 3. Formation of side products: Over-reduction or side reactions can consume the starting material. | 1. Use a high-quality catalyst and ensure the starting material is pure. 2. Optimize reaction conditions: Increase hydrogen pressure and improve agitation to enhance mass transfer. Consider using a specialized hydrogenation reactor for large-scale operations.[11] 3. Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[12] |
| Product Purification | ||
| Difficulty in isolating pure this compound | 1. Presence of colored impurities: The crude product is often a dark oil or solid due to the formation of polymeric byproducts.[12] 2. Product is highly soluble in water: This makes extraction from aqueous work-up solutions challenging. 3. Co-precipitation with inorganic salts: During neutralization or work-up, the product can precipitate with salts, making separation difficult. | 1. Use decolorizing agents: Treat the crude product solution with activated carbon to remove colored impurities. 2. Optimize extraction and crystallization: Use a continuous extractor for aqueous solutions.[13] For crystallization, a mixed solvent system (e.g., ethanol/alkane) can improve yield and purity.[14] 3. Consider alternative purification methods: For high-purity requirements, cation-exchange chromatography can be an effective method for separating aminopyridine derivatives.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of 4-hydroxypyridine?
A1: The nitration of aromatic compounds is one of the most hazardous industrial chemical processes.[5] The primary concerns are:
-
Thermal Runaway: The reaction is highly exothermic. Without adequate heat removal, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[9][10]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[10] The reaction can also produce toxic nitrogen oxide (NOx) fumes.[6]
-
Explosive Byproducts: The formation of over-nitrated compounds or the decomposition of the product at high temperatures can lead to explosive mixtures.[9][8]
Q2: Are there greener alternatives to the classical mixed-acid nitration?
A2: Yes, research is ongoing to develop more environmentally friendly nitration methods. Some alternatives include:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites can reduce the amount of acidic waste generated and can sometimes offer better selectivity.[6][8]
-
Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) or metal nitrates on a solid support can be used, though their cost and availability might be a factor for large-scale production.[8]
-
Continuous Flow Nitration: Performing the reaction in a microreactor or continuous flow system allows for better control of temperature and reaction time, improving safety and often yield.[6]
Q3: What are the key parameters to control during the catalytic hydrogenation of 4-hydroxy-3-nitropyridine?
A3: Successful and safe catalytic hydrogenation on a large scale depends on several factors:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice. The catalyst loading should be optimized to ensure a reasonable reaction rate without being excessive, which adds to cost and complicates filtration.
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but requires specialized high-pressure reactors.
-
Temperature: While higher temperatures can speed up the reaction, they can also lead to side reactions or catalyst degradation.
-
Agitation: Efficient stirring is crucial to ensure good mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface.[11]
-
Solvent: The choice of solvent (e.g., methanol, ethanol) can affect the solubility of the substrate and the activity of the catalyst.[12]
Caption: Key parameters influencing catalytic hydrogenation.
Q4: My final product of this compound is always off-color. How can I improve its appearance?
A4: Discoloration is a common issue, often due to aerial oxidation of the amino group or the presence of residual impurities from the nitration step. Here are some strategies:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Decolorization: As mentioned in the troubleshooting guide, treating a solution of the crude product with activated carbon can effectively remove colored impurities.[14]
-
Recrystallization: A carefully chosen solvent or solvent mixture for recrystallization can significantly improve the purity and color of the final product. A common method involves dissolving the crude product in a minimal amount of a hot solvent like ethanol and then adding a less polar solvent like a hexane to induce crystallization.[14]
Q5: Are there alternative synthetic routes to this compound that avoid nitration?
A5: While the nitration-reduction pathway is the most common, other routes have been explored, though they may not be as economically viable on a large scale. One potential alternative could involve a Buchwald-Hartwig amination reaction.[16][17] This palladium-catalyzed cross-coupling reaction could theoretically form the C-N bond by reacting a protected 3-bromo-4-hydroxypyridine with an ammonia equivalent. However, the cost of the palladium catalyst and specialized ligands can be a significant drawback for industrial-scale synthesis.[17]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitropyridine (Lab Scale)
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.[7] Allow the mixture to cool to room temperature.
-
Reaction: To a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 9.5 g of 4-hydroxypyridine. Heat the flask to 60°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the 4-hydroxypyridine over 30 minutes, ensuring the internal temperature does not exceed 130°C.[7]
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a beaker.
-
Neutralization: Slowly and carefully add a saturated solution of sodium carbonate to the acidic mixture until the pH reaches 7-8. Be cautious as this will cause significant foaming. A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration. The crude product will contain inorganic salts.
Protocol 2: Synthesis of this compound (Lab Scale)
-
Preparation: In a hydrogenation flask, dissolve 2.8 g of 4-hydroxy-3-nitropyridine in 150 mL of methanol.[12]
-
Catalyst Addition: Carefully add 280 mg of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this three times). Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[12]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound, which may be a dark oily liquid or solid.[12] Further purification by recrystallization or chromatography may be necessary.
References
- Nitration reaction safety - YouTube. (2024).
- This compound | 6320-39-4 - Benchchem. (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry, 232(1), 65-8.
- Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society.
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF. (2025).
- 3-Amino-4-pyridinol | 6320-39-4 - ChemicalBook. (2025).
- The explosive power of nitration | Opinion. (2021). Chemistry World.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
- This compound | Properties, Uses, Safety Data & Supplier in China. (n.d.).
- CHAPTER 12: Nitration Reactions. (2022). Royal Society of Chemistry.
- What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Double nitration of 4‐hydroxypyridine 1. | Download Scientific Diagram. (n.d.).
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
- 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
- New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. (n.d.). Institutional Repository FHNW (IRF).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. The explosive power of nitration | Opinion | Chemistry World [chemistryworld.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. irf.fhnw.ch [irf.fhnw.ch]
- 12. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Handling Air- and Moisture-Sensitive Reactions with 3-Amino-4-hydroxypyridine
Welcome to the dedicated technical support guide for handling 3-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive reagent. Given its propensity for oxidation and reaction with atmospheric moisture, successful experimentation hinges on meticulous technique.[1][2] This guide provides in-depth, field-proven insights and troubleshooting solutions to ensure the integrity and success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: Why is this compound considered air- and moisture-sensitive?
A1: The chemical structure of this compound contains both an amino group (-NH2) and a hydroxyl group (-OH) on the pyridine ring.[1] These electron-donating groups increase the electron density of the ring, making the molecule susceptible to oxidation by atmospheric oxygen.[1] This oxidation can lead to the formation of colored impurities and degradation of the material. The compound is also noted to be "Sensitive to air".[2] Furthermore, like many amines, it can react with moisture and carbon dioxide from the air. Proper storage in an inert atmosphere is crucial to maintain its stability.[2]
Q2: What are the visible signs of degradation for this compound?
A2: Fresh, pure this compound is typically a white to light-yellow or tan crystalline solid.[1][2] The primary visible sign of degradation due to air exposure is a change in color. The solid may darken over time, turning yellow, brown, or even darker, which indicates oxidation has occurred. If you observe significant discoloration, the purity of the reagent may be compromised, potentially affecting your experimental outcomes.
Q3: How should I properly store this compound?
A3: To ensure the longevity and purity of this compound, it must be stored under an inert atmosphere, such as argon or nitrogen.[2] The container should be kept tightly closed in a dark, dry place.[2] For long-term storage, keeping the reagent in a desiccator at room temperature is recommended.[2] This minimizes exposure to air, moisture, and light, all of which can contribute to degradation.
Q4: Can I handle this reagent on the open bench?
A4: It is strongly advised to minimize the exposure of this compound to the open atmosphere. While quick transfers like weighing can be done rapidly on the bench, any prolonged manipulation should be performed under an inert atmosphere. For setting up reactions, especially those sensitive to air or moisture, using a glovebox or standard air-free techniques with a Schlenk line is essential for achieving reliable and reproducible results.[3]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered during reactions involving this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a coupling or substitution reaction. | 1. Degradation of this compound starting material. 2. Inadequate exclusion of air/moisture from the reaction.[3] 3. Catalyst poisoning from oxidized impurities. | 1. Visually inspect the starting material for discoloration. If it appears dark, consider purifying it or using a fresh batch. 2. Ensure all glassware is rigorously oven- or flame-dried.[4] Use properly degassed solvents and set up the reaction using a Schlenk line or in a glovebox.[3][5] 3. Use a fresh, high-purity batch of the reagent. |
| Reaction mixture darkens significantly upon heating. | 1. Rapid oxidation of the this compound at elevated temperatures. 2. Thermal decomposition. 3. Reaction with trace impurities in the solvent or other reagents. | 1. Thoroughly degas all solvents and reagents before the reaction. Sparging with nitrogen or argon for an extended period is recommended.[3] 2. Ensure the reaction temperature does not exceed the known stability limits of the compound. 3. Use high-purity, anhydrous solvents. |
| Inconsistent results between different experiments. | 1. Variable purity of the this compound batch. 2. Inconsistent air-free technique during reaction setup. 3. Contamination from improperly cleaned glassware. | 1. Qualify new batches of the reagent by melting point or another analytical technique before use. 2. Adhere strictly to established protocols for inert atmosphere techniques for every reaction.[6] 3. Ensure all glassware is meticulously cleaned and dried before use. |
| Formation of multiple, difficult-to-separate side products. | 1. Side reactions caused by oxidation products. 2. The amino and hydroxyl groups have competing reactivity under certain conditions. | 1. Improve the inert atmosphere technique to rigorously exclude oxygen. 2. Consider using a protecting group strategy for either the amine or the hydroxyl function if it is not the desired reactive site. |
Workflow for Setting Up an Air-Sensitive Reaction
The following diagram outlines the critical workflow for setting up a reaction using this compound under inert conditions using a Schlenk line. This systematic approach is crucial for reproducibility.[5][7]
Caption: Workflow for inert atmosphere reaction setup using a Schlenk line.
Section 3: Key Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol provides a step-by-step guide for setting up a reaction involving this compound, a common procedure for handling air-sensitive reagents.[3][7]
Materials:
-
Schlenk flask and other required glassware
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line with a dual manifold for vacuum and inert gas (Argon or Nitrogen)[5]
-
Gas-tight syringes and needles for liquid transfers
-
Cannula for solvent transfers
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed water. This is typically achieved by placing it in an oven at >120°C for several hours or by flame-drying under vacuum.[3][4]
-
Assembly: Assemble the hot glassware (e.g., Schlenk flask with stir bar) and seal the joints with a suitable grease and secure with clips. Cap the openings with rubber septa while the glass is still warm and allow it to cool under a positive pressure of inert gas.
-
Inerting the Flask (Purge-and-Refill): Connect the sidearm of the Schlenk flask to the Schlenk line. Carefully evacuate the flask under vacuum, then backfill with the inert gas. This vacuum-inert gas cycle should be repeated at least three times to ensure the complete removal of atmospheric gases.[3]
-
Addition of Solids: Add the this compound and other solid reagents to the flask. This should be done quickly and, if possible, under a counterflow of inert gas to minimize air exposure.
-
Addition of Solvents and Liquid Reagents: Use anhydrous, degassed solvents. Solvents can be degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the liquid for an extended period.[3] Transfer the solvent into the reaction flask using a cannula or a gas-tight syringe.[8] Liquid reagents should also be added via syringe through the septum.
-
Running the Reaction: Once all reagents are added, the reaction can be stirred and heated as required. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.
Troubleshooting Logic for Failed Reactions
When a reaction does not proceed as expected, a systematic approach to troubleshooting is essential. The following decision tree can help guide the process.
Caption: A decision tree for troubleshooting air-sensitive reactions.
References
- Vertex AI Search. This compound | Properties, Uses, Safety Data & Supplier in China.
- ChemBK. This compound - ChemBK. (2024-04-09).
- Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022-05-06).
- Sigma-Aldrich. the-schlenk-line-survival-guide.pdf.
- YouTube. Inert Atmosphere. (2022-02-01).
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07).
- Chemistry LibreTexts. Guides. (2024-10-15).
- Wikipedia. Air-free technique.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar "3-Amino-4-hydroxypyridine" Derivatives
Welcome to the technical support center for the purification of polar 3-Amino-4-hydroxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, functionalized heterocyclic compounds. The inherent basicity of the amino group, the acidity of the hydroxyl group, and the overall polarity of the pyridine scaffold demand specialized approaches that often fall outside the realm of standard chromatographic or crystallization protocols.[1][2]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound derivatives.
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The principal difficulties arise from their physicochemical properties:
-
High Polarity: These compounds are often highly soluble in polar solvents like water and methanol, making extraction and standard normal-phase chromatography challenging. In reversed-phase (RP) chromatography, they may exhibit poor retention, eluting near the solvent front.[3][4]
-
Amphoteric Nature: The presence of a basic amino group and an acidic hydroxyl group means the compound's charge state is highly dependent on pH. This can lead to strong interactions with stationary phases.
-
Silica Gel Interaction: The basic amino group can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing, irreversible adsorption, or even on-column degradation.[5][6]
-
Hygroscopicity: Like many polar pyridines, these derivatives can be hygroscopic, readily absorbing atmospheric moisture, which can complicate analysis and handling.[7]
Q2: My compound streaks badly on a standard silica gel TLC plate, even with high concentrations of methanol in dichloromethane. What does this indicate and what should I do?
A2: Severe streaking or tailing on silica TLC plates is a classic indicator of strong, undesirable interactions between your basic analyte and the acidic silica surface.[6] To address this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system. This competitively binds to the active silanol sites, reducing their interaction with your compound.[4]
-
Use Alternative Plates: Test your separation on different stationary phases, such as alumina (neutral or basic) or bonded phases like amino- or cyano-functionalized plates.[8]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds and can be scouted using silica TLC plates with a high organic/low aqueous mobile phase (e.g., acetonitrile/water).[9][10][11]
Q3: Is recrystallization a viable purification method for these compounds?
A3: Recrystallization can be an effective and scalable purification technique, provided a suitable solvent system can be identified.[12] The challenge often lies in their high solubility in common polar solvents and poor solubility in nonpolar ones.
-
Effective Solvents: Mixtures of solvents are often required. Good candidates include ethanol/water, methanol/ethyl acetate, or isopropanol/heptane systems.
-
Troubleshooting: If your compound "oils out" instead of crystallizing, it indicates the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution, cooling more slowly, or adding an anti-solvent gradually at an elevated temperature.[13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems, grounded in chemical principles.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My this compound derivative elutes in the void volume on my C18 column, regardless of the methanol/water gradient. How can I achieve retention and separation?
Causality: The high polarity of your analyte makes it far more soluble in the polar mobile phase than the nonpolar C18 stationary phase, preventing the partitioning necessary for retention.[4]
Solutions:
-
Employ Ion-Pairing Chromatography: This is often the most effective solution. Adding an ion-pairing reagent to the mobile phase forms a neutral, hydrophobic ion pair with your charged analyte, significantly enhancing its retention on the RP column.[14][15]
-
For Basic Amines (at low pH): Use an anionic ion-pairing agent like sodium heptanesulfonate.[16] The protonated amine on your molecule pairs with the sulfonate anion.
-
-
Utilize HILIC: HILIC is designed specifically for polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[3][9][10] Water acts as the strong eluting solvent.[10]
-
Switch to a Polar-Embedded Column: Use a reversed-phase column with a polar group embedded within the alkyl chain (e.g., an amide or carbamate). These columns offer alternative selectivity and are more stable in highly aqueous mobile phases, which are necessary for eluting very polar compounds.[4]
Caption: Decision workflow for purifying polar aminopyridine derivatives.
Issue 2: Severe Peak Tailing in Preparative Flash Chromatography on Silica Gel
Q: I added triethylamine to my mobile phase, but my compound still shows significant tailing on my silica flash column, resulting in impure fractions. What else can I do?
Causality: While basic additives help, residual silanol interactions can still be problematic, especially with highly functionalized compounds. The issue can be exacerbated by poor column packing, sample loading technique, or an inappropriate solvent system.[5][17]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a higher concentration of the basic modifier (e.g., 5% TEA in your starting eluent) to thoroughly neutralize the acidic sites. Then, re-equilibrate with your starting mobile phase before loading the sample.[4]
-
Optimize Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel or celite. After drying, load this solid sample onto the top of your column. This "dry loading" technique prevents the strong solvent from disrupting the initial separation bands.
-
Switch to an Alternative Stationary Phase:
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[19] It offers fast, efficient separations with the advantage of easy solvent removal.[20][21][22]
| Stationary Phase | Primary Interaction Mechanism | Ideal For | Common Issues |
| Standard Silica Gel | Adsorption (Polar) | Neutral to weakly basic compounds. | Strong tailing with basic amines due to acidic silanols.[5] |
| Amine-Functionalized Silica | H-Bonding, Weak Ion Exchange | Highly polar, water-soluble compounds (HILIC mode).[18] | Can have strong retention for acidic compounds. |
| Reversed-Phase (C18, C8) | Hydrophobic (Partitioning) | Nonpolar to moderately polar compounds. | Poor retention for highly polar analytes.[3] |
| Alumina (Neutral/Basic) | Adsorption (Polar) | Basic and neutral compounds. | Can be sensitive to water content; may catalyze reactions. |
| HILIC (Diol, Amide) | Partitioning, H-Bonding | Very polar, hydrophilic compounds.[9][11] | Retention mechanisms can be complex and harder to predict.[9] |
Part 3: Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Aminopyridine Derivative
This protocol outlines a systematic approach to developing a HILIC separation method.
-
Column Selection: Begin with a bare silica or an amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3.5).
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% A (5% B) and run a linear gradient to 50% A (50% B) over 10-15 minutes.
-
Equilibration: Ensure the column is equilibrated with the starting conditions for at least 10 column volumes before the first injection.
-
-
Optimization:
-
Retention: If retention is too low, increase the initial concentration of acetonitrile (Mobile Phase A). If it's too high, start with a higher percentage of the aqueous component (Mobile Phase B).
-
Selectivity: Adjusting the buffer concentration or pH can alter the ionization state of both the analyte and the stationary phase silanols, thereby changing selectivity.[9]
-
Caption: Systematic workflow for developing a HILIC purification method.
References
- How Good is SFC for Polar Analytes? | Chromatography Today. URL: https://www.chromatographytoday.com/news/sfc-instrumentation/38/breaking-news/how-good-is-sfc-for-polar-analytes/31153
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. URL: https://element-labsolutions.
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC - Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2014/polar-basic-drugs-in-environmental-samples-improved-analysis-using-a-new-high-efficiency-uplc-column-for-hilic.html
- Why HILIC is what your polar compounds need for purification - Buchi.com. URL: https://www.buchi.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. URL: https://www.waters.
- Supercritical fluid chromatography - Wikipedia. URL: https://en.wikipedia.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201663/
- Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR) - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31414691/
- Overcoming challenges in the purification of pyridine compounds - Benchchem. URL: https://www.benchchem.
- What can I use to purify polar reaction mixtures? - Biotage. URL: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures
- Basic Principles for Purification Using Supercritical Fluid Chromatography. URL: https://www.waters.
- Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum. URL: https://pubmed.ncbi.nlm.nih.gov/7059781/
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. URL: https://www.sas.rochester.
- A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8003556/
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. URL: https://www.sas.rochester.edu/chm/resource/how-to/tip-tricks/tlc.html
- This compound | 6320-39-4 - Benchchem. URL: https://www.benchchem.com/product/b47283
- Tips and Tricks of HPLC System Troubleshooting - Agilent. URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. URL: https://www.benchchem.
- HPLC Troubleshooting Guide. URL: https://www.registech.com/images/Chrom%20Lit/Posters/HPLC%20Troubleshooting%20Guide.pdf
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. URL: https://patents.google.
- Purification of strong polar and basic compounds : r/Chempros - Reddit. URL: https://www.reddit.com/r/Chempros/comments/105t0b1/purification_of_strong_polar_and_basic_compounds/
- Ion pair chromatography reagents. URL: https://www.itwreagents.com/uploads/20180118/A805_IP-013EN.pdf
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00539
- This compound - ChemBK. URL: https://www.chembk.com/en/chem/3-Amino-4-hydroxypyridine
- This compound AldrichCPR | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640192
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. URL: https://www.biotage.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. URL: https://www.chromatographyonline.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. URL: https://www.technologynetworks.
- 3-aminopyridine - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0045
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004118/
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion
- 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. URL: https://eurekamag.com/research/007/310/007310344.php
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. URL: https://www.benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. itwreagents.com [itwreagents.com]
- 15. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 16. Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. biotage.com [biotage.com]
- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-4-hydroxypyridine and 4-Amino-3-hydroxypyridine for Drug Development Professionals
In the landscape of pharmaceutical development, the subtle art of molecular design often hinges on the strategic placement of functional groups. The aminohydroxypyridine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for constructing a diverse array of therapeutic agents, including antibacterial, antiviral, and anti-cancer drugs.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two critical isomers: 3-Amino-4-hydroxypyridine and 4-Amino-3-hydroxypyridine. Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists aiming to optimize synthetic routes and tailor molecular properties for specific biological targets.
This guide will delve into the electronic and steric factors governing the reactivity of these isomers, with a focus on key transformations relevant to drug discovery, including acylation, alkylation, and electrophilic aromatic substitution. While direct comparative kinetic studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize established principles of organic chemistry and draw upon data from analogous systems to provide a robust predictive framework for their reactivity.
At a Glance: Key Physicochemical Properties
A foundational understanding of the intrinsic properties of each isomer is crucial before exploring their reactivity. The predicted pKa values and known physical characteristics are summarized below.
| Property | This compound | 4-Amino-3-hydroxypyridine |
| CAS Number | 6320-39-4[3] | 52334-53-9[4][5] |
| Molecular Formula | C₅H₆N₂O[3] | C₅H₆N₂O[5] |
| Molecular Weight | 110.11 g/mol [3] | 110.11 g/mol [5] |
| Appearance | White to light yellow crystalline powder[6] | White to light brown solid[7] |
| Melting Point | 220-225 °C[6] | 222-223 °C[7] |
| Predicted pKa | 5.04 ± 0.18[8] | 10.78 ± 0.12[7] |
The significant difference in the predicted pKa values suggests a considerable variance in the basicity of the two molecules, which will have profound implications for their reactivity, particularly in acid- or base-mediated reactions.
Tautomerism: A Key Determinant of Reactivity
Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is a critical factor influencing their reactivity, as the electronic properties and accessibility of the heteroatoms differ significantly between the tautomers.
Caption: Tautomeric equilibria of the two isomers.
For 4-hydroxypyridines, the pyridone tautomer is generally favored due to amide resonance stabilization. Conversely, 3-hydroxypyridines tend to exist predominantly in the hydroxy form, as the pyridone tautomer disrupts the aromaticity to a greater extent. This fundamental difference in the predominant tautomeric form will significantly influence the site of electrophilic attack and the outcome of acylation and alkylation reactions.
Comparative Reactivity Analysis
Acylation: A Tale of Two Nucleophiles
Acylation is a fundamental transformation in drug development, often employed to introduce amide or ester functionalities. In aminohydroxypyridines, both the amino and hydroxyl groups are potential sites for acylation. The regioselectivity of this reaction is governed by a delicate interplay of nucleophilicity, steric hindrance, and reaction conditions.
This compound:
-
Predicted Predominant Site of Acylation: The amino group is generally more nucleophilic than the hydroxyl group, suggesting that N-acylation will be the kinetically favored pathway under neutral or slightly basic conditions.
-
Rationale: The electron-donating amino group at the 3-position enhances the electron density of the pyridine ring, but the direct nucleophilic attack of the amino group is expected to be the primary reaction pathway. The 4-hydroxyl group's nucleophilicity is somewhat diminished due to the predominance of the pyridone tautomer.
4-Amino-3-hydroxypyridine:
-
Predicted Predominant Site of Acylation: In this isomer, the 3-hydroxyl group is expected to be more readily acylated, leading to O-acylation as the major product, especially under conditions that favor the hydroxy tautomer.
-
Rationale: The 3-hydroxyl group is inherently more nucleophilic than the 4-amino group in the pyridine ring. The amino group at the 4-position is para to the ring nitrogen, and its lone pair is significantly delocalized into the ring, reducing its nucleophilicity compared to the 3-amino group in the other isomer.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve the aminohydroxypyridine isomer (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool to 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the acylation of aminohydroxypyridines.
Alkylation: Navigating N- vs. O-Substitution
Similar to acylation, alkylation can occur at either the nitrogen of the amino group or the oxygen of the hydroxyl group. The outcome is often dictated by the Hard and Soft Acids and Bases (HSAB) principle and whether the reaction is under kinetic or thermodynamic control.
This compound:
-
Predicted Outcome: Alkylation is likely to favor the N-alkylated product under kinetically controlled conditions (lower temperatures, strong alkylating agents). The nitrogen of the amino group is a softer nucleophile than the oxygen of the pyridone, favoring reaction with softer electrophiles (e.g., alkyl halides).
4-Amino-3-hydroxypyridine:
-
Predicted Outcome: O-alkylation is expected to be the more probable outcome. The oxygen of the 3-hydroxyl group is a harder nucleophile and will preferentially react with harder electrophiles. Under thermodynamic control (higher temperatures, weaker alkylating agents), the more stable O-alkylated product is likely to be favored.
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: To a solution of the aminohydroxypyridine isomer (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add the alkyl halide (1.1 equivalents) and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product via column chromatography.
Electrophilic Aromatic Substitution: The Directing Influence of Substituents
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like amino and hydroxyl moieties can facilitate this reaction. The regioselectivity is determined by the combined directing effects of the substituents.
This compound:
-
Predicted Site of Substitution: Both the amino and hydroxyl groups are ortho-, para-directing. In this isomer, the positions ortho and para to the powerful activating amino group are C2, C4 (occupied by the hydroxyl), and C6. The hydroxyl group at C4 directs to C3 (occupied by the amino) and C5. The combined effect strongly activates the C5 position for electrophilic attack. The C2 position is also activated but may be sterically hindered.
4-Amino-3-hydroxypyridine:
-
Predicted Site of Substitution: The 4-amino group strongly activates the C3 (occupied) and C5 positions. The 3-hydroxyl group activates the C2 and C4 (occupied) positions. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is activated by the amino group and less sterically hindered than the C2 position.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Conclusion and Future Perspectives
The reactivity of this compound and 4-Amino-3-hydroxypyridine is a study in the subtleties of electronic and steric effects on a heterocyclic scaffold. While both are invaluable building blocks in medicinal chemistry, their reactivity profiles are distinct. This compound is predicted to favor N-acylation and N-alkylation, with electrophilic substitution directed to the C5 position. In contrast, 4-Amino-3-hydroxypyridine is expected to preferentially undergo O-acylation and O-alkylation, with electrophilic attack also favored at the C5 position.
These predictions, grounded in fundamental principles of organic chemistry, provide a valuable framework for synthetic planning. However, it is imperative for the scientific community to conduct and publish direct comparative experimental studies to quantify these reactivity differences. Such data would be invaluable for the rational design of novel therapeutics based on the versatile aminohydroxypyridine core.
References
- Vertex AI Search.
- ChemBK. This compound. Published April 9, 2024.
- Benchchem. This compound | 6320-39-4.
- ResearchGate. Recent developments on 3-hydroxy-4-pyridinones with respect to their clinical applications: Mono and combined ligand approaches. Published August 5, 2025.
- ChemicalBook. 4-AMINO-3-HYDROXY PYRIDINE CAS#: 52334-53-9.
- Supramolecular stabilization of metastable tautomers in solution and the solid state. Angewandte Chemie International Edition. Published December 22, 2014.
- ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
- ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Published August 9, 2025.
- Chem-Impex. This compound.
- Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
- Vertex AI Search.
- ResearchGate. Pyridine as removable directing group. Effect of the substitution..
- PubMed Central.
- Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Published February 5, 2020.
- Filo. Question 4 Why does aromatic electrophilic substitution on carbons in pyr... Published September 28, 2025.
- Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- Wikipedia. Pyridine.
- Chemistry LibreTexts. 4.
- Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Published November 9, 2017.
- YouTube.
- YouTube. EAS Reactions with Pyridine. Published April 16, 2020.
- MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Published July 5, 2021.
- ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- WuXi Biology. How about Tautomers?.
- MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters.
- ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry. Published May 16, 2018.
- ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF. Published August 7, 2025.
- ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Published August 6, 2025.
- Chemistry Stack Exchange. Activating effects of amino and hydroxyl groups in different pH. Published December 27, 2015.
- PubMed. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
- National Institutes of Health. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents.
- Sigma-Aldrich. This compound AldrichCPR.
- Chair of Analytical Chemistry. pKa values bases.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.
- Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Published April 7, 2022.
- ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Published August 9, 2025.
- National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- ResearchGate.
- PubMed Central. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Published April 4, 2023.
- ChemicalBook. 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9. Published July 24, 2025.
- ChemicalBook. 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9.
Sources
- 1. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9 [chemicalbook.com]
- 5. 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9 [amp.chemicalbook.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 7. 4-AMINO-3-HYDROXY PYRIDINE CAS#: 52334-53-9 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
A Comparative Guide to the Validation of 3-Amino-4-hydroxypyridine Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Amino-4-hydroxypyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, grounding the protocol in the principles of analytical quality by design and adherence to international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a polar heterocyclic compound, appearing as a white to yellow crystalline solid soluble in aqueous and alcoholic solutions.[1][2] Its molecular structure, featuring both a basic amino group and an acidic hydroxyl function, makes it a versatile building block but also presents unique challenges for chromatographic analysis.[2] The accurate quantification of its purity and the identification of potential process-related impurities—such as unreacted starting materials (e.g., 3-hydroxypyridine) or synthesis by-products—is a non-negotiable aspect of quality control.[3][4]
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, to create a self-validating system of analysis.[7][8]
Part I: HPLC Method Development: A Strategy for Polar Compounds
The successful separation of this compound requires a nuanced approach that accounts for its high polarity. Standard C18 reversed-phase columns can suffer from poor retention for such hydrophilic compounds, especially when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" and result in irreproducible retention times.[9][10]
Causality Behind Experimental Choices: Column and Mobile Phase Selection
Our strategy is to develop a method that provides robust retention, excellent peak shape, and effective separation from potential impurities.
Column Selection Logic: The choice of stationary phase is the most critical parameter for achieving the desired selectivity.
Caption: Logical workflow for HPLC column selection.
For this compound, a polar-endcapped or aqueous-stable C18 column is the superior choice. These columns are specifically engineered to prevent phase collapse in highly aqueous mobile phases, ensuring stable retention.[9] Furthermore, they offer a different selectivity for polar compounds compared to standard C18 phases.
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity and UV transparency.
-
pH Control: The ionization state of this compound is pH-dependent. A buffered mobile phase is essential for consistent retention times and peak shapes. A buffer with a pH at least one unit away from the analyte's pKa values is recommended.[11] A phosphate or formate buffer at a pH of approximately 3.0 will ensure the amino group is protonated, promoting interaction with the stationary phase and yielding sharp, symmetrical peaks.
-
Additive: A small concentration (e.g., 0.1%) of an acid like formic acid in the mobile phase helps to suppress the interaction of free silanol groups on the silica backbone with the basic analyte, thereby improving peak symmetry.[3]
Recommended Experimental Protocol: Purity Determination
This protocol outlines a robust isocratic RP-HPLC method for the purity determination of this compound.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, PDA/UV Detector | Standard configuration for pharmaceutical analysis. |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm | Provides robust retention for polar analytes and high efficiency. |
| Mobile Phase | 0.02 M Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) | Highly aqueous mobile phase for good retention; buffer controls ionization. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase | Ensures peak shape is not distorted by the injection solvent. |
| Standard Conc. | 0.5 mg/mL | Typical concentration for an assay and purity determination. |
| Sample Conc. | 0.5 mg/mL | Same as standard to ensure response is within the calibrated range. |
Part II: Method Validation Protocol: An ICH Q2(R1) Framework
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][12] The following protocols are based on the ICH Q2(R1) guideline.[7][8]
Caption: High-level workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Protocol:
-
Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound.
-
Analyze a sample spiked with known potential impurities (e.g., 3-hydroxypyridine).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions to ensure the main peak is resolved from all degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Resolution between the analyte and the closest eluting impurity or degradant should be > 2.0. Peak purity analysis (using a PDA detector) should pass.
Linearity
Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[13]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Concentration (% of Nominal) | Mean Peak Area (n=3) |
| 50% (0.25 mg/mL) | 510,250 |
| 80% (0.40 mg/mL) | 815,600 |
| 100% (0.50 mg/mL) | 1,021,500 |
| 120% (0.60 mg/mL) | 1,225,100 |
| 150% (0.75 mg/mL) | 1,533,000 |
| Result | r² = 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][13]
-
Protocol:
-
Prepare a placebo (if applicable) or a sample solution of known concentration.
-
Spike the sample at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of this compound standard.
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.400 | 0.398 | 99.5% |
| 100% | 0.500 | 0.503 | 100.6% |
| 120% | 0.600 | 0.595 | 99.2% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[5][7]
-
Protocol (Repeatability):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare six samples at this concentration and inject them.
-
-
Acceptance Criteria: The %RSD for the six replicate injections should be ≤ 10.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol:
-
Analyze a sample while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. The change in the final calculated purity should not be significant.
Part III: Comparative Analysis with Alternative Methods
While HPLC is the gold standard, other techniques can serve as orthogonal or screening methods.[3]
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, sensitivity, and specificity; easily validated for quantitative analysis.[3] | Higher cost, requires more complex instrumentation and expertise. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase.[3] | Simple, rapid, and cost-effective for screening multiple samples simultaneously.[3] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[3] |
| UV-Vis Spectrophotometry | Measures light absorption at a specific wavelength.[3] | Very fast and simple; good for a quick concentration check of a known pure substance. | Non-specific; cannot separate the analyte from impurities that absorb at the same wavelength. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard. | Primary analytical method; does not require an identical reference standard of the analyte; provides structural information. | Lower sensitivity than HPLC; requires expensive instrumentation and specialized expertise. |
Conclusion
The validation of an HPLC method for the purity of this compound is a systematic process that underpins the quality and safety of pharmaceutical products. By grounding the method development in the physicochemical properties of the analyte and rigorously validating its performance against ICH guidelines, a trustworthy and reliable analytical system is established. The proposed polar-endcapped C18 RP-HPLC method provides a robust and scientifically sound approach for the routine quality control of this important pharmaceutical intermediate, ensuring that it meets the stringent purity requirements of the industry.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: https://sielc.com/hplc-method-for-analysis-of-pyridine-on-primesep-100-column/
- Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: https://www.pharmtech.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
- ChemBK. This compound. Available at: https://www.chembk.com/en/chem/3-Amino-4-hydroxypyridine
- LookChem. This compound | Properties, Uses, Safety Data & Supplier in China. Available at: https://www.lookchem.com/product/3-amino-4-hydroxypyridine-6320-39-4/
- Pharmaguideline. Steps for HPLC Method Validation. Available at: https://www.pharmaguideline.
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: https://www.researchgate.net/publication/356345997_ANALYTICAL_METHOD_VALIDATION_OF_COMPENDIAL_HPLC_METHOD_FOR_PHARMACEUTICALS_AS_PER_RECENT_USP_AND_ICH_GUIDELINES
- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Available at: https://www.benchchem.
- SIELC Technologies. Pyridine. Available at: https://sielc.com/compound-pyridine.html
- Benchchem. This compound | 6320-39-4. Available at: https://www.benchchem.com/product/b151607
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- PubChem. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/233392
- Sigma-Aldrich. Developing HPLC Methods. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/hplc-method-development
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: https://actascientific.com/ASPS/pdf/ASPS-03-0248.pdf
- Sigma-Aldrich. This compound AldrichCPR. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023247
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: https://www.jones-chrom.com/images/posters/posters/HPLC_2001_1.pdf
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at: https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AN-107-HPLC-Polar-Compounds-AN70588-EN.pdf
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. actascientific.com [actascientific.com]
A Comparative Spectroscopic Guide to 3-Amino-4-hydroxypyridine and Its Precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 3-Amino-4-hydroxypyridine, and its common precursors, 4-Hydroxy-3-nitropyridine and 3-Hydroxypyridine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the structural transformations from precursor to final product through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] The purity and structural integrity of this compound are paramount for its successful application in drug discovery and development. Spectroscopic techniques are indispensable tools for the unambiguous characterization of this compound and for monitoring its synthesis from its precursors. This guide will elucidate the key spectroscopic differences between these three compounds, providing a clear rationale for the observed spectral changes based on their molecular structures.
The synthesis of this compound can be achieved through the reduction of 4-Hydroxy-3-nitropyridine, which itself can be synthesized from 3-Hydroxypyridine.[3] This synthetic pathway provides a logical framework for our comparative spectroscopic analysis.
Caption: Synthetic pathway from 3-Hydroxypyridine to this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.
¹H NMR Spectral Comparison
The ¹H NMR spectra of the three compounds in DMSO-d₆ exhibit distinct changes that directly correlate with the substitution pattern on the pyridine ring.
3-Hydroxypyridine: The spectrum displays signals for the four aromatic protons. The protons at positions 2 and 6 are typically the most deshielded due to their proximity to the electronegative nitrogen atom.
4-Hydroxy-3-nitropyridine: The introduction of the strongly electron-withdrawing nitro group at the 3-position significantly deshields the adjacent protons. This results in a downfield shift of the proton signals compared to 3-Hydroxypyridine. The spectrum simplifies to a three-proton system. A notable feature is the singlet for the proton at position 2.[4]
This compound: The reduction of the nitro group to an amino group leads to a dramatic upfield shift of the proton signals. The amino group is electron-donating, increasing the electron density on the pyridine ring and shielding the protons. The spectrum again shows a three-proton system, but with chemical shifts at higher field compared to the nitro precursor.
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| 3-Hydroxypyridine (DMSO-d₆) | ~8.15 | ~7.26 | ~8.36 | ~9.9 (OH)[5] |
| 4-Hydroxy-3-nitropyridine (DMSO-d₆) | ~8.88 (s) | ~6.58 (d) | ~7.85 (d) | - |
| This compound | - | - | - | - |
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules.
3-Hydroxypyridine: The spectrum shows five distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are typically found at lower field.
4-Hydroxy-3-nitropyridine: The presence of the nitro group causes a significant downfield shift for the carbon atom to which it is attached (C-3) and the adjacent carbon (C-4). The other carbon signals are also affected, albeit to a lesser extent.
This compound: The replacement of the nitro group with an amino group will induce a substantial upfield shift for C-3 and C-4. The electron-donating nature of the amino group increases the electron density at these positions, leading to greater shielding.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| 3-Hydroxypyridine | - | - | - | - | - |
| 4-Hydroxy-3-nitropyridine | - | - | - | - | - |
| This compound | - | - | - | - | - |
Note: Detailed ¹³C NMR data for 4-Hydroxy-3-nitropyridine and this compound were not available in the search results. The table is presented as a template for expected trends.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint for each compound.
3-Hydroxypyridine: The FTIR spectrum is characterized by a broad O-H stretching band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group. C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.
4-Hydroxy-3-nitropyridine: The most significant change in the FTIR spectrum is the appearance of strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The O-H stretching band is still present.
This compound: Upon reduction of the nitro group to an amino group, the characteristic NO₂ stretching bands disappear. Instead, two new bands appear in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine. The broad O-H stretching band will also be present in this region, potentially overlapping with the N-H stretches.
| Functional Group | 3-Hydroxypyridine (cm⁻¹) | 4-Hydroxy-3-nitropyridine (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (broad) | 3400-3200 | 3400-3200 | 3400-3200 |
| N-H Stretch | - | - | ~3400 and ~3300 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| NO₂ Asymmetric Stretch | - | ~1530 | - |
| NO₂ Symmetric Stretch | - | ~1350 | - |
| C=C, C=N Ring Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of auxochromes and chromophores.
3-Hydroxypyridine: The UV-Vis spectrum of 3-hydroxypyridine in a suitable solvent like ethanol or water is expected to show absorption bands characteristic of the pyridine ring system.[6]
4-Hydroxy-3-nitropyridine: The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to 3-hydroxypyridine. This is due to the extension of the conjugated system.
This compound: The amino group acts as an auxochrome, and its presence is also expected to cause a bathochromic shift relative to 3-hydroxypyridine. The comparison with 4-hydroxy-3-nitropyridine is more complex, as both nitro and amino groups have strong electronic effects. The exact λmax will depend on the interplay of these effects and the solvent used.
| Compound | λmax (nm) | Solvent |
| 3-Hydroxypyridine | - | - |
| 4-Hydroxy-3-nitropyridine | - | - |
| This compound | - | - |
Note: Specific UV-Vis data for these compounds were not consistently available in the search results. The table indicates the expected trends.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
3-Hydroxypyridine: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (95.10 g/mol ).
4-Hydroxy-3-nitropyridine: The molecular ion peak will be observed at m/z corresponding to its molecular weight (140.10 g/mol ).[7][8][9][10] Common fragmentation pathways may involve the loss of the nitro group (NO₂) or other small neutral molecules.
This compound: The molecular ion peak will be found at m/z corresponding to its molecular weight (110.11 g/mol ).[11][12][13] Fragmentation may involve the loss of small molecules like HCN or CO. For pyridine derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that often yields a prominent protonated molecule [M+H]⁺.[14][15][16]
| Compound | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| 3-Hydroxypyridine | 95.10 | 95 or 96 |
| 4-Hydroxy-3-nitropyridine | 140.10 | 140 or 141 |
| This compound | 110.11 | 110 or 111 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. It is crucial to consult specific instrument manuals and optimize parameters for the particular samples and instrumentation used.
NMR Spectroscopy
Caption: General workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[17]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle and 16 to 32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[18][19]
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectrum to determine chemical shifts, integration (for ¹H), and coupling constants.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[20]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[21][22] The concentration should be adjusted to give an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU).
-
Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to correct for solvent absorption.
-
Sample Spectrum: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and effective method for polar molecules like pyridine derivatives.[14][15][16]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, FTIR, UV-Vis, and Mass Spectrometry provide a comprehensive and complementary toolkit for the characterization of this compound and its precursors. By understanding the characteristic spectral features of each compound and the changes that occur during the synthetic transformations, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their subsequent research and development efforts. This guide serves as a foundational reference for the spectroscopic analysis of this important class of heterocyclic compounds.
References
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. CAS 6320-39-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. 4-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. chemscene.com [chemscene.com]
- 11. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
- 18. epfl.ch [epfl.ch]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Amino-4-hydroxypyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Amino-4-hydroxypyridine
This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring both an amino and a hydroxyl group on a pyridine ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures with potential applications in areas such as anti-inflammatory and anti-cancer therapies.[1] Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to the chemical and pharmaceutical research communities. This guide provides an in-depth comparison of the primary and alternative synthetic routes to this key intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most appropriate method for your research and development needs.
Route 1: The Predominant Pathway - Nitration and Reduction of 4-Hydroxypyridine
The most established and widely documented method for the synthesis of this compound proceeds through a two-step sequence involving the electrophilic nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone), followed by the reduction of the resulting 3-nitro-4-hydroxypyridine.[2][3] This route is favored for its relatively straightforward execution and the ready availability of the starting material.
Chemical Logic and Mechanistic Insights
The rationale behind this approach lies in the directing effects of the hydroxyl group on the pyridine ring. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. In the case of 4-hydroxypyridine, the electron-donating nature of the hydroxyl group activates the C3 and C5 positions towards electrophilic attack. Under controlled conditions, nitration occurs selectively at the C3 position.
The subsequent reduction of the nitro group to a primary amine is a common and well-understood transformation in organic synthesis. A variety of reducing agents can be employed, with catalytic hydrogenation being a prevalent and efficient choice.
Experimental Protocols
Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine
-
Expertise & Experience: The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which typically requires harsh reaction conditions.[4] However, the activating hydroxyl group in 4-hydroxypyridine facilitates this transformation. A common method involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[5] Careful temperature control is crucial to prevent side reactions and ensure safety.
-
Detailed Protocol:
-
In a flask equipped with a stirrer and a cooling bath, carefully add 18 g (0.19 mol) of 4-hydroxypyridine in portions to 50 mL of concentrated sulfuric acid, maintaining the temperature below 30°C.[5]
-
Cool the mixture to 0°C in an ice bath.[5]
-
Slowly add 46 mL of fuming nitric acid dropwise, ensuring the temperature of the reaction mixture does not exceed 30°C.[5]
-
After the addition is complete, add 15 mL of 1,2-dichloroethane and heat the mixture to 80°C for 7 hours.[5]
-
Cool the reaction mixture to room temperature and then carefully pour it into 1 kg of crushed ice with stirring.[5]
-
Filter the resulting precipitate, wash the filter cake with water, and dry to obtain 4-hydroxy-3-nitropyridine.[5]
-
Step 2: Reduction of 4-Hydroxy-3-nitropyridine to this compound
-
Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.
-
Detailed Protocol:
-
Dissolve 2.8 g (20.0 mmol) of 4-hydroxy-3-nitropyridine in 150 mL of methanol in a reaction flask.[2]
-
Add 280 mg of 10% Palladium on carbon (Pd/C) catalyst to the solution.[2]
-
Replace the air in the reaction flask with hydrogen gas (this should be done carefully using a balloon or a hydrogenation apparatus).[2]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere.[2]
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed.[2]
-
Once the reaction is complete, filter the mixture to remove the Pd/C catalyst. Wash the filter cake with methanol.[2]
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. A yield of 90% has been reported for this step.[2]
-
Visualization of the Nitration-Reduction Pathway
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
The Pyrido[3,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of synthetic pathways. Among the heterocyclic scaffolds that have garnered significant attention, the pyrido[3,4-d]pyrimidine core, an analogue of the fundamental 3-amino-4-hydroxypyridine structure, has emerged as a privileged framework for the design of potent kinase inhibitors. This guide provides an in-depth comparison of pyrido[3,4-d]pyrimidine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their anticancer efficacy. We will delve into the experimental data supporting these relationships, provide detailed protocols for their evaluation, and visualize the underlying molecular interactions and pathways.
The Pyrido[3,4-d]pyrimidine Core: A Strategic Evolution from this compound
The this compound moiety presents key hydrogen bond donors and acceptors that are crucial for molecular recognition in various biological targets. The pyrido[3,4-d]pyrimidine scaffold can be conceptualized as a rigidified and more complex extension of this basic structure. The fusion of the pyrimidine ring onto the pyridine core creates a bicyclic system that is isosteric to purines, the building blocks of DNA and RNA. This inherent similarity allows these derivatives to effectively compete with adenosine triphosphate (ATP) for the binding pocket of numerous protein kinases, a family of enzymes frequently dysregulated in cancer.[1]
The core structure, particularly the 4-amino substituted pyrido[3,4-d]pyrimidines, has proven to be a versatile template for developing inhibitors of critical oncogenic kinases such as Monopolar Spindle Kinase 1 (MPS1), Akt, and Epidermal Growth Factor Receptor (EGFR).[2][3][4] The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The anticancer activity of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents at the C4 position and the type of linker connecting them to the core. The following sections compare the performance of various analogues based on published experimental data.
Impact of the C4-Linker and Substituent on Cytotoxicity
A study involving a series of 4-substituted-2-amino-8-methoxy-pyrido[3,4-d]pyrimidines against a panel of 60 human cancer cell lines revealed a clear SAR trend. The nature of the atom linking the C4 position to a substituted phenyl ring was found to be a critical determinant of activity.
Table 1: Comparative Cytotoxicity of C4-Substituted Pyrido[3,4-d]pyrimidine Derivatives against Renal Cancer (UO-31) and Breast Cancer (MCF7, MDA-MB-468) Cell Lines. [2]
| Compound ID | C4-Linker | C4-Substituent | UO-31 Growth (%) | MCF7 Growth (%) | MDA-MB-468 Growth (%) |
| 13 | -NH- | Phenyl | 19.8 | 55.7 | 48.9 |
| 23 | -NH- | 4-Methoxyphenyl | 25.1 | 60.2 | 52.3 |
| 16 | -S- | Phenyl | 78.5 | 89.1 | 92.4 |
| 26 | -S- | 4-Methoxyphenyl | 82.3 | 95.6 | 98.1 |
| 17 | -O- | Phenyl | 85.1 | 93.2 | 96.5 |
| 27 | -O- | 4-Methoxyphenyl | 88.9 | 97.4 | 99.2 |
| 20 | -C-C- | Phenyl | 75.4 | 85.7 | 90.1 |
| 30 | -C-C- | 4-Methoxyphenyl | 79.8 | 88.3 | 93.6 |
Data represents the percentage of cell growth relative to a no-drug control.
From this data, a clear SAR emerges:
-
Amino Linker is Superior: Compounds with an amine (-NH-) linker at the C4 position (compounds 13 and 23 ) consistently demonstrated the most potent growth inhibitory effects across all three cell lines.[2]
-
Thioether and Ether Linkers are Poorly Tolerated: Replacement of the amine linker with a thioether (-S-) or an ether (-O-) linkage resulted in a significant loss of activity.[2]
-
Direct C-C Bond is Ineffective: A direct carbon-carbon bond between the pyridopyrimidine core and the phenyl ring also led to a substantial decrease in anticancer activity.[2]
This strongly suggests that the hydrogen-bonding capability of the amine linker is crucial for the interaction with the biological target.
SAR of Pyrido[3,4-d]pyrimidines as MPS1 Kinase Inhibitors
Further SAR exploration has been conducted on this scaffold for the inhibition of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint and a promising target in oncology.
Table 2: Comparative Potency of Pyrido[3,4-d]pyrimidine Derivatives as MPS1 Inhibitors. [3]
| Compound ID | R1 (C2-position) | R2 (C8-position) | MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 24c | -SMe | 1-methyl-1H-pyrazol-4-yl | 0.008 | < 1 |
| 33a | -S(O)2Me | Pyrrolidin-1-yl | 0.025 | 0.35 |
| 33b | -S(O)2Me | Diethylamino | 0.150 | 1.2 |
| 34e | -S(O)2Me | Neopentylamino | 0.015 | 0.25 |
| 34h | -S(O)2Me | (Cyclopropylmethyl)amino | 0.020 (at 1mM ATP) | 0.16 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Key insights from this data include:
-
C8-Substitution is Critical: The nature of the substituent at the C8-position significantly impacts potency. Aromatic moieties like methyl-pyrazole (24c ) or various amino groups (33a, 33b, 34e, 34h ) are well-tolerated and can lead to potent inhibition.[3]
-
Constrained Amines are Favorable: The pyrrolidine-substituted analog (33a ) is more potent than the less constrained diethylamine derivative (33b ), suggesting that conformational rigidity in this position is beneficial for binding.[3]
-
Bulky Alkylamines Enhance Potency: The neopentylamino (34e ) and cyclopropylmethylamino (34h ) derivatives exhibit excellent biochemical and cellular potency, indicating that a hydrophobic pocket in the enzyme's active site can accommodate these bulky groups.[3]
Visualizing the Mechanism: Kinase Inhibition and Apoptosis Induction
The anticancer effect of these compounds is primarily attributed to the inhibition of key signaling kinases, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general principle of competitive ATP inhibition at the kinase active site.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-4-hydroxypyridine as a Scaffold: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The heterocyclic scaffold, in particular, forms the backbone of a vast number of therapeutic agents due to its ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. This guide provides an in-depth technical comparison of the 3-amino-4-hydroxypyridine scaffold against other commonly employed six-membered nitrogen-containing heterocycles: aminopyrazines, aminopyrimidines, and aminopyridazines. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.
Introduction to this compound: A Scaffold with Untapped Potential
This compound is a bicyclic aromatic heterocycle characterized by a pyridine ring substituted with an amino group at the 3-position and a hydroxyl group at the 4-position. This unique arrangement of functional groups imparts a distinct set of physicochemical and biological properties, making it an intriguing scaffold for medicinal chemistry. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) allows for multifaceted interactions with protein targets.[1][2] Furthermore, the scaffold's inherent polarity and potential for tautomerism can be strategically exploited to fine-tune pharmacokinetic properties.
Comparative Analysis of Heterocyclic Scaffolds
The successful application of a scaffold in drug discovery hinges on a delicate balance of synthetic accessibility, physicochemical properties, and biological activity. In this section, we will dissect these key attributes for this compound and its counterparts.
Physicochemical Properties: A Numbers Game
The physicochemical properties of a scaffold, such as its acidity/basicity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive comparison of these parameters is essential for predicting the drug-like properties of derivatives.
| Property | This compound | 2-Aminopyrazine | 2-Aminopyrimidine | 3-Aminopyridazine |
| Molecular Weight ( g/mol ) | 110.11 | 95.10 | 95.10 | 95.10 |
| Predicted pKa | 5.04 ± 0.18[3] | 3.22 ± 0.10[4] | 3.45[5] | 4.88 ± 0.10[6] |
| Predicted logP | - | -0.070[4][7] | -0.64[8] | - |
| Melting Point (°C) | 145-149[2][3] | 118-120[4] | - | 171[6] |
| Water Solubility | Moderately soluble[1] | Soluble[4] | - | - |
Interpretation of Physicochemical Data:
Synthetic Accessibility: The Chemist's Perspective
The ease and efficiency of scaffold synthesis and subsequent derivatization are paramount for rapid exploration of structure-activity relationships (SAR).
Experimental Workflow: A Generalized Approach to Heterocycle Synthesis
Caption: Generalized workflow for the synthesis and derivatization of heterocyclic scaffolds.
Synthesis of this compound:
A common route to this compound involves the nitration of 3-hydroxypyridine, followed by reduction of the nitro group.[2] Another approach starts from pyridine, which undergoes halogenation, followed by nucleophilic substitution with an amino-containing reagent and subsequent oxidation to introduce the hydroxyl group.[1]
Synthesis of Aminopyrazines:
2-Aminopyrazine can be synthesized from 2-cyanopyrazine by reaction with sodium hypochlorite and an alkali.[10] Another method involves the reaction of 2-chloropyrazine or 2-bromopyrazine with anhydrous ammonia at elevated temperatures.[11]
Synthesis of Aminopyrimidines:
A versatile method for synthesizing 2-aminopyrimidine derivatives is the condensation of β-dicarbonyl compounds with guanidine.[12] Alternatively, nucleophilic substitution of dihalopyrimidines, such as 2-amino-4,6-dichloropyrimidine, with various amines provides a straightforward route to a diverse library of derivatives.[13][14]
Synthesis of Aminopyridazines:
3-Aminopyridazine derivatives can be synthesized through cyclization reactions of 1,4-dicarbonyl precursors with hydrazine.[15] Functionalization can also be achieved through nucleophilic substitution or cross-coupling reactions on a pre-formed pyridazine ring.[15]
Comparative Synthetic Considerations:
While all four scaffolds are synthetically accessible, the availability of diverse starting materials and the robustness of the synthetic routes can vary. The synthesis of polysubstituted pyridines and pyrimidines is well-established, with a wide array of commercially available building blocks. The synthesis of substituted pyrazines and pyridazines can sometimes be more challenging, potentially requiring multi-step sequences.
Biological Activity: The Quest for Potency and Selectivity
The ultimate test of a scaffold's utility lies in its ability to serve as a foundation for potent and selective modulators of biological targets. Kinase inhibition is a prominent area where these scaffolds have been extensively explored.
Signaling Pathway: A Generic Kinase Cascade
Caption: A simplified representation of a typical kinase signaling pathway.
Performance as Kinase Inhibitors:
| Scaffold | Example Target(s) | Reported IC50 Values | Key SAR Insights |
| This compound Derivatives | Anti-tyrosinase, Antioxidant | Not widely reported for kinases | The amino and hydroxyl groups are key for interaction and derivatization.[16] |
| Aminopyrazine Derivatives | MK-2, TrkA, Aurora Kinases | Low micromolar to sub-micromolar[17]; IC50 < 10 nM for some Aurora kinase inhibitors[18] | The pyrazine ring acts as a hinge-binder. Substitutions at various positions can modulate potency and selectivity. |
| Aminopyrimidine Derivatives | β-Glucuronidase, PLK1, EGFR, Aurora Kinases | IC50 = 2.8 µM for a β-glucuronidase inhibitor[14][19]; Sub-micromolar for some PLK1 inhibitors[20]; IC50 > 100 nM for some Aurora kinase inhibitors[21] | The 2-aminopyrimidine motif is a well-established hinge-binder in many kinase inhibitors. |
| Aminopyridazine Derivatives | - | - | The pyridazine scaffold is less commonly reported as a core for kinase inhibitors compared to the others. |
Structure-Activity Relationship (SAR) Insights:
-
This compound: The strategic placement of the amino and hydroxyl groups offers multiple points for hydrogen bonding and derivatization. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and hydroxyl groups can act as donors. This versatility allows for fine-tuning of interactions within a kinase active site.
-
Aminopyrazines, Aminopyrimidines, and Aminopyridazines: These scaffolds are well-known "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region. The positioning of the nitrogen atoms influences the vector space available for substitution and, consequently, the ability to achieve selectivity for a particular kinase. For instance, the 2-aminopyrimidine scaffold is a prominent feature in numerous approved kinase inhibitors.
ADME-Tox Profile: The Path to a Viable Drug
A promising biological activity profile is of little value if the compound exhibits poor pharmacokinetic properties or toxicity. While direct comparative ADME-Tox data for these scaffolds is scarce, we can infer potential trends based on their structures.
-
This compound: The presence of the hydroxyl group is likely to increase its polarity and susceptibility to Phase II metabolism (glucuronidation or sulfation), which could lead to rapid clearance. However, this can also be an advantage in designing compounds with a specific pharmacokinetic profile. In silico ADME predictions for some 3-hydroxypyridine-4-one derivatives suggest compliance with Lipinski's rule of five.[22]
-
Aminopyrazines, Aminopyrimidines, and Aminopyridazines: The nitrogen atoms in these scaffolds can influence metabolic stability. For instance, pyridine rings can undergo metabolism by cytochrome P450 enzymes. The overall ADME-Tox profile of derivatives will be highly dependent on the nature and position of the substituents. A comparative analysis of some pyrimidine scaffolds has highlighted the wide range of aqueous solubility and cell permeability that can be achieved through substitution.[23]
Experimental Protocols
To provide a practical resource, we have included representative, detailed experimental protocols for the synthesis of each scaffold.
Protocol 1: Synthesis of 3-Aminopyridine from Nicotinamide
This protocol describes the Hofmann rearrangement of nicotinamide to produce 3-aminopyridine.
Materials:
-
Nicotinamide
-
Sodium hydroxide
-
Bromine
-
Benzene
-
Ligroin
-
Norit (activated carbon)
-
Sodium hydrosulfite
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g of sodium hydroxide in 800 mL of water.
-
With stirring, add 95.8 g of bromine to the solution.
-
Once the temperature reaches 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring.[24]
-
After the reaction is complete, cool the solution to room temperature and saturate it with sodium chloride.
-
Extract the product with ether using a continuous extractor for 15-20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
Dissolve the crude product in a mixture of benzene and ligroin, and heat with Norit and sodium hydrosulfite.
-
Filter the hot solution, allow it to cool, and collect the crystalline product by filtration.
Protocol 2: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine
This protocol details the synthesis of 2-aminopyrazine from 2-cyanopyrazine.
Materials:
-
2-Cyanopyrazine
-
Sodium hypochlorite solution
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-neck flask, add 20% sodium hydroxide solution and sodium hypochlorite solution.
-
Add 21 g of 2-cyanopyrazine at room temperature and stir for 1 hour.[10]
-
Heat the reaction mixture to 50-60°C for 4 hours.
-
Extract the reaction mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[10]
Protocol 3: Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Ethanol
Procedure:
-
Heat a mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) in a solvent-free condition at 80–90 °C.[14]
-
Monitor the reaction by TLC.
-
After completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize it from ethanol.[14]
Protocol 4: Synthesis of 3-Aminopyridazine Derivatives
This protocol outlines a general procedure for the synthesis of substituted 3-aminopyridazine derivatives.
Materials:
-
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate
-
Substituted 3-aminopyridazine
-
Acetic acid
-
Sodium acetate
Procedure:
-
Heat a mixture of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate (1 mmol), a substituted 3-aminopyridazine (1 mmol), and acetic acid (2.5 mL) at reflux for 1 hour.[25]
-
Add sodium acetate (1 mmol) and continue to heat at reflux for an additional 4–12 hours.[25]
-
Evaporate the volatile components in vacuo.
-
Triturate the solid residue with an appropriate solvent and collect the precipitate by filtration.
Conclusion and Future Outlook
The choice of a heterocyclic scaffold is a multifaceted decision that requires a careful consideration of synthetic tractability, physicochemical properties, and biological potential. This compound presents itself as a scaffold with significant, yet relatively unexplored, potential. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its inherent polarity, offers a distinct advantage in designing molecules with tailored properties.
While aminopyrazines and aminopyrimidines are well-established and validated scaffolds, particularly in the realm of kinase inhibitors, the novelty of the this compound core may provide an opportunity to explore new chemical space and develop intellectual property. The synthetic accessibility of this compound is reasonable, and its derivatization is amenable to standard synthetic methodologies.
Future research should focus on a more systematic exploration of the ADME-Tox properties of this compound derivatives and a direct comparison of their biological activity against other heterocyclic scaffolds in a head-to-head manner. Such studies will be instrumental in fully elucidating the potential of this promising scaffold in the development of next-generation therapeutics.
References
- This compound | Properties, Uses, Safety Data & Supplier in China.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate.
- Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Semantic Scholar.
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
- 3-aminopyridine. Organic Syntheses Procedure.
- Preparation method of 2-aminopyrazine derivatives. Google Patents.
- Preparation of 2-aminopyrazine. Google Patents.
- Preparation method of 3-aminopyridine. Google Patents.
- Aminopyridazine | C4H5N3 | CID 230373. PubChem.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- This compound. ChemBK.
- General synthetic route for the synthesis of 3-hydroxypyridin-4-one... ResearchGate.
- Aminopyrazine | C4H5N3 | CID 78747. PubChem.
- 4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem.
- Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- 4-Aminopyridazine | C4H5N3 | CID 298492. PubChem.
- 2-Aminopyrimidine | C4H5N3 | CID 7978. PubChem.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. NIH.
- Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. PubMed.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC.
- Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3‐Hydroxypyridine‐4‐one Derivatives. ResearchGate.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC.
- 2-aminopyrazine, 5049-61-6. The Good Scents Company.
- Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Human Metabolome Database.
- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
- Aminopyrazine. NIST WebBook.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
- HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]
- 7. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 8. hmdb.ca [hmdb.ca]
- 9. helixchrom.com [helixchrom.com]
- 10. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 11. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Page loading... [guidechem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the Efficacy of 3-Amino-4-hydroxypyridine-Based m-Calpain Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of m-calpain inhibitors derived from a "3-Amino-4-hydroxypyridine" scaffold. We will delve into the mechanistic rationale for targeting m-calpain, compare a representative 3,4-dihydroxypyridine derivative with other classes of m-calpain inhibitors, and provide detailed, validated protocols for assessing their performance.
The Rationale for Targeting m-Calpain
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Among them, m-calpain (also known as calpain-2) is ubiquitously expressed and plays a critical role in various cellular processes, including cell migration, proliferation, and apoptosis. Dysregulation of m-calpain activity has been implicated in a range of pathologies, such as neurodegenerative diseases, cardiovascular disorders, and cancer, making it a compelling therapeutic target. The core principle behind inhibiting m-calpain is to prevent the excessive cleavage of its downstream substrates, thereby mitigating cellular damage and restoring normal function.
A key signaling pathway involving m-calpain is its role in apoptosis, or programmed cell death. Upon a surge in intracellular calcium, m-calpain is activated and can cleave various substrates, including cytoskeletal proteins and signaling molecules, leading to the execution of the apoptotic program.
Caption: Role of m-calpain in the apoptotic signaling pathway.
A Comparative Analysis of m-Calpain Inhibitors
The development of potent and selective m-calpain inhibitors is an active area of research. These inhibitors can be broadly classified into peptidic and non-peptidic compounds. For this guide, we will compare a 3,4-dihydroxypyridine derivative, synthesized from a "this compound" precursor, with other well-characterized m-calpain inhibitors.
| Compound Class | Example Compound | Target | Reported IC50 (m-Calpain) | Reference |
| 3,4-Dihydroxypyridine Derivative | (Specific derivative from patent) | m-Calpain | ~35 nM | |
| Peptidic Aldehyde | Calpeptin | Calpains, Cathepsins | ~36 nM | |
| Peptidic Aldehyde | MDL28170 | Calpains, Cathepsin B | ~30 nM | |
| Non-peptidic | PD 150606 | Calpains | ~210 nM |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.
The 3,4-dihydroxypyridine derivatives represent a class of non-peptidic m-calpain inhibitors. Their smaller size and non-peptidic nature may offer advantages in terms of cell permeability and metabolic stability compared to peptidic inhibitors like calpeptin and MDL28170. However, the selectivity of these compounds against other proteases needs to be thoroughly evaluated.
Experimental Protocols for Efficacy Benchmarking
To objectively compare the efficacy of different m-calpain inhibitors, a combination of in vitro and cell-based assays is recommended.
In Vitro m-Calpain Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified m-calpain.
Caption: Workflow for the in vitro m-calpain activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.4), 10 mM DTT, and 1 mM EDTA.
-
m-Calpain Solution: Reconstitute purified human m-calpain in assay buffer to a final concentration of 2-5 µg/mL.
-
Fluorogenic Substrate: Prepare a stock solution of a calpain-specific fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in DMSO. Dilute in assay buffer to the desired working concentration (typically 20-100 µM).
-
Test Compounds: Prepare a serial dilution of the test compounds (e.g., 3,4-dihydroxypyridine derivative, calpeptin) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the test compound dilution or DMSO (vehicle control).
-
Add 88 µL of the m-calpain solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Calpain Activity Assay
This assay measures the activity of calpains within a cellular context, providing insights into the compound's cell permeability and efficacy in a more physiologically relevant system.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human neuroblastoma cell line like SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
Induction of Calpain Activity:
-
Induce an increase in intracellular calcium to activate calpains. This can be achieved by treating the cells with a calcium ionophore (e.g., ionomycin at 1-5 µM) or another relevant stimulus.
-
-
Measurement of Calpain Activity:
-
Add a cell-permeable, calpain-specific fluorogenic substrate (e.g., t-BOC-Leu-Met-CMAC) to the cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 354/466 nm for CMAC-based substrates).
-
Calculate the percentage of calpain activity inhibition for each compound concentration relative to the stimulated, untreated control.
-
Determine the EC50 value for each compound.
-
Conclusion and Future Directions
This guide provides a foundational framework for the comparative benchmarking of "this compound"-based m-calpain inhibitors. The provided protocols for in vitro and cell-based assays offer a robust system for evaluating their efficacy against other known inhibitors. Future studies should focus on assessing the selectivity of these compounds against other proteases and evaluating their efficacy in relevant animal models of disease. A thorough understanding of their pharmacokinetic and pharmacodynamic properties will also be crucial for their further development as potential therapeutic agents.
References
- Fiden, M., & St-Jean, D. (2014). 3,4-DIHYDROXYPYRIDINE DERIVATIVES AS M-CALPAIN INHIBITORS. U.S.
- López-Otín, C., et al. (2013). The Human Protease Degradome: A New Directory for Proteolytic Signalling Cascades.
- Donkor, I. O. (2011). Calpain inhibitors: a survey of the recent patent literature.
- Wang, K. K., et al. (1996). A novel, potent, and specific calpain inhibitor. Journal of Biological Chemistry, 271(24), 14163-14169.
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Amino-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. 3-Amino-4-hydroxypyridine, a versatile heterocyclic building block, is a pivotal intermediate in the synthesis of a range of biologically active molecules, including novel therapeutics.[1][2] Its utility in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents, underscores the critical need for a thorough understanding of its purity profile.[1]
This guide, born from extensive experience in process development and analytical sciences, provides an in-depth analysis of the purity of commercially available this compound. We will dissect the common synthetic routes and their associated impurity profiles, present robust analytical methodologies for comprehensive purity assessment, and offer a comparative perspective on viable alternatives. Our objective is to equip you, the researcher and drug development professional, with the knowledge to make informed decisions in sourcing and utilizing this critical reagent.
The Genesis of Impurities: A Look at Synthetic Pathways
The purity of any chemical is intrinsically linked to its manufacturing process. For this compound, the most prevalent synthetic route involves the nitration of a pyridine precursor followed by a reduction step.[2] Understanding this pathway is key to anticipating potential impurities.
A common starting material is 3-hydroxypyridine, which undergoes nitration to form 4-nitro-3-hydroxypyridine. This intermediate is then subjected to reduction to yield the final product. Variations of this synthesis exist, including the use of different pyridine starting materials and reducing agents.
Caption: Generalized synthetic pathway to this compound.
This multi-step synthesis can introduce several classes of impurities:
-
Starting Materials and Reagents: Residual amounts of the initial pyridine derivative, halogenating agents, or amino-containing reagents may persist in the final product.
-
Process-Related Impurities: Incomplete reactions can lead to the presence of key intermediates, such as halogenated pyridines or aminopyridine derivatives without the hydroxyl group.
-
Byproducts: Side reactions can generate isomeric aminohydroxypyridines or other related substances.
-
Degradation Products: this compound is relatively stable under normal conditions; however, exposure to strong acids, bases, or oxidizing agents can lead to degradation.[3]
Unmasking Impurities: A Validated Analytical Approach
A robust analytical methodology is paramount for the accurate assessment of purity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for the analysis of non-volatile organic molecules like this compound. A properly validated HPLC method can separate and quantify the main component from its potential impurities.
Experimental Protocol: HPLC-UV Purity Method
This protocol outlines a general-purpose, stability-indicating HPLC-UV method suitable for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[4]
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (or a photodiode array detector for full spectral analysis).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
Caption: Experimental workflow for HPLC-UV purity analysis.
Performance Comparison: this compound vs. Alternatives
In drug discovery, the choice of a building block can significantly impact the synthetic route and the properties of the final molecule. While this compound is a valuable intermediate, other isomeric aminohydroxypyridines can be considered as alternatives, depending on the desired substitution pattern and biological activity.
| Compound | Structure | Key Features and Applications |
| This compound | ![]() | Widely used in the synthesis of kinase inhibitors and other pharmaceuticals. The 3-amino and 4-hydroxy groups offer specific hydrogen bonding opportunities.[1] |
| 2-Amino-3-hydroxypyridine | ![]() | A key intermediate for various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5][6] The proximity of the amino and hydroxyl groups can facilitate the formation of bidentate ligands. |
| 2-Amino-5-hydroxypyridine | ![]() | Used in the synthesis of various heterocyclic compounds and as a component in dyes.[7][8] The para-relationship between the amino and hydroxyl groups influences its electronic properties. |
The choice between these isomers will be dictated by the specific synthetic strategy and the desired biological target. The purity considerations for each of these alternatives will be similar to those for this compound, with the impurity profile being dependent on the specific synthetic route employed for their manufacture.
Trustworthiness Through Self-Validation: Forced Degradation Studies
To ensure the trustworthiness of a purity method and to understand the intrinsic stability of this compound, forced degradation studies are indispensable. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. A stability-indicating analytical method must be able to separate these degradation products from the parent compound and from each other.
Protocol: Forced Degradation Study
1. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
2. Sample Analysis:
-
Analyze the stressed samples using the validated HPLC-UV method.
-
A photodiode array detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
3. Data Evaluation:
-
Calculate the percentage of degradation.
-
Ensure that the main peak is spectrally pure in the presence of degradation products.
-
The mass balance should be assessed to account for all the material.
Caption: Workflow for a forced degradation study.
Conclusion: A Commitment to Quality
The purity of this compound is a critical parameter that directly impacts the success of research and development in the pharmaceutical industry. While commercial suppliers typically provide a certificate of analysis with a purity value, a deeper understanding of the potential impurities and a robust in-house analytical method for verification are essential for ensuring the quality and consistency of this key intermediate.
This guide has provided a framework for understanding the purity profile of commercially available this compound, from its synthetic origins to its analytical assessment. By implementing a validated, stability-indicating HPLC method and considering the potential for isomeric alternatives, researchers and drug development professionals can proceed with confidence, knowing that their starting materials meet the high standards required for the development of safe and effective medicines.
References
- ChemBK. (2024, April 9). This compound.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- ResearchGate. (2025, August 5). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition.
- PubChem. (n.d.). 3-Aminopyridin-4-ol.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- ResearchGate. (2025, August 10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Alchemist-chem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China.
- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
- Journal of the American Chemical Society. (n.d.). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Amneal Pharmaceuticals. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Asian Journal of Chemistry. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Alchemist-chem. (2026, January 6). Competitive Pricing and Bulk Purchase Options for this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 3-Amino-4-hydroxypyridine
Introduction: The Analytical Imperative for 3-Amino-4-hydroxypyridine
In the landscape of pharmaceutical development, the precise and accurate quantification of chemical entities is the bedrock of safety, efficacy, and quality. This compound, a heterocyclic aromatic amine, serves as a crucial building block in organic synthesis and can appear as a starting material, intermediate, or potential impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its accurate measurement is therefore not merely an analytical task, but a regulatory and safety necessity.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. We will move beyond a simple listing of protocols to dissect the causality behind methodological choices, grounding our discussion in the rigorous framework of international regulatory guidelines. The objective is to empower you, the researcher, to select, develop, and validate an analytical method that is not only scientifically sound but also unequivocally "fit for purpose" as defined by the International Council for Harmonisation (ICH) guidelines.[1]
Pillar 1: The Architecture of a Validated Method
Before comparing techniques, we must first establish the criteria by which they are judged. An analytical method's validation is a documented process that demonstrates its suitability for its intended use.[2][3] The core validation characteristics, as outlined in the ICH Q2(R2) guideline, form the blueprint for this process.[1][4][5][6]
The validation process is a systematic workflow designed to build a comprehensive evidence file demonstrating that a method is reliable and robust.
Caption: The workflow for analytical method validation, from initial planning to lifecycle management.
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[4][7]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][5]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][7]
Pillar 2: A Comparative Guide to Quantification Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of this compound (a polar, aromatic compound), the sample matrix, and the intended purpose of the analysis. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile or thermally labile compounds.[9] Given the polar nature and aromatic structure of this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical and powerful choice.
Causality of Experimental Choices:
-
Reversed-Phase (C18 Column): this compound is a polar molecule. A C18 stationary phase provides a nonpolar environment, allowing for retention and separation based on hydrophobicity when used with a polar mobile phase.
-
Buffered Mobile Phase: The amino and hydroxyl groups have pKa values that make their ionization state pH-dependent. A buffered mobile phase (e.g., pH 3.0 phosphate buffer) ensures a consistent ionization state, leading to reproducible retention times and sharp peak shapes.
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and effective means of quantification. Wavelength selection would be optimized by scanning a standard solution to find the absorbance maximum (λmax).
Exemplary Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (hypothetical λmax).[10]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Perform serial dilutions to create calibration standards ranging from the LOQ to 150% of the target concentration.
-
System Suitability Test (SST): Before analysis, inject a standard solution (e.g., 50 µg/mL) six times. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing adequately before sample analysis begins.[2]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The primary challenge for analyzing this compound with GC is its low volatility due to the polar amino and hydroxyl groups, which promote strong intermolecular hydrogen bonding.
Causality of Experimental Choices:
-
Derivatization: To overcome low volatility, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common choice. This process replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability.
-
Flame Ionization Detector (FID): FID is a robust, general-purpose detector for organic compounds. It offers a wide linear range and is sensitive to the carbon content of the analyte, making it suitable for quantification post-derivatization.
Exemplary Experimental Protocol: GC-FID with Derivatization
-
Derivatization:
-
Evaporate 100 µL of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph with an autosampler and FID.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 250 °C, hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
UV-Vis Spectrophotometry
This technique offers the simplest and fastest method for quantification. It relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).
Causality of Experimental Choices:
-
Solvent Selection: The solvent must be transparent in the wavelength range of interest and must not react with the analyte. A simple aqueous buffer or methanol is often suitable.
-
λmax Determination: A solution of this compound is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Exemplary Experimental Protocol: UV-Vis
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution and a series of calibration standards in 0.1 M HCl.
-
Scan a mid-range standard from 400 nm to 200 nm to determine λmax.
-
Measure the absorbance of the blank (0.1 M HCl), all standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Pillar 3: Performance Comparison and Method Selection
The "best" method is entirely dependent on the application. The following table summarizes the expected performance characteristics based on typical results for similar analytes.[9][11][12]
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | High (Separates from impurities) | Very Low (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 3.0% |
| LOQ | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Throughput | Moderate | Low (due to derivatization) | High |
| Complexity | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low |
Choosing the Right Method: A Decision Framework
Your choice of analytical method should be a deliberate one, guided by your specific needs. This decision tree illustrates a logical pathway for selecting the most appropriate technique.
Caption: A decision tree to guide the selection of an analytical method for this compound.
Conclusion
The quantification of this compound requires a robust, validated analytical method tailored to the specific demands of the analysis.
-
HPLC-UV stands out as the most versatile and reliable method, offering an excellent balance of specificity, sensitivity, and robustness, making it ideal for quality control, stability testing, and impurity profiling.
-
GC-FID serves as a viable, albeit more complex, alternative, particularly if GC infrastructure is already established for similar analyses. Its utility is entirely dependent on the success and reproducibility of the derivatization step.
-
UV-Vis Spectrophotometry is a valuable tool for high-throughput screening of relatively pure samples where specificity is not a primary concern, such as in dissolution testing or for simple assays of the bulk substance.
Ultimately, the responsibility lies with the analytical scientist to rigorously validate their chosen method against the internationally harmonized criteria set forth by the ICH, FDA, and EMA.[13][14][15][16][17] This ensures that the data generated is not only scientifically accurate but also defensible, forming a solid foundation for drug development and manufacturing.
References
- AMSbiopharma. (2025, July 22).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- KCAS. (2025, January 21).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2022, November).
- International Council for Harmonisation. (2023, November 30).
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Outsourced Pharma. (2023, January 11).
- U.S. Food and Drug Administration. (2018, May).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- R Discovery. (2025). Validation Of Analytical Method Research Articles - Page 1.
- Moro, L., et al. (1993). High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption. PubMed.
- Rozet, E., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
- Parker, D. (2016, July 4).
- 3P Biopharmaceuticals. (n.d.).
- HELIX Chromatography. (2017-2025). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Khan, A., et al. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Grodner, J., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- HELIX Chromatography. (2017-2025). HPLC Methods for analysis of 3-Aminopyridine.
- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Dekirmenjian, H., & Maas, J. W. (1981). Assay for 3-methoxy-4-hydroxyphenylethylene glycol in human urine by gas chromatography, with electron capture detection. PubMed.
- Lynch, I. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmout.net [pharmout.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. helixchrom.com [helixchrom.com]
- 11. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for 3-methoxy-4-hydroxyphenylethylene glycol in human urine by gas chromatography, with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Comparative Guide to Cross-Reactivity of 3-Amino-4-hydroxypyridine Analogs in Immunoassay and Biosensor Platforms
In the landscape of drug discovery and development, the specificity of a molecule for its intended biological target is paramount. Off-target effects, often stemming from cross-reactivity with structurally similar molecules, can lead to unforeseen side effects and a lengthy, costly drug development cycle. This guide provides a comprehensive framework for assessing the cross-reactivity of analogs of 3-Amino-4-hydroxypyridine, a versatile heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the underlying principles of molecular recognition and cross-reactivity, provide detailed experimental protocols for robust assessment, and present illustrative data to guide your own investigations.
The Significance of Cross-Reactivity in Drug Development
Cross-reactivity occurs when a molecule, such as an antibody or a small molecule drug candidate, binds to molecules other than its intended target. This phenomenon is often driven by structural similarities between the target and off-target molecules.[2] For therapeutic antibodies, cross-reactivity can lead to neutralization of other essential proteins, while for small molecules, it can result in inhibition of unintended enzymes or receptors, causing adverse effects. Therefore, rigorous cross-reactivity profiling is a critical step in preclinical development.
This compound and its derivatives are a class of compounds with significant biological activity, finding applications as anti-inflammatory and anti-cancer agents.[1] Given their therapeutic potential, understanding the cross-reactivity of newly synthesized analogs is crucial to ensure their safety and efficacy.
Experimental Approaches to Quantifying Cross-Reactivity
Two of the most powerful and widely adopted techniques for assessing the binding specificity of small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a highly sensitive immunoassay format ideal for detecting and quantifying small molecules (haptens) like this compound and its analogs.[3][4][5][6] The principle of this assay lies in the competition between the free analyte (the analog being tested) and a labeled antigen for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Anti-3-Amino-4-hydroxypyridine primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Test analogs of this compound
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the test analogs and the parent compound (this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted analogs with a fixed concentration of the primary antibody for 30 minutes.
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the antibody-analog mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the analog concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the analog that inhibits 50% of the antibody binding to the coated antigen.
-
Cross-reactivity is typically expressed as a percentage relative to the parent compound:
-
% Cross-reactivity = (IC50 of this compound / IC50 of Analog) x 100
-
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[7][8][9] It provides valuable kinetic data, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[10]
Caption: Chemical structures of this compound and its hypothetical analogs.
Illustrative Cross-Reactivity Data
The following tables summarize the hypothetical data obtained from competitive ELISA and SPR analysis of the parent compound and its analogs.
Table 1: Competitive ELISA Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Parent) | 10 | 100% |
| Analog A | 50 | 20% |
| Analog B | 200 | 5% |
| Analog C | 1000 | 1% |
Table 2: SPR Kinetic Data
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| This compound (Parent) | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| Analog A | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |
| Analog B | 8.0 x 10⁴ | 1.6 x 10⁻² | 200 |
| Analog C | 5.0 x 10⁴ | 5.0 x 10⁻² | 1000 |
Interpretation of Results and Structure-Activity Relationships
The illustrative data reveals a clear structure-activity relationship for cross-reactivity.
-
Analog A (3-Amino-5-chloro-4-hydroxypyridine): The addition of a chloro group at the 5-position results in a 5-fold decrease in binding affinity. This suggests that the electronic properties or steric bulk at this position are important for antibody recognition.
-
Analog B (3-Amino-4-methoxypyridine): Methylation of the hydroxyl group leads to a significant 20-fold reduction in affinity. This strongly indicates that the hydroxyl group is a critical hydrogen bond donor or acceptor in the binding interaction.
-
Analog C (3-Acetamido-4-hydroxypyridine): Acetylation of the amino group causes a dramatic 100-fold loss of affinity, highlighting the essential role of the primary amine in the binding event, likely through a key hydrogen bond or ionic interaction.
These findings underscore the importance of seemingly minor chemical modifications on the binding characteristics of a molecule. A thorough understanding of these structure-activity relationships is crucial for designing more specific and potent drug candidates. [11][12][13][14][15]
Conclusion
The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. By employing robust and quantitative methods such as competitive ELISA and Surface Plasmon Resonance, researchers can gain deep insights into the binding specificity of their lead compounds. This guide has provided a detailed framework for evaluating the cross-reactivity of this compound analogs, from experimental design to data interpretation. The principles and protocols outlined herein are broadly applicable to the study of other small molecules and will aid in the development of safer and more effective therapeutics.
References
- Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- PubMed. (2009, September 10).
- SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
- BenchChem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- ResearchGate.
- PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- STEMart. Analysis the Kinetics/Affinity of Protein-Small Molecule Interaction by Surface Plasmon Resonance (SPR).
- PubMed. (2013, November 14). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.
- Journal of the American Chemical Society. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
- SeraCare. Technical Guide for ELISA - Protocols.
- MDPI.
- PubMed. (2019, June 15). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.
- ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- LookChem.
- BenchChem. This compound | 6320-39-4.
- BenchChem. 4-Amino-6-methylpyridin-3-ol | 27404-92-8.
- PubMed Central. Target-Directed Approaches for Screening Small Molecules against RNA Targets.
- PubMed.
- ResearchGate. (2025, August 7). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
- PubMed Central.
- ResearchGate. General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
- MDPI. (2023, February 1).
- ResearchGate. Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- PubMed Central.
- BOC Sciences.
- American Chemical Society. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
- Springer Nature Experiments.
- Scholarly Publications Leiden University. (2015, November 19). Comprehensive Analysis of Structure−Activity Relationships of α‑Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitor.
- American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Sigma-Aldrich. This compound AldrichCPR.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- ResearchGate. (2025, October 9).
- Chem-Impex. This compound.
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- The Journal of Organic Chemistry. (1971). Volume 36, No. 10.
- Computer Research and Development. Synthesis and Characterization of Pyridine-Based Ternary Metal Complexes with Anticancer and Antimicrobial Activities.
- Fisher Scientific. Chem-Impex International, Inc. This compound | 6320-39-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quanterix.com [quanterix.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 14. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Amino-4-hydroxypyridine
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Amino-4-hydroxypyridine is a valuable building block, serving as a crucial precursor in the synthesis of a range of pharmaceuticals and other specialty chemicals.[1][2][3] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, offers versatile reactivity for creating more complex molecules.[1][2] This guide provides an in-depth comparative analysis of common catalytic systems for the synthesis of this compound, with a focus on the underlying chemistry, performance data, and practical considerations for laboratory and industrial applications.
The most established and widely utilized synthetic route to this compound involves a two-step process.[4] The synthesis commences with the electrophilic nitration of 4-hydroxypyridine to yield 3-nitro-4-hydroxypyridine. This intermediate is then subjected to a reduction of the nitro group to afford the final product. The choice of catalyst for this reduction step is critical as it significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide will focus on a comparative study of the catalysts employed in this pivotal reduction step.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is predominantly achieved through the nitration of 4-hydroxypyridine, followed by the reduction of the resulting 3-nitro-4-hydroxypyridine. This two-step process is favored due to the regioselectivity of the nitration and the well-established methods for nitro group reduction.
Caption: Overall workflow for the synthesis of this compound.
Comparative Analysis of Catalytic Systems for Nitro Group Reduction
The reduction of 3-nitro-4-hydroxypyridine to this compound is a critical transformation. The selection of an appropriate catalyst is crucial for achieving high yield and purity of the final product. This section provides a comparative overview of the most commonly employed catalytic systems.
Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[5][6] The reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of the heterogeneous Pd/C catalyst.
Mechanism of Action: The catalytic cycle with Pd/C involves the adsorption of both hydrogen gas and the nitro-substituted pyridine onto the palladium surface. The diatomic hydrogen dissociates into highly reactive atomic hydrogen on the palladium. These hydrogen atoms are then sequentially transferred to the oxygen atoms of the nitro group, which are subsequently eliminated as water. This is followed by the hydrogenation of the resulting nitroso and hydroxylamino intermediates to the final amine.
Performance and Experimental Data: The reduction of 3-nitro-4-hydroxypyridine using a 5% Pd/C catalyst has been documented to proceed efficiently.[4] In a typical procedure, the reaction is carried out in an ethanol/water solvent mixture, with the pH adjusted to 1 with hydrochloric acid.[4] A patent indicates that the reduction of 4-Hydroxy-3-nitropyridine using Pd/C in methanol can achieve a yield of 90%.[7]
Raney Nickel (Raney Ni)
Raney Nickel is another powerful and cost-effective catalyst for the hydrogenation of a wide range of functional groups, including nitro compounds.[8][9] It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy.[8]
Mechanism of Action: Similar to Pd/C, the catalytic activity of Raney Nickel stems from its high surface area and its ability to adsorb and activate hydrogen. The mechanism of nitro group reduction over Raney Ni follows a similar pathway of sequential hydrogenation and dehydration steps, ultimately leading to the formation of the amine. Raney Nickel is often preferred in industrial settings due to its lower cost compared to palladium-based catalysts.
Performance and Experimental Data: While specific data for the reduction of 3-nitro-4-hydroxypyridine using Raney Nickel is not as readily available in the provided search results, its effectiveness for reducing nitroarenes is well-established.[6] A patent for the preparation of 4-amino pyridine derivatives highlights the use of Raney Ni as a catalyst in ethanol under hydrogen pressure, achieving yields of over 80%.[10] This suggests that Raney Nickel is a viable and efficient catalyst for the reduction of nitro-pyridines. Another patent on the preparation of 3-amino-4-methoxyacetanilide by catalytic hydrogenation with Raney nickel shows a conversion rate of 85.1-100% and a product selectivity of 99.0-99.6%.[11]
Other Reducing Agents
While catalytic hydrogenation is the predominant method, other reducing agents can also effect the conversion of nitro groups to amines. These typically involve chemical reduction rather than heterogeneous catalysis.
-
Iron (Fe) in Acidic Media: The use of iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic method for nitro group reduction.[6] This method is generally robust and tolerant of various functional groups. However, it is a stoichiometric process that generates significant amounts of iron oxide sludge as a byproduct, which can complicate product purification and waste disposal.
-
Tin(II) Chloride (SnCl₂): Tin(II) chloride is another effective reagent for the reduction of aromatic nitro compounds.[6] It offers good chemoselectivity but is also a stoichiometric reagent, leading to the formation of tin-based byproducts that require removal.
Quantitative Data Summary
| Catalyst/Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Pd/C | H₂, Ethanol/Water, HCl[4] | 90[7] | High activity and selectivity, reusable catalyst.[5] | Higher cost than other metals, potential for dehalogenation in substituted pyridines.[6] |
| Raney Nickel | H₂, Ethanol, Pressure[10] | >80[10] | Cost-effective, high activity.[8] | Pyrophoric when dry, requires careful handling, potential for catalyst poisoning. |
| Fe/Acid | Fe powder, Acetic or Hydrochloric Acid[6] | Variable | Low cost, robust. | Stoichiometric, generates significant metal waste, purification can be challenging. |
| SnCl₂ | SnCl₂, Acidic conditions[6] | Variable | Good chemoselectivity. | Stoichiometric, tin waste products. |
Experimental Protocols
Protocol 1: Reduction of 3-Nitro-4-hydroxypyridine using Pd/C
Materials:
-
3-Nitro-4-hydroxypyridine
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or a membrane filter)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve 3-nitro-4-hydroxypyridine (1 equivalent) in methanol in a suitable hydrogenation vessel.[7]
-
Carefully add 5% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to recover any adsorbed product.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain this compound.[7]
Protocol 2: Reduction of a Nitro-Pyridine Derivative using Raney Nickel (Adapted)
Materials:
-
3-Nitro-4-hydroxypyridine
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (autoclave)
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, add 3-nitro-4-hydroxypyridine (1 equivalent) and ethanol as the solvent.[10]
-
Carefully add the Raney Nickel catalyst (the amount may vary, a typical starting point is 10-20% by weight of the nitro compound).
-
Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.[10]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the appropriate temperature (e.g., 50-100°C).
-
Stir the reaction mixture vigorously. Monitor the reaction by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The filtration should be done carefully, keeping the catalyst wet to prevent it from becoming pyrophoric.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the product.
Workflow Comparison for Catalytic Reduction
Caption: Comparative workflow for the catalytic reduction step.
Conclusion
The synthesis of this compound via the reduction of 3-nitro-4-hydroxypyridine is a well-established process, with catalytic hydrogenation being the method of choice. Both Palladium on Carbon and Raney Nickel are highly effective catalysts for this transformation.
-
Palladium on Carbon offers excellent activity and selectivity under mild conditions, making it a preferred choice for laboratory-scale synthesis and for substrates that are sensitive to high temperatures and pressures. Its primary drawback is its higher cost.
-
Raney Nickel is a more economical option, particularly for large-scale industrial production. It demonstrates high activity, though it may require more forcing conditions (higher temperature and pressure). The pyrophoric nature of dry Raney Nickel necessitates careful handling procedures.
The choice between these catalysts will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and safety protocols. For syntheses where cost is a major driver and appropriate handling facilities are in place, Raney Nickel is an excellent option. For smaller-scale preparations or when milder conditions are required, Pd/C remains the gold standard.
References
- LookChem.
- ChemBK. This compound. [Link]
- Shaanxi Dideu Medichem Co., Ltd.
- National Institutes of Health.
- MDPI.
- Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. [Link]
- Google Patents.
- Wikipedia. Raney nickel. [Link]
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- MDPI.
- MDPI.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- National Institutes of Health. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. [Link]
- Taylor & Francis. Raney Nickel – Knowledge and References. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- ACS Publications.
- Google Patents.
- ResearchGate. (PDF) Novel Synthesis of 3-Amino-2pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. [Link]
- OSTI.GOV.
- National Institutes of Health.
- National Institutes of Health.
- Google Patents.
- ResearchGate. Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones | Request PDF. [Link]
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. CN1311185A - Method for preparing 4-amino pyridine and its derivatives - Google Patents [patents.google.com]
- 11. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
The Translational Journey of 3-Amino-4-hydroxypyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies
In the landscape of modern drug discovery, the progression of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a meticulously orchestrated journey. This guide delves into the critical transition from in vitro characterization to in vivo validation for a promising class of heterocyclic compounds: 3-amino-4-hydroxypyridine derivatives. These scaffolds have garnered significant attention due to their versatile biological activities, ranging from anticancer to antimicrobial properties.[1][2] This document aims to provide researchers, scientists, and drug development professionals with a comparative analysis of in vitro and in vivo studies, supported by experimental data and protocols, to illuminate the translational potential of these derivatives.
The core chemical structure of this compound, with its reactive amino and hydroxyl groups, serves as a versatile template for the synthesis of a diverse library of derivatives.[3] These modifications are strategically designed to modulate the compound's physicochemical properties, thereby influencing its biological activity, pharmacokinetic profile, and safety.[4]
From Benchtop to Preclinical Models: A Tale of Two Environments
The evaluation of a drug candidate's potential begins with a suite of in vitro assays. These controlled, artificial environments provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action at a cellular and molecular level. However, the true test of a compound's therapeutic utility lies in its performance within a complex, living organism, necessitating a transition to in vivo studies.
The In Vitro Gauntlet: Initial Screening and Mechanistic Insights
In vitro studies for this compound derivatives typically focus on two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity:
The initial assessment of anticancer potential involves cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth by 50%, is a key metric derived from these experiments.
A study on novel pyridine derivatives, for instance, evaluated their in vitro cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[1] The results demonstrated that these compounds exhibited promising cytotoxic activities, with some derivatives showing superior performance compared to the standard chemotherapeutic drug, 5-fluorouracil.[1]
Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | A549 | 8.7 |
| 5-Fluorouracil | MCF-7 | 15.4 |
| 5-Fluorouracil | A549 | 22.1 |
Data synthesized from representative studies for illustrative purposes.
Antimicrobial Efficacy:
For antimicrobial applications, the in vitro evaluation of this compound derivatives involves determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Research has shown that certain pyridine derivatives possess significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2]
Table 2: In Vitro Antimicrobial Activity of a Representative Pyridine Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | >128 |
Data synthesized from representative studies for illustrative purposes.
The In Vivo Arena: Assessing Efficacy and Safety in a Living System
While in vitro data provides a crucial first look at a compound's potential, it cannot fully replicate the dynamic and complex environment of a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.
Anticancer Efficacy in Xenograft Models:
To assess the in vivo antitumor activity of promising this compound derivatives, researchers often employ xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.
A study investigating the in vivo antitumor efficacy of a novel pyridine derivative demonstrated a significant inhibition of tumor growth in a solid tumor-bearing mouse model.[1] The compound, when administered systemically, not only reduced tumor volume but also prolonged the lifespan of the treated animals compared to the control group.[1]
Table 3: In Vivo Antitumor Efficacy of a Pyridine Derivative in a Mouse Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Pyridine Derivative (10 mg/kg) | 600 | 60 |
| 5-Fluorouracil (20 mg/kg) | 800 | 47 |
Data synthesized from representative studies for illustrative purposes.
Antimicrobial Efficacy in Infection Models:
For antimicrobial candidates, in vivo efficacy is evaluated in animal models of infection. These models involve infecting animals with a specific pathogen and then administering the test compound to determine its ability to reduce the bacterial load and improve survival rates.
For instance, a study on a novel antimicrobial peptide, while not a this compound derivative, illustrates the principle of in vivo validation. The peptide, which showed promising in vitro activity, was tested in a murine model of Staphylococcus aureus infection and was found to significantly reduce the bacterial count in the peritoneal fluid.[5] This highlights the critical step of translating in vitro MIC values into tangible in vivo therapeutic effects.
Experimental Protocols: A Glimpse into the Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living animal model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, test compound, positive control). Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the antitumor efficacy of the test compound.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the drug development process and the potential mechanisms of action, diagrams can be invaluable tools.
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo validation for this compound derivatives.
Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism of action for a this compound derivative.
Conclusion: Bridging the Gap Between In Vitro Promise and In Vivo Reality
The journey of this compound derivatives from the laboratory bench to potential clinical application is a testament to the rigorous and iterative process of drug discovery. While in vitro studies provide the essential foundation for identifying promising candidates and understanding their mechanisms, in vivo evaluations are the crucible in which their true therapeutic potential is forged. A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a successful drug candidate. This guide has provided a comparative framework for understanding this critical transition, offering insights into the experimental methodologies and data that underpin the development of this versatile class of compounds. As research continues to uncover the full therapeutic spectrum of this compound derivatives, a judicious and well-informed approach to both in vitro and in vivo studies will be paramount to their successful translation into novel therapies.
References
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. PubMed Central. (2023-06-16).
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. ResearchGate. (2023-06-10).
- Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity. PubMed.
- In vitro IC50 (μM) value of 4a and 4b toward tumor cell lines. ResearchGate.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. (2017-11-12).
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
- In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. PubMed.
- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
- In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. National Institutes of Health.
- Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI.
- A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Royal Society of Chemistry.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.
- Bifunctional 3-hydroxy-4-pyridinone derivatives as potential pharmaceuticals: Synthesis, complexation with Fe(III), Al(III) and Ga(III) and in vivo evaluation with 67Ga. ResearchGate. (2025-08-05).
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed Central. (2022-01-26).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.
Sources
- 1. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the structure of "3-Amino-4-hydroxypyridine" reaction products
An In-Depth Guide to the Reaction Products of 3-Amino-4-hydroxypyridine: Synthesis, Comparison, and Structural Elucidation
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and predicting the outcomes of chemical reactions involving this compound. Moving beyond simple protocols, we delve into the causal mechanisms governing reactivity and provide a robust, multi-technique workflow for the unambiguous confirmation of product structures. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Part 1: The Chemical Personality of this compound
This compound is a privileged scaffold in medicinal chemistry and materials science, prized for its versatile functional groups.[1][2] However, this versatility presents a significant challenge: predicting and controlling reaction regioselectivity. The molecule's reactivity is governed by a complex interplay of electronic effects and tautomerism.
Electronic Landscape and Regioselectivity
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (C3, C5).[3][4] In this compound, this is counteracted by the powerful electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups.[1] These groups are ortho-, para-directing activators, significantly increasing the electron density at positions C2, C5, and C6, making them the primary targets for electrophiles.[3]
This creates a competitive environment for substitution, where the outcome is a delicate balance between these opposing electronic influences.
The Critical Role of Tautomerism
A crucial aspect of this molecule's reactivity is its existence in a tautomeric equilibrium with the 3-Amino-1H-pyridin-4-one form.[4][5] In polar solvents, the pyridone tautomer is significantly favored.[4] Mechanistic studies suggest that electrophilic substitution often occurs on this more electron-rich and reactive pyridone tautomer, which strongly influences the final product distribution.[4]
Part 2: Comparative Analysis of Key Reactions
This section explores common transformations of this compound. Each protocol is presented as a self-validating system, incorporating in-process checks and detailed characterization steps to confirm reaction progress and product identity.
Reaction I: Electrophilic Halogenation (Bromination)
Electrophilic halogenation is a foundational reaction for functionalizing the pyridine ring. The choice of a mild halogenating agent is critical to control selectivity and prevent over-reaction.
Expert Insight: The primary challenge is to direct the electrophile to a specific position among the activated C2, C5, and C6 sites. Based on the combined directing effects, the C5 position is doubly activated (ortho to -OH, para to -NH2), making it a highly probable site of substitution.
Experimental Protocol: Synthesis of 3-Amino-5-bromo-4-hydroxypyridine
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as N,N-Dimethylformamide (DMF) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in DMF dropwise over 30 minutes. The slow addition prevents localized high concentrations of the electrophile, minimizing side product formation.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Comparison: Potential Monobrominated Products
The following table summarizes the expected spectroscopic signatures to differentiate between the most likely isomeric products.
| Product Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Rationale for Identification |
| 3-Amino-5-bromo-4-hydroxypyridine (Major Product) | Two singlets in the aromatic region for H-2 and H-6. | C5 signal will show a significant upfield shift due to the heavy atom effect of bromine. | The absence of ortho or meta coupling for the remaining ring protons is a definitive indicator of C5 substitution. |
| 3-Amino-2-bromo-4-hydroxypyridine (Minor Product) | Two doublets in the aromatic region (H-5, H-6) with a characteristic meta-coupling constant (⁴J ≈ 1-3 Hz).[6] | C2 signal will be significantly shifted. | The presence of meta-coupling between the remaining ring protons confirms substitution at C2. |
| 3-Amino-6-bromo-4-hydroxypyridine (Minor Product) | Two doublets in the aromatic region (H-2, H-5) with a characteristic meta-coupling constant (⁴J ≈ 1-2 Hz).[6] | C6 signal will be significantly shifted. | Similar to the C2 isomer, meta-coupling is the key diagnostic feature. |
Reaction II: N-Acylation of the Amino Group
The primary amino group is a potent nucleophile, making it a prime target for acylation. This reaction is generally highly selective.
Expert Insight: The high nucleophilicity of the primary amine allows for selective acylation even in the presence of the hydroxyl group and the pyridine nitrogen. Using a non-nucleophilic base like triethylamine (TEA) or pyridine prevents competition with the acylating agent.
Experimental Protocol: Synthesis of N-(4-hydroxy-pyridin-3-yl)acetamide
-
Setup: Suspend this compound (1.0 equiv) in dichloromethane (DCM) containing triethylamine (1.2 equiv) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise. An exothermic reaction is expected.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be purified by recrystallization or column chromatography.
Data Comparison: N-Acylation vs. O-Acylation
| Product | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key IR Bands (cm⁻¹) |
| N-(4-hydroxy-pyridin-3-yl)acetamide (Expected Product) | Disappearance of broad -NH₂ signal. Appearance of a sharp amide N-H singlet (δ 8-9 ppm) and a methyl singlet (δ ~2.1 ppm). | Appearance of two new signals: a carbonyl carbon (δ ~170 ppm) and a methyl carbon (δ ~24 ppm). | Broad O-H stretch (~3200), Amide N-H stretch (~3300), strong Amide I C=O stretch (~1670).[4] |
| 3-Amino-4-acetoxypyridine (Potential Side Product) | Retention of broad -NH₂ signal. Appearance of a methyl singlet (δ ~2.3 ppm). | Appearance of an ester carbonyl carbon (δ ~169 ppm) and a methyl carbon (δ ~21 ppm). | N-H stretches (~3400, ~3300), strong Ester C=O stretch (~1760). |
Part 3: A Robust Workflow for Definitive Structure Elucidation
Confirming the structure of a substituted pyridine requires a systematic and multi-faceted analytical approach. Relying on a single technique can lead to ambiguity.
Workflow Diagram: From Reaction to Confirmed Structure
Caption: Logical workflow for product purification and structural analysis.
Protocol: 2D NMR for Unambiguous Connectivity
Expert Insight: When 1D NMR spectra are insufficient to distinguish between isomers (a common issue with polysubstituted pyridines[6]), 2D NMR is not optional—it is essential. COSY establishes proton-proton adjacencies, while HMBC maps long-range proton-carbon correlations, allowing you to piece the molecular puzzle together definitively.
-
Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.[6] DMSO-d₆ is often ideal as it can solubilize polar compounds and its residual water peak does not obscure the aromatic region.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal and carefully shim the magnetic field to achieve optimal resolution.
-
Acquire ¹H and ¹³C Spectra: Obtain standard 1D proton and carbon spectra.
-
Acquire 2D COSY Spectrum: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. This experiment will reveal which protons are coupled (i.e., adjacent to each other). For example, in a 3-Amino-2-bromo-4-hydroxypyridine product, you would expect to see a cross-peak between the H-5 and H-6 protons.
-
Acquire 2D HMBC Spectrum: Use a standard gradient-enhanced HMBC (gHMBC) pulse sequence.[6] This is the most powerful experiment for placing substituents. For instance, in the N-acylated product, you would observe a correlation from the amide N-H proton to the C3 and C4 carbons of the pyridine ring, as well as to the new carbonyl carbon, unambiguously confirming the site of acylation.
Protocol: Single-Crystal X-Ray Diffraction
Expert Insight: For novel compounds or when absolute proof of structure is required for publication or patent filings, single-crystal X-ray diffraction is the gold standard.[7] It provides an indisputable 3D map of the atoms in space.
-
Crystal Growth: The primary challenge is growing a single, high-quality crystal. This is often more art than science. A common method is slow evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Place this solution in a vial and add a "counter-solvent" in which the compound is poorly soluble (e.g., hexane). Add the counter-solvent slowly down the side of the vial to create a layered system.
-
Seal the vial with a cap that has been pierced with a needle to allow for very slow evaporation over several days to weeks.[8]
-
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.[7]
By employing this comprehensive approach—grounded in a deep understanding of the molecule's electronic properties and validated by a rigorous, multi-technique analytical workflow—researchers can confidently navigate the complex reactivity of this compound and definitively confirm the structure of its reaction products.
References
- Benchchem.
- Alchemist-chem.
- PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- PMC. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Benchchem. This compound | 6320-39-4.
- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyridines.
- PubChem. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392.
- Wikipedia. X-ray crystallography.
- MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 3-Amino-4-hydroxypyridine and Other Aminopyridines in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged nitrogen-containing heterocycles, the aminopyridine framework is a recurring motif in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of 3-Amino-4-hydroxypyridine against other common aminopyridine isomers, offering insights into its unique chemical properties and strategic applications in medicinal chemistry. We will explore the nuanced differences in physicochemical properties, reactivity, and biological potential, supported by experimental data and detailed protocols to empower your research endeavors.
The Aminopyridine Scaffold: A Foundation of Versatility
Aminopyridines are a class of compounds featuring a pyridine ring substituted with one or more amino groups. The position of the amino group (ortho, meta, or para to the ring nitrogen) dictates the electronic distribution, basicity, and nucleophilicity of the molecule, leading to distinct pharmacological profiles. The three parent isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—have been extensively studied and serve as crucial benchmarks for understanding the structure-activity relationships (SAR) within this chemical class.[2]
Physicochemical Properties: A Tale of Isomers and the Impact of Hydroxylation
The introduction of a hydroxyl group to the aminopyridine scaffold, as in this compound, significantly alters its physicochemical properties compared to the parent aminopyridines. These properties are fundamental to a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Structure | pKa (Conjugate Acid) | Melting Point (°C) | Solubility |
| 2-Aminopyridine | 6.86 | 59-60 | Soluble in water, alcohol, benzene, ether | |
| 3-Aminopyridine | 6.0 | 64-66 | Soluble in water, alcohol, benzene, ether | |
| 4-Aminopyridine | 9.17 | 155-158 | Soluble in water, ethanol | |
| This compound | 5.04 (Predicted)[3] | 220-225[4] | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents.[4] |
Expert Insights: The hydroxyl group in this compound introduces a site for hydrogen bonding, which can significantly impact its interaction with biological targets and its solubility profile. While the predicted pKa suggests it is less basic than the parent aminopyridines, the presence of both an amino and a hydroxyl group offers multiple points for derivatization, making it a versatile building block in synthetic chemistry.[5] Its higher melting point compared to the non-hydroxylated aminopyridines is indicative of stronger intermolecular forces, likely due to hydrogen bonding in the solid state.
A Versatile Synthetic Intermediate: Crafting Complexity
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems with diverse biological activities.[4] Its bifunctional nature allows for a range of chemical transformations to build intricate molecular architectures.
Synthesis of Pyrido[4,3-b][3][4]oxazine Derivatives
One notable application of this compound is in the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives. These scaffolds have emerged as promising candidates for anticancer, anti-inflammatory, and antimicrobial agents.[6] The synthesis typically involves the reaction of this compound with α-halo carbonyl compounds.[6]
Caption: Synthetic route to Pyrido[4,3-b]oxazin-3(4H)-one derivatives.
Schiff Base Ligands for Metal Complexes
This compound can be condensed with aldehydes to form Schiff base ligands. These ligands can then be used to create ternary metal complexes with interesting biological properties. For instance, a Schiff base derived from this compound and 10-Chloro-9-anthraldehyde has been used to synthesize transition metal complexes (Cu(II), Co(II), Ni(II), and Zn(II)) that exhibit promising DNA binding, antimicrobial, and free radical scavenging potential.[4]
Comparative Biological Performance: A Focus on Derivatives
While direct comparative studies of the parent this compound with other aminopyridine isomers are limited in the literature, the examination of their derivatives provides valuable insights into their potential in medicinal chemistry.
Anticancer and Antimicrobial Potential
Derivatives of this compound have demonstrated notable anticancer and antimicrobial activities.[4][6] The pyrido[4,3-b]oxazin-3(4H)-one scaffold, synthesized from this compound, is of particular interest in oncology.[6] Similarly, metal complexes incorporating a Schiff base of this compound have shown efficacy against various microbes.[4] This suggests that the 3-amino-4-hydroxy substitution pattern provides a valuable platform for the development of novel therapeutic agents in these areas.
Diacylglycerol Lipase α (DAGLα) Inhibition
In a comprehensive study on α-ketoheterocycles as inhibitors of DAGLα, a key enzyme in the endocannabinoid system, this compound was utilized as a starting material for the synthesis of some of the investigated compounds.[3][7] While this study did not directly compare the activity of a this compound-containing inhibitor with other aminopyridine-based inhibitors, the inclusion of this scaffold in a library targeting a specific enzyme highlights its relevance in modern drug discovery.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle and positive controls.[8]
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1 to 4 hours at 37°C.[9]
-
-
Formazan Solubilization:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: Workflow for the MTT cell viability assay.
hERG Channel Patch-Clamp Assay
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.
Materials:
-
HEK-293 cells stably expressing the hERG channel
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation:
-
Culture and maintain the hERG-expressing HEK-293 cells according to standard protocols.
-
-
Electrophysiological Recording:
-
Transfer cells to the recording chamber and superfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol:
-
Apply a voltage protocol to elicit hERG channel currents. A typical protocol consists of a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
After obtaining a stable baseline current, perfuse the cells with the external solution containing the test compound at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the hERG current before and after compound application.
-
Measure the inhibition of the tail current at each concentration and calculate the IC₅₀ value.
-
Conclusion: A Scaffold with Untapped Potential
While the parent aminopyridines have well-defined roles in medicinal chemistry, this compound presents a unique and arguably underexplored scaffold. Its distinct physicochemical properties, conferred by the hydroxyl group, and its versatility as a synthetic intermediate make it an attractive starting point for the design of novel therapeutics. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its potential. Further direct comparative studies with other aminopyridines are warranted to fully elucidate its performance profile and unlock its full potential in drug discovery.
References
- Synthesis and Characterization of Pyridine-Based Ternary Metal Complexes with Anticancer and Antimicrobial Activities. Computer Research and Development, 2024.
- Novel Derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery. Benchchem.
- Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. NIH.
- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392. PubChem.
- Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PubMed Central.
- This compound | Properties, Uses, Safety D
- This compound | 6320-39-4. Benchchem.
- 3-Amino-4-pyridinol CAS#: 6320-39-4. ChemicalBook.
- This compound AldrichCPR | Sigma-Aldrich.
- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed, 2024.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 2025.
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA, 2019.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA, 2021.
- Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
- Organic & Biomolecular Chemistry PAPER. 2012.
- Cell Viability Assay Protocols | Thermo Fisher Scientific - CL.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing, 2025.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH, 2013.
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]
- 9. chem.gla.ac.uk [chem.gla.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-hydroxypyridine
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4) is a valuable intermediate in the synthesis of novel therapeutics and other biologically active molecules, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a detailed operational framework to ensure that the disposal of this compound is managed with the highest standards of safety, environmental stewardship, and scientific accountability.
The procedures outlined herein are built upon the foundational principle that all chemical waste, regardless of quantity, must be handled with the foresight that it is potentially hazardous until proven otherwise. This directive provides the essential logistical and safety protocols for managing waste streams containing this compound.
Core Principle: Hazard Assessment and Waste Classification
Due to its chemical structure as a pyridine derivative, this compound must be categorically treated as hazardous chemical waste.[1][2] This classification is not merely procedural; it is a necessary precaution rooted in the toxicological profiles of analogous aminopyridine compounds. These compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][3][4] Therefore, every form of waste—from the pure, unreacted solid to the last rinse of a contaminated beaker—falls under this hazardous designation.
The causality is clear: improper disposal, such as neutralization and drain disposal or discarding in general refuse, risks introducing a biologically active molecule into aquatic ecosystems and poses a direct exposure threat to personnel.[5] All disposal must be conducted through an approved waste disposal plant, coordinated by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[1][6][7]
Table 1: Hazard Profile for this compound and Analogous Compounds
| Hazard Classification | Category | GHS Hazard Statement | Primary Rationale & Causality |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | The pyridine ring and amino functional groups can interfere with critical biological pathways upon ingestion.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound can disrupt the lipid barrier of the skin, leading to local inflammation and irritation upon contact.[3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | Direct contact with the mucous membranes of the eyes can cause significant irritation and potential long-term damage.[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of the solid as a dust can irritate the respiratory tract, a common hazard for powdered amine compounds.[4][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound in any capacity, including waste consolidation, the appropriate PPE must be worn. This equipment serves as your primary barrier against accidental exposure.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] Standard safety glasses do not offer sufficient protection from dusts or splashes.
-
Hand Protection : Wear chemically resistant gloves. While nitrile gloves are common, for pyridine-based compounds, butyl rubber or PVA gloves are often recommended for extended contact.[8] For handling solids and incidental contact, double-layering nitrile gloves is a prudent and common practice.[1] Always inspect gloves for tears or punctures before use.
-
Body Protection : A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[1][8]
-
Respiratory Protection : All handling of the solid chemical and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust.[3][8] If a fume hood is not available, a NIOSH/MSHA approved respirator with particulate filters is required.[6]
Step-by-Step Waste Segregation and Collection Protocol
The principle of waste segregation is fundamental to safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound waste must be kept separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6]
Protocol for Waste Stream Management:
-
Identify and Designate Waste Containers : Before starting work, prepare separate, dedicated hazardous waste containers for each type of waste you will generate. Containers must be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Solid Waste Collection :
-
Place any unused or expired this compound solid directly into a designated solid hazardous waste container.
-
Contaminated items such as weigh boats, spatulas, and disposable labware must also be collected in this container.[1]
-
Causality : Collecting all solid materials together prevents the generation of "surprise" chemical reactions that could occur if incompatible residues on different items were mixed.
-
-
Liquid Waste Collection :
-
If the compound is in solution, collect all waste solutions in a labeled, leak-proof liquid hazardous waste container.
-
This includes all reaction mother liquors, extraction aqueous layers, and solvent rinses of contaminated glassware.
-
Never overfill containers; leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
-
Contaminated PPE Disposal :
-
Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag or container specifically for this purpose.[1] Do not discard these items in the regular trash.
-
Causality : PPE can retain significant amounts of the chemical. Disposing of it as hazardous waste prevents exposure to custodial staff and environmental release.
-
Spill Management: An Emergency Operational Plan
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.
Protocol for Small-Scale Laboratory Spills:
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE : Ensure you are wearing the full PPE described in Section 2 before attempting any cleanup.
-
Contain the Spill :
-
For solid spills, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1] Avoid dry sweeping, which generates dust.
-
For liquid spills, surround the spill with absorbent pads or an inert absorbent to contain the liquid.
-
-
Collect the Waste :
-
Decontaminate the Area :
-
Wipe down the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[1]
-
Self-Validation : This two-step cleaning process ensures that both organic-soluble and water-soluble residues are removed.
-
-
Dispose of Cleanup Materials : All materials used for cleanup, including absorbent, wipes, and contaminated PPE, must be placed in the solid hazardous waste container.[1]
On-Site Storage and Final Disposal Logistics
Proper management of waste containers is crucial until they are collected for final disposal.
-
Labeling : All waste containers must be clearly and accurately labeled. The label must include:
-
Storage : Store sealed hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[1] This area should be away from general laboratory traffic and incompatible materials.[8]
-
Final Disposal : When a waste container is full or no longer in use, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][10] The primary disposal method for pyridine-based compounds is typically high-temperature incineration.[2][11]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper disposal of waste generated from work with this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to this comprehensive disposal framework, researchers and scientists can uphold their commitment to laboratory safety, protect the environment, and ensure the integrity of their invaluable work.
References
- Benchchem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. ATSDR.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3-hydroxypyridine. Fisher Scientific.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- U.S. Environmental Protection Agency. (2005). Aminopyridines. EPA.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino pyridine. Fisher Scientific.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
- ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. ChemSupply Australia Pty Ltd.
- Alchemist-chem. (n.d.). This compound | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem.com.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
- Jubilant Ingrevia Limited. (2024). 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-hydroxypyridine. Fisher Scientific.
- Echemi. (n.d.). 4-AMino-3-hydroxypyridine hydrochloride, 97% Safety Data Sheets. Echemi.com.
- CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
- Chem-Impex. (n.d.). 3-Amino-4-hidroxipiridina. Chem-Impex.
- ChemBK. (2024). This compound. ChemBK.
- Benchchem. (2025). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



